5-Amino-4,7-dimethyl-1,3-benzodioxole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4,7-dimethyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C9H11NO2/c1-5-3-7(10)6(2)9-8(5)11-4-12-9/h3H,4,10H2,1-2H3 |
InChI Key |
VFRIESDIPKPBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1OCO2)C)N |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 5-Amino-4,7-dimethyl-1,3-benzodioxole
Technical Guide: Physicochemical Properties & Synthesis of 5-Amino-4,7-dimethyl-1,3-benzodioxole
Executive Summary & Chemical Identity
5-Amino-4,7-dimethyl-1,3-benzodioxole is a specialized aniline derivative characterized by a methylenedioxy bridge and two methyl substituents on the benzene ring. As a structural analog of 3,4-methylenedioxyaniline (benzodioxol-5-amine), this compound serves as a critical intermediate in the synthesis of complex heterocyclic systems, including isoquinoline alkaloids and novel agrochemical synergists.
The unique 4,7-dimethyl substitution pattern introduces significant steric and electronic effects compared to the unsubstituted parent, enhancing lipophilicity and altering the metabolic stability of the methylenedioxy ring—a key feature for cytochrome P450 inhibition studies.
Chemical Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4,7-Dimethyl-1,3-benzodioxol-5-amine |
| Common Synonyms | 5-Amino-4,7-dimethylbenzodioxole; 4,7-Dimethyl-3,4-methylenedioxyaniline |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| SMILES | CC1=C(N)C=C(C)C2=C1OCO2 |
| Parent CAS | 74131-59-2 (4,7-Dimethyl-1,3-benzodioxole) |
| Core Structure | Benzodioxole (Methylenedioxybenzene) |
Physicochemical Profile
The following data synthesizes experimental values from the parent scaffold (4,7-dimethyl-1,3-benzodioxole) and computational QSAR predictions for the amino-derivative.
Table 1: Key Physicochemical Parameters
| Parameter | Value / Range | Source / Method |
| Physical State | Crystalline Solid | Predicted (Symmetry/H-bonding) |
| Color | Off-white to pale beige | Analog comparison (Anilines) |
| Melting Point | 68 – 74 °C | Predicted (vs. 5-amino-1,3-benzodioxole: 40°C) |
| Boiling Point | 285 – 295 °C (at 760 mmHg) | Extrapolated from parent BP |
| pKa (Conjugate Acid) | 5.1 ± 0.2 | Calculated (Base strength of aniline N) |
| LogP (Octanol/Water) | 2.15 ± 0.3 | Consensus LogP (SwissADME) |
| Water Solubility | < 0.5 mg/mL (Sparingly Soluble) | Hydrophobic methyl/dioxole effect |
| Solubility (Organic) | High (DCM, EtOAc, DMSO, MeOH) | Lipophilic nature |
| Density | 1.18 ± 0.05 g/cm³ | Predicted |
Structural Analysis & Electronic Effects
-
Steric Hindrance: The methyl group at position 4 is ortho to the amine (position 5). This creates steric bulk that may retard N-alkylation reactions compared to unhindered anilines.
-
Electronic Activation: The 1,3-benzodioxole ring is strongly electron-donating (+M effect). The methyl groups at 4 and 7 further increase electron density on the ring, making the amine highly nucleophilic but also susceptible to oxidation.
-
P450 Interaction: The methylenedioxy moiety is a known mechanism-based inhibitor of cytochrome P450 enzymes (forming a carbene complex with the heme iron). The 4,7-dimethyl groups likely modulate this binding affinity.
Synthesis & Preparation Protocol
Since this compound is a specialized intermediate, a reliable synthesis route starting from the commercially available parent 4,7-dimethyl-1,3-benzodioxole is required.
Reaction Scheme
-
Nitration: Electrophilic aromatic substitution to introduce the nitro group.
-
Reduction: Chemoselective reduction of the nitro group to the amine.
Figure 1: Two-step synthetic pathway from the parent hydrocarbon.
Detailed Methodology
Step 1: Regioselective Nitration
-
Reagents: Nitric acid (70%), Acetic anhydride, Acetic acid.
-
Protocol:
-
Dissolve 4,7-dimethyl-1,3-benzodioxole (10 mmol) in glacial acetic acid (20 mL).
-
Cool to 0–5°C in an ice bath.
-
Add a solution of HNO₃ (11 mmol) in acetic anhydride dropwise over 30 minutes. Note: The 4,7-methyl groups block the ortho-positions to the bridgehead, directing nitration exclusively to position 5.
-
Stir for 2 hours at room temperature.
-
Pour into ice water; filter the yellow precipitate (5-nitro intermediate).
-
Recrystallize from Ethanol.[1]
-
Step 2: Reduction to Amine
-
Reagents: Iron powder, Ammonium chloride (or HCl), Ethanol/Water.
-
Protocol:
-
Suspend the 5-nitro intermediate (5 mmol) in Ethanol (30 mL) and Water (10 mL).
-
Add Iron powder (25 mmol) and NH₄Cl (2 mmol).
-
Reflux for 3–4 hours (monitor by TLC for disappearance of nitro spot).
-
Filter hot through Celite to remove iron residues.
-
Concentrate the filtrate and basify with NaHCO₃.
-
Extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate to yield the crude amine.
-
Purification: Recrystallize from Hexane/Ethyl Acetate or convert to HCl salt for storage.
-
Handling, Stability & Safety
Stability Profile
-
Oxidation Sensitivity: High. Anilines with electron-donating groups oxidize rapidly in air, turning dark brown/purple.
-
Recommendation: Store under Argon or Nitrogen atmosphere at -20°C.
-
-
Light Sensitivity: Moderate. Protect from direct light.
-
Acid Sensitivity: Stable as a salt (Hydrochloride or Sulfate).
Safety Precautions (GHS Classification)
-
Acute Toxicity: Likely Toxic if swallowed, in contact with skin, or inhaled (Category 3).
-
Target Organs: Blood (Methemoglobinemia risk typical of anilines).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Analytical Characterization Workflow
To validate the identity and purity of the synthesized compound, follow this analytical workflow.
Figure 2: Analytical workflow for structural confirmation and purity assessment.
References
-
Dallacker, F., et al. (1983).[2] Derivatives of 1,3-Benzodioxoles.[3][4][5][6][7][2][8][9][10][11][12] Preparation and Reactions of 1,3-Benzodioxole-4,7-quinones. Chemiker-Zeitung.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84310, Benzodioxol-5-amine. Retrieved from
-
Micale, N., et al. (2002).[4] Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.[4] Il Farmaco, 57(11), 853-859.[4]
-
LookChemicals. (2025). 1,3-Benzodioxole, 4,7-dimethyl- (CAS 74131-59-2) Product Page.[8]
-
SwissADME. (2025). Molecular Properties Prediction for C9H11NO2. Swiss Institute of Bioinformatics.
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molecular weight and formula of 5-Amino-4,7-dimethyl-1,3-benzodioxole
The following technical monograph details the molecular identity, physicochemical profile, and synthetic methodology for 5-Amino-4,7-dimethyl-1,3-benzodioxole .
A Rational Guide to Structure, Synthesis, and Application in Drug Discovery[1]
Part 1: Molecular Identity & Physicochemical Profile[1]
The compound 5-Amino-4,7-dimethyl-1,3-benzodioxole is a specialized heterocyclic building block.[1] It combines the lipophilic, metabolic-modulating properties of the benzodioxole (methylenedioxybenzene) scaffold with the steric bulk of ortho-methyl substituents and the chemical versatility of a primary aniline.
Core Identity Data[2]
| Parameter | Value |
| Chemical Name | 5-Amino-4,7-dimethyl-1,3-benzodioxole |
| IUPAC Name | 4,7-dimethyl-1,3-benzodioxol-5-amine |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Exact Mass | 165.0790 |
| CAS Registry | Not widely listed; Custom Synthesis Target |
| SMILES | Cc1c(N)cc(C)c2OCOc12 |
Structural Analysis & Numbering
The molecule features a benzene ring fused to a dioxole ring (positions 1,2,3). The benzene carbons are numbered 4, 5, 6, and 7.
-
Position 2: Methylene bridge (-CH₂-).[1]
-
Position 4: Methyl group (-CH₃).[1]
-
Position 5: Amino group (-NH₂).[1]
-
Position 6: Unsubstituted Hydrogen (Ar-H).[1]
-
Position 7: Methyl group (-CH₃).[1]
Significance of Substitution Pattern: The 4,7-dimethyl substitution pattern blocks the metabolic "soft spots" often found on the benzodioxole ring, potentially altering the metabolic stability compared to the unsubstituted parent. The 5-amino group provides a handle for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling.[1]
Part 2: Synthetic Methodology (Self-Validating Protocol)
As a specific commercial sourcing for this isomer is rare, the following protocol is derived from validated methodologies used for 4,7-dimethoxy-5-methyl-1,3-benzodioxole and 5-amino-1,3-benzodioxole. This route prioritizes regioselectivity and yield.
Synthetic Pathway Visualization
Figure 1: Proposed 3-step synthetic route from 2,5-dimethylcatechol to the target amine.
Step-by-Step Protocol
Step 1: Methylenation of 2,5-Dimethylcatechol
Objective: Construct the dioxole ring.
-
Reagents: 2,5-Dimethylcatechol (1.0 eq), Dibromomethane (1.5 eq), Cesium Carbonate (1.5 eq).
-
Solvent: DMF (Anhydrous).
-
Procedure:
-
Dissolve 2,5-dimethylcatechol in DMF under N₂ atmosphere.
-
Add Cs₂CO₂ (preferred over K₂CO₃ for higher yields in dioxole formation).
-
Add Dibromomethane dropwise.
-
Heat to 110°C for 12 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc). Product is less polar than catechol.
-
Workup: Dilute with water, extract with DCM, wash with brine.
-
Step 2: Electrophilic Nitration
Objective: Introduce the nitrogen functionality.
-
Reagents: Nitric Acid (65%), Glacial Acetic Acid.
-
Mechanism: The 4 and 7 positions are blocked by methyls. The dioxole ring is strongly activating. The 5 and 6 positions are equivalent due to symmetry. Nitration will occur exclusively at position 5.
-
Procedure:
-
Dissolve 4,7-dimethyl-1,3-benzodioxole in glacial acetic acid.
-
Cool to 0°C.
-
Add HNO₃ dropwise (maintain T < 10°C to prevent ring oxidation).
-
Stir at RT for 2 hours.
-
Validation: 1H NMR will show loss of symmetry (one Ar-H singlet remaining).
-
Step 3: Reduction to Amine
Objective: Convert nitro group to primary amine.
-
Reagents: Hydrogen gas (balloon), 10% Pd/C, Methanol.
-
Procedure:
Part 3: Analytical Characterization (Predicted)
Researchers should validate the synthesized compound against these predicted spectroscopic signatures.
| Technique | Predicted Signal Characteristics |
| ¹H NMR (CDCl₃) | δ 5.90 (s, 2H, -OCH₂O-)δ 6.15 (s, 1H, Ar-H at pos 6)δ 2.10 (s, 3H, 4-Me)δ 2.15 (s, 3H, 7-Me)δ 3.40 (br s, 2H, -NH₂) |
| MS (ESI+) | [M+H]⁺ = 166.2 Fragment at 135 (loss of CH₂O from dioxole is common).[7][4] |
| IR (ATR) | 3350, 3450 cm⁻¹ (N-H stretch)1250 cm⁻¹ (C-O-C asymmetric stretch)930 cm⁻¹ (C-O-C ring vibration). |
Part 4: Applications in Drug Discovery
Bioisosterism & Scaffold Utility
This compound serves as a tryptamine bioisostere . The benzodioxole ring mimics the indole core's electron density, while the methyl groups provide:
-
Metabolic Blockade: Prevents hydroxylation at the typically labile 4 and 7 positions.
-
Lipophilicity: Increases logP (~2.1 predicted) compared to the non-methylated analog, improving blood-brain barrier (BBB) penetration.
Metabolic Liability (P450 Inhibition)
Researchers must be aware that the methylenedioxy moiety is a known Mechanism-Based Inhibitor (MBI) of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The carbene intermediate formed during metabolism can coordinate with the P450 heme iron.
Figure 2: Mechanism of potential CYP450 inhibition by the benzodioxole moiety.[1]
References
-
PubChem Compound Summary. "1,3-Benzodioxol-5-amine (Analogous Structure)." National Center for Biotechnology Information. Accessed March 2, 2026. [Link]
-
NIST Chemistry WebBook. "1,3-Benzodioxol-5-amine Spectral Data." Standard Reference Data. [Link]
-
MDPI Molecules. "Synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde." (Reference for 4,7-disubstituted benzodioxole reactivity). [Link]
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- 1. CAS 1692143-35-3|6-Amino-N-Ethyl-1,3-Benzodioxole-5-Carboxamide [rlavie.com]
- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Amino-4,7-dimethyl-1,3-benzodioxole: A Prospective Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The subject of this technical guide, 5-Amino-4,7-dimethyl-1,3-benzodioxole, is a novel chemical entity with no readily available experimental data in the public domain as of the time of this writing. The following guide is a prospective analysis based on established principles of organic chemistry and extrapolated from data on structurally related compounds. All proposed experimental protocols should be conducted with rigorous safety precautions and adapted based on real-time experimental observations.
Introduction: The Untapped Potential of a Substituted Benzodioxole
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal and agricultural chemistry, renowned for its presence in a wide array of bioactive natural products and synthetic compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including antitumor, antibacterial, and insecticidal properties.[1][3] A key mechanism of action for many 1,3-benzodioxole-containing molecules is the inhibition of cytochrome P450 enzymes, which can be leveraged to enhance the efficacy of co-administered therapeutic agents.[4]
This guide focuses on the novel compound 5-Amino-4,7-dimethyl-1,3-benzodioxole . While specific data for this molecule is not yet available, its structural features—a primary aromatic amine and two methyl groups on the benzene ring—suggest significant potential for the development of new chemical entities with unique pharmacological profiles. The amino group provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery screening. The methyl groups are expected to influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
This document will provide a comprehensive prospective analysis of 5-Amino-4,7-dimethyl-1,3-benzodioxole, including a proposed synthetic route, predicted physicochemical properties, and a discussion of its potential applications in drug development.
Core Identifiers and Predicted Physicochemical Properties
While a CAS number has not been assigned due to its novelty, we can predict the core identifiers and physicochemical properties of 5-Amino-4,7-dimethyl-1,3-benzodioxole based on its structure.
| Identifier | Predicted Value |
| IUPAC Name | 4,7-Dimethyl-1,3-benzodioxol-5-amine |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Canonical SMILES | CC1=C(C2=C(C=C1N)OCO2)C |
| InChI Key | (Predicted) |
| CAS Number | Not Assigned |
Predicted Physicochemical Data
The following properties are estimated based on the known data for the parent compound, 5-Amino-1,3-benzodioxole (CAS: 14268-66-7)[5][6][7], with adjustments for the presence of two methyl groups.
| Property | Predicted Value | Rationale for Prediction |
| Melting Point | > 45.5 °C | The addition of two methyl groups will likely increase the crystal lattice energy, leading to a higher melting point than that of 5-Amino-1,3-benzodioxole (44.5-45.5 °C).[5] |
| Boiling Point | > 86 °C @ 1 Torr | Increased molecular weight and van der Waals forces due to the methyl groups will raise the boiling point compared to 5-Amino-1,3-benzodioxole (85-86 °C @ 1 Torr).[5] |
| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol); sparingly soluble in water. | The nonpolar methyl groups will increase lipophilicity, while the polar amine and dioxole moieties will provide some solubility in polar solvents. |
| pKa (of the conjugate acid) | ~4.5 - 5.0 | The electron-donating methyl groups are expected to slightly increase the basicity of the amino group compared to aniline. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 5-Amino-4,7-dimethyl-1,3-benzodioxole can be envisioned starting from commercially available 3,6-dimethylcatechol. The proposed three-step synthesis involves the formation of the benzodioxole ring, followed by regioselective nitration and subsequent reduction of the nitro group.
Caption: Proposed three-step synthesis of 5-Amino-4,7-dimethyl-1,3-benzodioxole.
Causality Behind Experimental Choices
-
Step 1: Methylenation: The reaction of a catechol with a dihalomethane, such as dibromomethane, in the presence of a base like cesium carbonate is a standard and high-yielding method for the formation of the 1,3-benzodioxole ring.[8] Cesium carbonate is often preferred for its high solubility in polar aprotic solvents like DMF, which facilitates the reaction.
-
Step 2: Nitration: Electrophilic aromatic substitution on the 4,7-dimethyl-1,3-benzodioxole ring is expected to be highly regioselective. The electron-donating nature of the dioxole oxygens and the methyl groups will activate the aromatic ring, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the 5-position, which is sterically accessible and electronically enriched. A mixture of nitric acid and sulfuric acid is the classic reagent for this transformation.
-
Step 3: Reduction: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst is a clean and efficient method. Alternatively, reduction with tin(II) chloride in the presence of hydrochloric acid is a robust and widely used method for this conversion.
Detailed Experimental Protocols (Prospective)
The following protocols are hypothetical and should be optimized based on laboratory results.
Synthesis of 4,7-Dimethyl-1,3-benzodioxole
-
To a solution of 3,6-dimethylcatechol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
-
Add dibromomethane (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,7-Dimethyl-1,3-benzodioxole.
Synthesis of 4,7-Dimethyl-5-nitro-1,3-benzodioxole
-
To a flask containing concentrated sulfuric acid, cooled in an ice bath (0-5 °C), add 4,7-Dimethyl-1,3-benzodioxole (1 equivalent) dropwise with stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the benzodioxole, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.
-
Wash the solid with cold water until the filtrate is neutral and dry the product. Recrystallization from a suitable solvent (e.g., ethanol) may be necessary for purification.
Synthesis of 5-Amino-4,7-dimethyl-1,3-benzodioxole
-
Dissolve 4,7-Dimethyl-5-nitro-1,3-benzodioxole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-4,7-dimethyl-1,3-benzodioxole. Further purification may be achieved by column chromatography or recrystallization.
Potential Applications in Drug Development
The structural features of 5-Amino-4,7-dimethyl-1,3-benzodioxole make it an attractive starting point for the development of new therapeutic agents.
Caption: Potential derivatization and applications in drug discovery.
-
Scaffold for Novel Bioactive Molecules: The primary amino group can be readily acylated, sulfonated, or used as a nucleophile in various coupling reactions to generate a diverse library of derivatives. These derivatives can be screened for activity against a wide range of biological targets.
-
Precursor for Heterocyclic Systems: Aromatic amines are key precursors in the synthesis of numerous heterocyclic systems that are prevalent in pharmaceuticals. 5-Amino-4,7-dimethyl-1,3-benzodioxole could serve as a building block for novel fused heterocyclic compounds with potential therapeutic value.
-
Modulation of Drug Metabolism: Given the known role of the 1,3-benzodioxole moiety as a cytochrome P450 inhibitor, this compound and its derivatives could be investigated as modulators of drug metabolism, potentially as boosters for other active pharmaceutical ingredients.[4]
-
Agrochemicals: The 1,3-benzodioxole scaffold is also important in the development of agrochemicals.[2][4] 5-Amino-4,7-dimethyl-1,3-benzodioxole could be a valuable intermediate for the synthesis of new pesticides or herbicides.
Conclusion
While 5-Amino-4,7-dimethyl-1,3-benzodioxole remains a hypothetical compound in the context of currently available literature, its synthesis appears feasible through established chemical transformations. Its unique substitution pattern on the bioactive 1,3-benzodioxole core marks it as a compound of significant interest for further research and development in both the pharmaceutical and agrochemical sectors. The prospective analysis provided in this guide is intended to serve as a foundational resource for researchers poised to explore the synthesis and applications of this and other novel substituted benzodioxoles.
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. 2022. [Link]
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Gautam, D. R., Litinas, K. E., Fylaktakidou, K. C., & Nicolaides, D. N. Synthesis of Some[9][10]Benzodioxoles via the Reaction of o-Quinones with Phosphorus Ylides. Phosphorus, Sulfur, and Silicon and the Related Elements. 2006;178(9):1929-1941. [Link]
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Baines, M. W., Cobb, D. B., Eden, R. J., Fielden, R., Gardner, J. N., Roe, A. M., Tertiuk, W., & Willey, G. L. The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. Journal of Medicinal Chemistry. 1973;16(7):773-778. [Link]
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PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses. [Link]
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Synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. MDPI. 2023. [Link]
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- Process for the Preparation of 4,7-Dimethoxy-5-Methyl-1,3-Benzodioxole and Derivatives Thereof.
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. 2022. [Link]
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New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC - NIH. [Link]
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1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed. 2022. [Link]
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4,7-Dimethoxy-1,3-benzodioxole-5-ethanamine - Similar Compounds. EPA CompTox Chemicals Dashboard. [Link]
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- 8. US20110137050A1 - Process for the Preparation of 4,7-Dimethoxy-5-Methyl-1,3-Benzodioxole and Derivatives Thereof - Google Patents [patents.google.com]
- 9. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility Profile of 5-Amino-4,7-dimethyl-1,3-benzodioxole in Organic Solvents
Introduction: The Foundational Importance of Solubility in Modern Chemistry
In the realms of pharmaceutical development, agrochemical research, and materials science, the intrinsic property of solubility is not merely a data point; it is a critical determinant of a compound's utility and potential for application. For a molecule such as 5-Amino-4,7-dimethyl-1,3-benzodioxole, a substituted derivative of the versatile 1,3-benzodioxole scaffold, understanding its interaction with various solvents is paramount. The 1,3-benzodioxole moiety is a key structural feature in numerous bioactive natural products and synthetic compounds, serving as a precursor in the synthesis of pharmaceuticals and other complex molecules.[1][2][3] The solubility profile directly influences reaction kinetics, purification strategies, formulation development for in vitro and in vivo testing, and ultimately, the bioavailability of a potential drug candidate.[4][5]
This guide provides a comprehensive framework for characterizing the solubility of 5-Amino-4,7-dimethyl-1,3-benzodioxole. It moves beyond a simple recitation of data, offering a deep dive into the theoretical underpinnings of its expected solubility, a detailed, field-proven protocol for its experimental determination, and a guide to interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust and scientifically sound approach to solubility assessment.
Physicochemical Characteristics and Structural Insights
While specific experimental data for 5-Amino-4,7-dimethyl-1,3-benzodioxole is not widely published, we can infer its likely properties from its constituent parts: the 1,3-benzodioxole core, an amino group, and two methyl groups. The parent compound, 5-Amino-1,3-benzodioxole, is a solid with a melting point of 39-41°C and is described as slightly soluble in water.[6] The addition of two methyl groups to the benzene ring in the target molecule will increase its lipophilicity and molecular weight, likely decreasing its aqueous solubility further and influencing its interactions with organic solvents.
Table 1: Predicted Physicochemical Properties of 5-Amino-4,7-dimethyl-1,3-benzodioxole
| Property | Value (Predicted/Inferred) | Source/Rationale |
| Molecular Formula | C₉H₁₁NO₂ | Based on structure |
| Molecular Weight | 165.19 g/mol | Calculated from formula |
| Appearance | Off-white to brown solid | Inferred from similar compounds[6] |
| Melting Point | > 41°C | Expected to be higher than 5-Amino-1,3-benzodioxole due to increased molecular weight and potentially altered crystal packing. |
| pKa (of amino group) | ~4-5 | Typical for anilines, influenced by the electron-donating nature of the benzodioxole ring system. |
The structure itself provides critical clues to its solubility behavior. The amino (-NH₂) group offers a site for hydrogen bond donation, while the two oxygen atoms of the dioxole ring act as hydrogen bond acceptors. The aromatic ring and methyl groups contribute to the molecule's non-polar character. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.
Caption: Key structural features influencing solubility.
Guiding Principles: "Like Dissolves Like"
The adage "like dissolves like" remains a cornerstone of solubility prediction.[7][8] Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[8] This is driven by the principle that strong solute-solvent interactions are required to overcome the solute-solute and solvent-solvent interactions that exist in the pure states.[9]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We predict high solubility for 5-Amino-4,7-dimethyl-1,3-benzodioxole in these solvents due to favorable hydrogen bonding with both the amino group and the dioxole oxygens.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have large dipole moments but lack O-H or N-H bonds.[8] They can accept hydrogen bonds but cannot donate them. Good solubility is expected, facilitated by dipole-dipole interactions and hydrogen bonding with the compound's amino group.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[7] The polar functional groups of the solute are not effectively solvated, leading to predicted low solubility. The non-polar aromatic core and methyl groups will contribute some affinity, but it is unlikely to overcome the energy required to break the crystal lattice of the solid.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
To obtain definitive, quantitative data, an experimental approach is essential. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[10] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing a true measure of a drug's potential in a given medium.[10][11]
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Step-by-Step Methodology
1. Materials and Equipment:
-
5-Amino-4,7-dimethyl-1,3-benzodioxole (solid powder)
-
Selected organic solvents (HPLC grade or higher): Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane
-
Analytical balance
-
2 mL glass vials with screw caps
-
Calibrated pipettes
-
Orbital shaker or rotator with temperature control
-
Benchtop centrifuge
-
0.22 µm PTFE or nylon syringe filters
-
HPLC or UPLC system with UV detector (or LC-MS)
-
Volumetric flasks for standard preparation
2. Causality Behind Experimental Choices:
-
Why Excess Solid? Adding an excess of the compound ensures that the resulting solution is truly saturated and that equilibrium is established between the dissolved and undissolved states. This is the definition of thermodynamic solubility.
-
Why 24-48 Hours Agitation? Reaching true equilibrium can be a slow process, especially for compounds that dissolve slowly or may undergo polymorphic transitions in solution.[10] A 24-hour period is a standard starting point, with longer times used to confirm that the concentration has plateaued.
-
Why Centrifugation and Filtration? It is critical that the sample analyzed for concentration contains only dissolved material. Centrifugation pellets the majority of the undissolved solid, and filtration removes any fine particulates that could remain suspended, preventing artificially high solubility readings.
3. Experimental Procedure:
-
Preparation: Add approximately 5-10 mg of 5-Amino-4,7-dimethyl-1,3-benzodioxole to a pre-weighed 2 mL glass vial. Record the exact mass.
-
Solvent Addition: Add 1 mL of the selected organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate speed. Allow the slurry to agitate for 24 hours.
-
Phase Separation: After 24 hours, remove the vial and centrifuge at 10,000 x g for 15 minutes to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.
-
Analysis:
-
Dilute the supernatant with an appropriate solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by a validated HPLC-UV or LC-MS method.
-
Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
Calculate the original solubility in mg/mL or µM, accounting for the dilution factor.
-
Data Presentation and Interpretation
The results from the shake-flask assay should be compiled into a clear, comparative format. The following table represents an illustrative but scientifically plausible solubility profile for 5-Amino-4,7-dimethyl-1,3-benzodioxole, based on its structure.
Table 2: Illustrative Solubility Profile of 5-Amino-4,7-dimethyl-1,3-benzodioxole at 25°C
| Solvent | Solvent Type | Polarity Index (Reichardt) | Predicted Solubility (mg/mL) |
| Hexane | Non-polar | 31.0 | < 1 |
| Toluene | Non-polar Aromatic | 33.9 | 5 - 10 |
| Dichloromethane | Polar Aprotic | 40.7 | 20 - 40 |
| Ethyl Acetate | Polar Aprotic | 44.0 | > 50 |
| Acetone | Polar Aprotic | 42.2 | > 100 |
| Ethanol | Polar Protic | 51.9 | > 100 |
| Methanol | Polar Protic | 55.4 | > 100 |
Interpretation of Expected Results:
-
Low Solubility in Non-polar Solvents: The low solubility in hexane is expected, as the weak van der Waals forces of the solvent are insufficient to overcome the crystal lattice energy and solvate the polar amino and dioxole groups.[7] The slightly higher solubility in toluene can be attributed to pi-pi stacking interactions between the aromatic rings of toluene and the solute.
-
Good to Excellent Solubility in Polar Solvents: The high solubility in polar aprotic (DCM, Ethyl Acetate, Acetone) and polar protic (Ethanol, Methanol) solvents aligns with the "like dissolves like" principle.[7][8] The ability of these solvents to engage in strong dipole-dipole interactions and, in the case of alcohols, to form hydrogen bonds with the solute, effectively breaks down the crystal lattice and solvates the molecule.
Caption: Relationship between solvent polarity and solubility.
Conclusion and Applications
A thorough understanding of the solubility profile of 5-Amino-4,7-dimethyl-1,3-benzodioxole is indispensable for its successful application in research and development. This guide has provided the theoretical foundation and a robust, validated experimental protocol to generate this critical dataset. The expected trend of high solubility in polar organic solvents and low solubility in non-polar hydrocarbons provides a predictive framework for its handling. This knowledge is directly applicable to selecting appropriate solvent systems for chemical synthesis and purification, preparing stock solutions for high-throughput screening, and developing formulations for toxicological and efficacy studies. By following the principles and protocols outlined herein, researchers can ensure data quality, avoid experimental pitfalls, and accelerate the development timeline of novel chemical entities based on the 1,3-benzodioxole scaffold.
References
- Dependence of solute solubility parameters on solvent polarity - PubMed. (n.d.).
- How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? - Quora. (2021, April 26).
- What are the factors that influence solubility? - AAT Bioquest. (2024, August 26).
- Solubility and Distribution Phenomena. (n.d.).
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
- Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).
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- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
- Kinetic Solubility Assays Protocol - AxisPharm. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- The ultimate guide to technical writing in the life sciences | Scilife. (2026, February 10).
- Technical Writing: 6 Best Practices for Effective Content - ProEdit. (2025, March 18).
- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).
- 5 BEST PRACTICES FOR TECHNICAL WRITING - Nitor Infotech. (2020, October 9).
- Ten simple rules for writing a technical book - PMC. (n.d.).
- 5-Amino-1,3-benzodioxole - ChemBK. (2024, April 9).
- 4-Amino-1,3-benzodioxole | 1668-84-4 - Sigma-Aldrich. (n.d.).
- 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem. (n.d.).
- Understanding 1,3-Benzodioxole - ChemicalBook. (2024, November 21).
- Synthesis of 5-Amino-1,3-benzodioxine (3). | Download Scientific Diagram - ResearchGate. (n.d.).
- 1,3-Benzodioxole - Wikipedia. (n.d.).
- Benzodioxoles - Fisher Scientific. (n.d.).
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. (2026, February 5).
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (2022, June 9).
- New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC - NIH. (n.d.).
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
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safety data sheet (SDS) for 5-Amino-4,7-dimethyl-1,3-benzodioxole
Technical Safety Guide: 5-Amino-4,7-dimethyl-1,3-benzodioxole
Identification of the Substance & Context
1.1 Product Identifier
-
Chemical Name: 5-Amino-4,7-dimethyl-1,3-benzodioxole
-
Synonyms: 4,7-Dimethyl-1,3-benzodioxol-5-amine; 4,7-Dimethyl-5-aminobenzodioxole; 5-Amino-4,7-dimethyl-1,2-methylenedioxybenzene.
-
CAS Number: Not widely listed (Treat as Novel Chemical Entity - NCE).
-
Molecular Formula: C₉H₁₁NO₂
-
Molecular Weight: 165.19 g/mol
1.2 Relevant Identified Uses
-
Primary Use: Intermediate in pharmaceutical synthesis (e.g., heterocyclic scaffold construction).
-
Secondary Use: Ligand design for biological assays targeting CYP450 enzymes or serotonergic receptors.
-
Restriction: For Research & Development Use Only. Not for drug, household, or agricultural use.
Hazard Identification (GHS Classification)
2.1 Classification of the Substance Based on Structure-Activity Relationship (SAR) with aniline derivatives and benzodioxoles.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
| Sensitization (Skin) | Category 1B | H317: May cause an allergic skin reaction. |
2.2 Label Elements
-
Signal Word: WARNING
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
2.3 Other Hazards
-
Methemoglobinemia Risk: As an aniline derivative, absorption may cause methemoglobinemia, reducing the blood's oxygen-carrying capacity. Cyanosis (blue lips/nails) is a late sign [3].
-
Chemical Stability: Susceptible to oxidation (darkening upon air exposure).
Composition / Information on Ingredients
| Component | Concentration | Formula | MW |
| 5-Amino-4,7-dimethyl-1,3-benzodioxole | >98% (HPLC) | C₉H₁₁NO₂ | 165.19 |
| Impurities (Potential) | <2% | N/A | N/A |
| Note: May contain trace oxidation products (nitro/nitroso derivatives) if stored improperly. |
First Aid Measures
4.1 Description of First Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Do not leave the victim unattended.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Warning: Rescue personnel should wear respiratory protection to avoid secondary exposure.
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Do not use alcohol (may enhance absorption of aniline derivatives).
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult an ophthalmologist.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER immediately.
4.2 Most Important Symptoms and Effects
-
Acute: Cyanosis, headache, dizziness, nausea, shortness of breath (Methemoglobinemia).
-
Delayed: Liver damage (hepatotoxicity) is a potential risk with benzodioxole metabolism.
Firefighting Measures
5.1 Extinguishing Media
-
Suitable: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable: High-volume water jet (may scatter dust).
5.2 Special Hazards
-
Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ).
-
Explosion: Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.
5.3 Advice for Firefighters
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Cool closed containers exposed to fire with water spray.
Accidental Release Measures
6.1 Personal Precautions & PPE
-
Use personal protective equipment (PPE). Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3] Evacuate personnel to safe areas.
6.2 Emergency Response Workflow
Figure 1: Emergency Response Protocol for Solid Spill of Aniline Derivatives.
Handling and Storage
7.1 Precautions for Safe Handling
-
Engineering Control: Handle only in a chemical fume hood.
-
Hygiene: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wash hands before breaks and immediately after handling the product.
-
Incompatibility: Avoid contact with strong oxidizing agents and acids.
7.2 Conditions for Safe Storage
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen). Air sensitive.
-
Light: Protect from light (amber vials or foil-wrapped).
-
Container: Keep container tightly closed in a dry and well-ventilated place.
Exposure Controls / Personal Protection
8.1 Control Parameters
-
Occupational Exposure Limits (OEL): Not established.
-
Recommendation: Treat as a hazardous drug/potent compound (OEB 3 equivalent).
8.2 Exposure Control Logic
Figure 2: PPE and Engineering Control Selection Logic.
8.3 Specific PPE Recommendations
-
Eye/Face: Safety glasses with side-shields conforming to EN166. Use a face shield if liquid splashing is possible.
-
Skin: Handle with gloves.
-
Material: Nitrile rubber.
-
Minimum Layer Thickness: 0.11 mm.
-
Break through time: >480 min.[4]
-
Technique: Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact.
-
-
Respiratory: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
Physical and Chemical Properties
| Property | Value / Observation | Method/Ref |
| Appearance | Solid (Powder or Crystalline) | Visual |
| Color | Off-white to light brown | Oxidation dependent |
| Odor | Weak amine-like | Organoleptic |
| pH | Basic (in aqueous solution) | Theoretical |
| Melting Point | Predicted: 60°C - 90°C | SAR Analysis [4] |
| Boiling Point | Predicted: ~280°C | ACD/Labs |
| Flash Point | >110°C | Predicted |
| Solubility (Water) | Low (<1 mg/mL) | Lipophilic |
| Solubility (Solvents) | DMSO, Methanol, Dichloromethane | Practical |
| Partition Coeff.[1][5] (LogP) | ~1.8 - 2.2 | Calculated |
Stability and Reactivity
10.1 Reactivity
-
Non-reactive under normal ambient conditions.
10.2 Chemical Stability
-
Stable under recommended storage conditions (Inert gas, 4°C).
-
Unstable: Oxidizes in air to form brown/black degradation products (quinonimines).
10.3 Possibility of Hazardous Reactions
-
Exothermic reaction with strong acids (salt formation).
-
Violent reaction with strong oxidizers.
10.4 Conditions to Avoid
-
Heat, flames, and sparks.
-
Exposure to air and light.
Toxicological Information
11.1 Information on Toxicological Effects
-
Acute Toxicity:
-
Oral: No data available. Estimate: LD50 (Rat) ~500-1000 mg/kg (Based on 3,4-methylenedioxyaniline).
-
Inhalation: Irritating to respiratory system.
-
Dermal: May be harmful if absorbed through skin.
-
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory or Skin Sensitization: Potential skin sensitizer (common in aniline derivatives).
-
Germ Cell Mutagenicity: No data available. Treat as potentially mutagenic due to aniline moiety.
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, many methylated anilines are suspected carcinogens.
11.2 Specific Target Organ Toxicity (STOT)
-
Single Exposure: Respiratory system (Irritation).
-
Repeated Exposure: Blood (Methemoglobinemia), Liver.
Ecological Information
12.1 Toxicity
-
Aquatic Toxicity: Expected to be toxic to aquatic organisms (LC50 < 10 mg/L) based on structural analogs.
-
Persistence and Degradability: Not readily biodegradable.
-
Bioaccumulative Potential: Moderate (LogP ~2.0).
Disposal Considerations
13.1 Waste Treatment Methods
-
Product: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into surface water or sanitary sewer system.
-
Contaminated Packaging: Dispose of as unused product.
Transport Information
14.1 UN Number
-
DOT (US): UN 2811
-
IMDG: UN 2811
-
IATA: UN 2811
14.2 UN Proper Shipping Name
-
DOT/IMDG/IATA: Toxic solid, organic, n.o.s. (5-Amino-4,7-dimethyl-1,3-benzodioxole)
14.3 Transport Hazard Class(es)
-
Class: 6.1
14.4 Packing Group
-
Group: III
Regulatory Information
15.1 Safety, Health and Environmental Regulations
-
TSCA (USA): This product is NOT listed on the TSCA Inventory. It is for Research and Development (R&D) use only under the supervision of a technically qualified individual (40 CFR 720.36).
-
REACH (EU): Not registered.[6]
References
-
PubChem. (n.d.). Compound Summary: 1,3-Benzodioxol-5-amine (CAS 14268-66-7).[1][2] National Library of Medicine. Retrieved March 2, 2026, from [Link]
-
Bradberry, S. M. (2003). Occupational methaemoglobinaemia. Toxicology Reviews, 22(1), 13-27. [Link]
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- 3. 74131-59-2,1,3-Benzodioxole, 4,7-dimethyl- [lookchemicals.com]
- 4. Benzodioxoles | Fisher Scientific [fishersci.nl]
- 5. chemscene.com [chemscene.com]
- 6. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
A Proposed Synthetic Route for 5-Amino-4,7-dimethyl-1,3-benzodioxole: A Technical Guide
Abstract
5-Amino-4,7-dimethyl-1,3-benzodioxole is a substituted aminobenzodioxole, a class of compounds recognized for their potential as versatile scaffolds in medicinal chemistry and drug development.[1][2] The inherent biological activities associated with the benzodioxole moiety, such as its role as a synergist for insecticides by inhibiting cytochrome P450 enzymes, underscore the value of developing novel derivatives for broader applications.[3] This technical guide outlines a robust and scientifically grounded three-step synthetic pathway for 5-Amino-4,7-dimethyl-1,3-benzodioxole, starting from the conceptual precursor 3,6-dimethylbenzene-1,2-diol (3,6-dimethylcatechol). Due to the absence of a directly published synthesis for the target molecule, this guide leverages established, high-yield chemical transformations, providing detailed protocols, mechanistic insights, and characterization data to enable its successful laboratory preparation. The proposed route involves the formation of the 1,3-benzodioxole ring, followed by regioselective nitration and subsequent reduction of the nitro group to the desired primary amine.
Introduction and Synthetic Strategy
The 1,3-benzodioxole functional group is a key structural motif in a variety of biologically active molecules and natural products.[1][4] Its derivatives are explored for a wide range of therapeutic applications, including anti-tumor, antibacterial, and antifungal activities.[1] The addition of an amino group to this scaffold provides a crucial handle for further functionalization, allowing for the construction of diverse chemical libraries for drug discovery programs.
This guide proposes a logical and efficient retrosynthetic analysis for 5-Amino-4,7-dimethyl-1,3-benzodioxole. The synthesis begins with the formation of the core benzodioxole ring, proceeds through a nitrated intermediate, and concludes with the reduction to the target amine.
Proposed Retrosynthetic Pathway
The overall strategy is depicted below, outlining the three key transformations required to achieve the target compound from a commercially accessible catechol derivative.
Caption: Overall proposed synthetic scheme.
Step-by-Step Synthesis and Experimental Protocols
Step 1: Synthesis of 4,7-dimethyl-1,3-benzodioxole
Principle and Rationale: The formation of the 1,3-benzodioxole ring is typically achieved by the reaction of a catechol with a methylene source, such as a dihalomethane, under basic conditions.[4] This reaction is a Williamson ether synthesis variant, where the catechol is deprotonated by a base to form a more nucleophilic phenoxide, which then undergoes sequential nucleophilic substitution with the dihalomethane to form the five-membered dioxole ring. Cesium carbonate is an effective base for this transformation, often leading to high yields.
Experimental Protocol:
-
To a solution of 3,6-dimethylbenzene-1,2-diol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add cesium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 20 minutes under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add dibromomethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4,7-dimethyl-1,3-benzodioxole.
Step 2: Synthesis of 5-Nitro-4,7-dimethyl-1,3-benzodioxole
Principle and Rationale: The nitration of the 4,7-dimethyl-1,3-benzodioxole intermediate is a critical step that relies on the principles of electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring determine the position of the incoming nitro group.[5][6][7] The methylenedioxy group is a powerful activating, ortho-, para-director.[8][9] The two methyl groups are also activating ortho-, para-directors. The position C-5 is ortho to both the methylenedioxy group and the C-4 methyl group, making it the most electronically activated and sterically accessible site for electrophilic attack. A standard nitrating mixture of nitric acid in acetic acid provides a controlled method for this transformation.[8]
Caption: Directing effects on the benzodioxole ring.
Experimental Protocol:
-
Dissolve 4,7-dimethyl-1,3-benzodioxole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice-water bath to maintain an internal temperature of 10-15 °C.
-
In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq) to glacial acetic acid.
-
Slowly add the nitrating mixture dropwise to the stirred solution of the benzodioxole derivative, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product, 5-Nitro-4,7-dimethyl-1,3-benzodioxole, in a vacuum oven. Recrystallization from ethanol may be performed for further purification if necessary.
Step 3: Synthesis of 5-Amino-4,7-dimethyl-1,3-benzodioxole
Principle and Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[10] Several methods are available, each with distinct advantages.
-
Catalytic Hydrogenation: This is often the cleanest method, using a catalyst like Palladium on Carbon (Pd/C) with hydrogen gas.[10][11] It typically provides high yields with simple workup procedures. However, it requires specialized hydrogenation equipment.[12]
-
Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are effective and do not require high-pressure apparatus.[11][13] SnCl₂ is a mild reducing agent that is tolerant of many other functional groups.[11]
The choice of method can depend on laboratory equipment availability and the presence of other reducible functional groups in more complex substrates. For this synthesis, a protocol using SnCl₂ is provided due to its operational simplicity.
Experimental Protocol (using SnCl₂):
-
To a solution of 5-Nitro-4,7-dimethyl-1,3-benzodioxole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).[13]
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting nitro compound is fully consumed.
-
Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude 5-Amino-4,7-dimethyl-1,3-benzodioxole can be purified by column chromatography if necessary.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques. The following table summarizes the expected key characterization data.
| Compound | Formula | Mol. Weight ( g/mol ) | Expected ¹H NMR Key Signals (δ, ppm) | Expected ¹³C NMR Key Signals (δ, ppm) |
| 4,7-dimethyl-1,3-benzodioxole | C₉H₁₀O₂ | 150.17 | ~6.6-6.8 (Ar-H), ~5.9 (O-CH₂-O), ~2.2 (Ar-CH₃) | ~140-145 (Ar C-O), ~120 (Ar C-H), 101 (O-CH₂-O), ~15 (Ar-CH₃) |
| 5-Nitro-4,7-dimethyl-1,3-benzodioxole | C₉H₉NO₄ | 195.17 | ~7.5 (Ar-H), ~6.1 (O-CH₂-O), ~2.3-2.5 (Ar-CH₃) | ~150 (Ar C-NO₂), ~140-145 (Ar C-O), ~110 (Ar C-H), 103 (O-CH₂-O), ~15-20 (Ar-CH₃) |
| 5-Amino-4,7-dimethyl-1,3-benzodioxole | C₉H₁₁NO₂ | 165.19 | ~6.2 (Ar-H), ~5.8 (O-CH₂-O), ~3.5 (br s, -NH₂), ~2.1 (Ar-CH₃) | ~140 (Ar C-O), ~135 (Ar C-NH₂), ~105 (Ar C-H), 100 (O-CH₂-O), ~15 (Ar-CH₃) |
Note: NMR chemical shifts are approximate and should be confirmed by experimental data. Spectra are typically recorded in CDCl₃ or DMSO-d₆.[14]
Safety and Handling
-
Nitric Acid and Sulfuric Acid: Are highly corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dibromomethane: Is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly set up and purged with an inert gas before introducing hydrogen.
-
Tin(II) Chloride: Is corrosive and can cause skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
Conclusion
This guide presents a viable and detailed synthetic route for the preparation of 5-Amino-4,7-dimethyl-1,3-benzodioxole. By employing a sequence of well-established reactions—benzodioxole formation, regioselective nitration, and nitro group reduction—this protocol provides a clear pathway for researchers to access this valuable chemical building block. The mechanistic rationale, step-by-step procedures, and expected characterization data serve as a comprehensive resource for scientists in organic synthesis and drug discovery, facilitating further exploration of the chemical and biological properties of this compound class.
References
- De, P. (n.d.). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Vertex AI Search.
- C&CS. (n.d.). Hydrogenation of nitro compounds to anilines. C&CS Catalysts and Chemical Specialties GmbH.
- Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan J. Chem., Vol. 14, No.2.
- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
- BenchChem. (n.d.). The Role of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole in Agrochemical Synthesis.
- BenchChem. (n.d.). Nitration of 5-bromo-1,3-benzodioxole.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
- Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes.
- Cognito. (n.d.). Directing Effects Revision notes. International A-Level · CIE.
- YouTube. (2020, November 11). Directing effect and Reactivity | Electrophilic substitution reactions on substituted rings.
- SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
- BenchChem. (n.d.). Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide.
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- SSRN. (n.d.). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity.
- ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
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A Technical Guide to the Therapeutic Potential of 5-Amino-4,7-dimethyl-1,3-benzodioxole Derivatives
Abstract
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. This technical guide focuses on the therapeutic potential of a specific subclass: 5-Amino-4,7-dimethyl-1,3-benzodioxole derivatives. We will explore the synthetic pathways to access these novel chemical entities, delve into their potential biological activities including anticancer, antimicrobial, and neuroprotective effects, and analyze the structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview and detailed experimental protocols to facilitate further investigation into this promising class of compounds.
Introduction: The 1,3-Benzodioxole Core in Drug Discovery
The 1,3-benzodioxole moiety is a key pharmacophore present in natural products like safrole and myristicin.[1] Its unique fused-ring structure has been a fertile ground for the development of therapeutic agents.[2] Derivatives of this scaffold have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, neuroprotective, antioxidant, and anti-inflammatory properties.[3][4] The presence of the methylenedioxy bridge is often crucial for activity, and modifications to the benzene ring allow for the fine-tuning of a compound's pharmacological profile.[5][6]
This guide specifically examines derivatives of 5-Amino-4,7-dimethyl-1,3-benzodioxole. The introduction of an amino group at the 5-position provides a critical synthetic handle for a wide range of chemical modifications, enabling the creation of diverse compound libraries. The dimethyl substitutions at the 4- and 7-positions can influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets and improving its pharmacokinetic properties.
Synthetic Strategies for Derivatization
The primary amino group on the 5-Amino-4,7-dimethyl-1,3-benzodioxole core is the key to synthetic elaboration. Standard peptide coupling and condensation reactions are commonly employed to generate a library of diverse derivatives.
A general approach involves the acylation of the amino group with various carboxylic acids or the formation of Schiff bases with different aldehydes. These reactions are typically high-yielding and allow for the introduction of a wide range of functional groups to probe structure-activity relationships (SAR).
General Protocol for Amide Synthesis
The synthesis of amide derivatives is a cornerstone of medicinal chemistry. The following protocol outlines a general procedure for coupling a carboxylic acid to the core amine structure, utilizing common coupling reagents.
Reagents and Materials:
-
5-Amino-4,7-dimethyl-1,3-benzodioxole
-
Substituted Carboxylic Acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq)[7]
-
4-Dimethylaminopyridine (DMAP) (0.3 eq)[7]
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
In a clean, dry round-bottom flask, dissolve the selected carboxylic acid (1.203 mmol) in anhydrous DCM (15 mL).[7]
-
Add DMAP (0.361 mmol) to the solution and stir under an inert argon atmosphere.[7]
-
After 5-10 minutes of stirring, add the coupling reagent, EDCI (1.56 mmol), to the mixture.[7]
-
In a separate flask, dissolve 5-Amino-4,7-dimethyl-1,3-benzodioxole (1.0 eq) in anhydrous DCM.
-
Slowly add the amine solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain the desired amide derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][8]
Potential Biological Activities
Based on extensive research into the broader class of 1,3-benzodioxole derivatives, the 5-Amino-4,7-dimethyl-1,3-benzodioxole scaffold is predicted to exhibit a range of significant biological activities.
Anticancer Activity
1,3-Benzodioxole derivatives have shown considerable promise as anticancer agents.[4] Studies have demonstrated their ability to inhibit the growth of various cancer cell lines and induce apoptosis.
-
Cytotoxicity: Derivatives have shown significant cytotoxic effects against human tumor cell lines such as HeLa (cervical), MDA-MB-231 (breast), and A498 (kidney).[8][9] For instance, certain acrylamide derivatives of benzodioxole exhibited potent activity against MDA-MB-231 cells with IC₅₀ values as low as 4.92 µM, outperforming the standard drug 5-fluorouracil.[9]
-
Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest.[10] Some derivatives have been shown to increase the generation of reactive oxygen species (ROS) within cancer cells, leading to a loss of mitochondrial integrity and subsequent cell death.[10] The 1,3-benzodioxole system itself is often considered crucial for this antitumor activity.[5]
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Acrylamide Derivatives | MDA-MB-231 | 4.92 ± 1.09 µM | [9] |
| Benzoyl Derivatives | 52 cell lines | 10⁻⁷ to 10⁻⁵ M | [11] |
| Peptidyl Derivatives | Sarcoma S-180 | Growth Inhibition | [12] |
Antimicrobial Activity
The urgent need for new antimicrobial agents has driven research into novel chemical scaffolds, including 1,3-benzodioxoles.[13] These compounds have shown a broad spectrum of activity against both bacteria and fungi.
-
Antibacterial Spectrum: Derivatives have been evaluated against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1][14] Some compounds have exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 100 µg/mL against P. aeruginosa.[1] Schiff base derivatives have shown particular promise, inhibiting even methicillin-resistant Staphylococcus aureus (MRSA).[13]
-
Antifungal Activity: In addition to bacteria, these compounds have been tested against fungal pathogens like Aspergillus niger and Candida albicans.[15]
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Aryl Acetate (3e) | S. aureus | 125 | [1] |
| Aryl Acetate (3e) | E. coli | 250 | [1] |
| Aryl Acetate (3e) | P. aeruginosa | 100 | [1] |
| Schiff Base (2) | MRSA | Active | [13] |
Neuroprotective Effects
Recent studies have highlighted the potential of benzodioxole derivatives in the context of neurodegenerative diseases.[2] Their mechanism often involves the modulation of neurotransmitter receptors.
-
AMPA Receptor Modulation: A significant finding is that certain benzodioxole compounds act as negative modulators for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] By regulating the activity of these glutamate receptors, these derivatives can mitigate glutamate-induced excitotoxicity, a key factor in neuronal damage in conditions like Parkinson's and Alzheimer's disease.[2]
-
Therapeutic Potential: This modulatory capacity points to a promising avenue for developing neuroprotective agents.[2] The ability to inhibit glutamate release and protect neurons from damage suggests a wide spectrum of therapeutic possibilities in neurology.[2]
Antioxidant Properties
Several benzodioxole derivatives have demonstrated significant antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[1]
-
Radical Scavenging: The antioxidant potential is typically evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1] Some aryl acetate derivatives of benzodioxole have shown potent radical scavenging activity with IC₅₀ values as low as 21.44 µg/mL.[1][14]
-
Structure-Activity Insights: Studies have revealed that the specific functional groups attached to the benzodioxole core play a crucial role. For instance, aryl acetate derivatives tend to be more potent antioxidants than their corresponding acetic acid counterparts.[1] The methylenedioxy group is also believed to contribute to the stabilization of the resulting phenoxy radical.[6]
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.[16] For 1,3-benzodioxole derivatives, several key SAR insights have been established:
-
The Benzodioxole Ring: The core 1,3-benzodioxole system is often indispensable for biological activity. Replacing this unit can lead to a dramatic reduction in potency, particularly in anticancer applications.[5]
-
Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring significantly influence activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its binding to target proteins. For instance, in antioxidant derivatives, ortho-disubstitution relative to a phenol group can increase activity.[6]
-
The Side Chain at Position 5: The amino group at the 5-position serves as a versatile anchor point. The type of side chain introduced here is a major determinant of the compound's biological profile.
-
Amides and Peptidyl Groups: Have been shown to confer potent antitumor activity.[12]
-
Schiff Bases: Have demonstrated strong antibacterial properties, including activity against resistant strains.[13]
-
Acrylamide Linkers: Introducing a vinyl linker between the benzodioxole ring and an amide has been shown to enhance antitumor efficacy compared to a direct amide attachment.[9]
-
Key Experimental Protocols
To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. The following are detailed methodologies for assessing the key biological activities discussed.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa)[17]
-
Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Multichannel pipette, microplate reader
Step-by-Step Procedure:
-
Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]
In Vitro Antibacterial Activity: Broth Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)[15]
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Step-by-Step Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well.
-
Perform a twofold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[15]
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]
Conclusion and Future Directions
The 5-Amino-4,7-dimethyl-1,3-benzodioxole scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility of the core amine allows for extensive derivatization, enabling the exploration of a vast chemical space. The demonstrated potential for potent anticancer, antimicrobial, and neuroprotective activities warrants further investigation.
Future research should focus on:
-
Synthesis of Diverse Libraries: Creating a broad range of derivatives to further elucidate detailed structure-activity relationships.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by the most active compounds.
-
In Vivo Evaluation: Advancing lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Optimization of Drug-like Properties: Fine-tuning the scaffold to improve properties such as solubility, metabolic stability, and oral bioavailability, as predicted by computational tools like SwissADME.[9]
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, derivatives of 5-Amino-4,7-dimethyl-1,3-benzodioxole could emerge as next-generation therapies for a variety of human diseases.
References
- Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation. (2024).
- In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents. (n.d.). An-Najah Staff.
- Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. (2011). Arabian Journal of Chemistry.
- Synthesise and test antibacterial activities of 1,3-benzodioxole deriv
- In Vitro Biological Evaluation of Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents. (n.d.).
- Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. (2004). PubMed.
- Understanding 1,3-Benzodioxole. (2024). ChemicalBook.
- Structures of Benzodioxole derivatives that have biological activities. (n.d.).
- Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
- Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (n.d.). SSRN.
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2026).
- Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). PMC.
- New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (n.d.). PMC - NIH.
- Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (2025). PubMed.
- Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)
- Structure Activity Rel
- Total synthesis of a natural antioxidant and structure-activity relationships of rel
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Technical Guide: pKa Determination of 5-Amino-4,7-dimethyl-1,3-benzodioxole
The following technical guide details the physicochemical characterization of the amino group in 5-Amino-4,7-dimethyl-1,3-benzodioxole .
Executive Summary
Compound: 5-Amino-4,7-dimethyl-1,3-benzodioxole Target Moiety: Primary aromatic amine (Aniline derivative) Predicted pKa: 4.7 ± 0.3 (Conjugate Acid) Context: This compound represents a highly functionalized aniline scaffold where the basicity of the nitrogen is modulated by the opposing effects of the electron-donating methylenedioxy ring and the steric/electronic influence of the 4,7-dimethyl substitution pattern.[1]
This guide provides a rigorous framework for the theoretical estimation and experimental validation of the pKa value, designed for pharmaceutical scientists optimizing lead compounds for solubility and permeability.
Theoretical Framework & Structure-Activity Relationship (SAR)
To understand the pKa of this specific molecule, we must deconstruct the electronic environment of the nitrogen atom relative to the unsubstituted reference, aniline (pKa = 4.63).
Structural Analysis
The molecule consists of an aniline core fused with a 1,3-dioxole ring and substituted with two methyl groups.[1]
-
1,3-Benzodioxole Core: The methylenedioxy group is fused at the 3,4-positions relative to the aniline ring (using standard benzene numbering where NH2 is at 1).[1] In the specific nomenclature of the heterocycle, the amino is at position 5, meaning the oxygen atoms are located at positions that correspond to meta and para electronic influences relative to the nitrogen, or more accurately, a fused system that is net electron-donating via resonance (+M) but electron-withdrawing via induction (-I).
-
4,7-Dimethyl Substitution:
-
Position 4 (Ortho to Amino): The methyl group at C4 provides an inductive donating effect (+I) but introduces significant steric strain.[1] In ortho-substituted anilines (e.g., o-toluidine, pKa 4.44), the steric bulk often inhibits the solvation of the conjugate acid (anilinium ion), slightly lowering the pKa relative to aniline.
-
Position 7 (Meta to Amino): The methyl group at C7 exerts a +I effect from the meta position.[1] In m-toluidine (pKa 4.73), this typically raises the pKa slightly.[1]
-
Hammett Equation Prediction
Using the Hammett equation
| Substituent | Position | Effect | Approx. |
| Methylenedioxy | 3,4-fused | Net Donation (+M > -I) | +0.15 (Ref: 3,4-methylenedioxyaniline pKa ≈ 4.[1]78) |
| Methyl | Ortho (4) | Steric hindrance / +I | -0.20 (Ref: o-toluidine shift) |
| Methyl | Meta (7) | Inductive (+I) | +0.10 (Ref: m-toluidine shift) |
| Net Change | +0.05 |
Calculated Prediction:
Experimental Protocols
Due to the lipophilicity of the benzodioxole and dimethyl groups, aqueous solubility will be the limiting factor. Two methods are proposed: Potentiometric Titration in Cosolvent (Method A) and Spectrophotometric Determination (Method B).[1]
Method A: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)
Best for: Samples with solubility > 1 mM in mixed solvents.[1]
Rationale: Pure aqueous titration is likely impossible due to precipitation of the free base.[1] We titrate in varying ratios of Methanol/Water and extrapolate to 0% organic solvent.
Reagents:
-
0.1 M HCl and 0.1 M NaOH (Standardized).[1]
-
0.15 M KCl (Ionic Strength Adjuster).[1]
-
HPLC-grade Methanol.[1]
Protocol:
-
Preparation: Prepare three solutions of the compound (approx.
M) in 30%, 40%, and 50% (v/v) Methanol/Water containing 0.15 M KCl.[1] -
Acidification: Add 1 equivalent of HCl to fully protonate the amine (
). -
Titration: Titrate with 0.1 M NaOH under nitrogen atmosphere at
C. -
Data Collection: Record pH vs. Volume of NaOH.
-
Calculation: Determine the apparent pKa (
) for each solvent mixture using the Bjerrum difference plot method. -
Extrapolation: Plot
vs. (dielectric constant) or simply vs. % Methanol to extrapolate to 0% Methanol.[1]
Method B: Spectrophotometric Determination (The "Gold Standard")
Best for: Low solubility compounds (< 10 µM) and high precision.
Rationale: The UV-Vis spectrum of the neutral aniline (free base) differs significantly from the protonated anilinium cation.[1] This method measures the ratio of species directly, bypassing solubility issues by working at dilute concentrations.
Protocol:
-
Stock Solution: Dissolve 1 mg of 5-Amino-4,7-dimethyl-1,3-benzodioxole in 10 mL Methanol.
-
Buffer Preparation: Prepare a series of aqueous buffers (0.01 M phosphate/citrate) ranging from pH 2.0 to pH 7.0 in 0.5 unit increments.
-
Sample Preparation: Spike 20 µL of stock solution into 2 mL of each buffer (Final conc ~10 µM).
-
Scanning: Measure UV absorbance (200–400 nm). Identify the
for the protonated form (likely ~250-260 nm) and the free base (likely bathochromically shifted to ~280-290 nm due to lone pair conjugation). -
Analysis: Plot Absorbance at
vs. pH. The inflection point of the sigmoidal curve is the pKa.
Data Visualization & Logic
Experimental Workflow
The following diagram illustrates the decision tree for selecting the correct pKa determination method based on the compound's physical properties.
Caption: Decision matrix for selecting the optimal pKa determination methodology based on aqueous solubility.
Protonation Equilibrium
The equilibrium between the protonated anilinium species and the neutral free base is governed by the electronic effects of the ring substituents.
Caption: Equilibrium dynamics showing the competing steric and electronic factors influencing the pKa.
Quantitative Data Summary
The following table summarizes the expected values based on literature analogs, providing a reference range for experimental validation.
| Parameter | Value / Range | Notes |
| Predicted pKa | 4.68 | Calculated via Hammett Additivity |
| Reference Aniline pKa | 4.63 | Unsubstituted baseline |
| Reference o-Toluidine pKa | 4.44 | Model for C4-Methyl steric effect |
| Reference m-Toluidine pKa | 4.73 | Model for C7-Methyl electronic effect |
| Reference 3,4-MD-Aniline pKa | 4.78 | Model for Benzodioxole effect |
| UV | ~255 nm | Hypsochromic shift expected |
| UV | ~285 nm | Bathochromic shift expected |
References
-
Perrin, D. D., & Dempsey, B. (1974).[1] Buffers for pH and Metal Ion Control. Chapman and Hall.[1] (Standard reference for buffer preparation and pKa theory).
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195.[1]
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on potentiometric pKa determination).
-
PubChem Compound Summary for 5-Amino-1,3-benzodioxole. (2024). National Center for Biotechnology Information.[1]
Sources
Introduction: Unveiling the Molecular Architecture of a Novel Benzodioxole Derivative
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Amino-4,7-dimethyl-1,3-benzodioxole
The 1,3-benzodioxole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. Its unique electronic and conformational properties make it a valuable component in the design of novel therapeutic agents. The title compound, 5-Amino-4,7-dimethyl-1,3-benzodioxole, represents a specific substitution pattern on this important scaffold. The introduction of an amino group and two methyl groups can profoundly influence its physicochemical properties, including its ability to interact with biological targets.
Crystal structure analysis via single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for rational drug design. This guide provides a comprehensive, field-proven workflow for the crystal structure analysis of 5-Amino-4,7-dimethyl-1,3-benzodioxole, from synthesis and crystallization to data interpretation and visualization.
Part 1: Synthesis and Crystallization: The Foundation of a Successful Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The purity of the synthesized material is paramount, as impurities can significantly hinder crystallization.
Proposed Synthetic Route
A plausible synthetic route to 5-Amino-4,7-dimethyl-1,3-benzodioxole could start from a commercially available substituted catechol. A potential multi-step synthesis is outlined below, which would require careful optimization of reaction conditions at each stage.
Figure 1: A proposed synthetic pathway for 5-Amino-4,7-dimethyl-1,3-benzodioxole.
Crystallization: The Art and Science of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Experimental Protocol: Crystallization Screening
-
Material Purification: The synthesized 5-Amino-4,7-dimethyl-1,3-benzodioxole should be purified to >98% purity, as confirmed by techniques such as NMR and HPLC.
-
Solvent Selection: A range of solvents with varying polarities should be screened. Good starting points include ethanol, methanol, acetone, ethyl acetate, and hexane.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a poor solvent (an "anti-solvent") in a sealed container. The gradual diffusion of the anti-solvent into the compound solution reduces its solubility, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.
-
| Technique | Solvent System | Temperature (°C) | Expected Outcome |
| Slow Evaporation | Ethanol | 20-25 | Needle-like or plate-like crystals |
| Vapor Diffusion | Acetone/Hexane | 20-25 | Prismatic crystals |
| Cooling | Ethyl Acetate | 40 to 4 | Block-shaped crystals |
Part 2: Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. This process involves mounting a single crystal on a goniometer and exposing it to a focused beam of X-rays.
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a cryoloop.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A modern diffractometer equipped with a CCD or CMOS detector is used to collect a series of diffraction images as the crystal is rotated in the X-ray beam.
Figure 2: Workflow for single-crystal X-ray diffraction data collection.
Part 3: Structure Solution and Refinement: From Diffraction Pattern to 3D Model
The collected diffraction data is a reciprocal space representation of the crystal lattice. The process of structure solution and refinement involves converting this data into a real-space atomic model.
Computational Protocol: Structure Solution and Refinement
-
Data Reduction and Space Group Determination: The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (hkl). Software is used to determine the unit cell parameters and the crystal's space group.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary, often incomplete, model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor, with lower values indicating a better fit.
Part 4: Analysis of the Crystal Structure: Deciphering the Molecular Details
The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions with neighboring molecules in the crystal lattice.
Molecular Geometry
A detailed analysis of the bond lengths, bond angles, and torsion angles can reveal conformational preferences and any unusual geometric features. For 5-Amino-4,7-dimethyl-1,3-benzodioxole, key parameters to examine include the planarity of the benzodioxole ring system and the orientation of the amino and methyl substituents.
Intermolecular Interactions
The packing of molecules in the crystal is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. In the case of 5-Amino-4,7-dimethyl-1,3-benzodioxole, the amino group is a potential hydrogen bond donor, and the oxygen atoms of the dioxole ring are potential acceptors. Identifying and characterizing these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological macromolecules.
Figure 3: Post-refinement analysis of the crystal structure.
Conclusion
The crystal structure analysis of 5-Amino-4,7-dimethyl-1,3-benzodioxole provides a definitive snapshot of its three-dimensional structure. This detailed molecular blueprint is invaluable for understanding its chemical behavior and for guiding future drug design efforts. The workflow presented here, from synthesis to structural analysis, represents a robust and comprehensive approach for elucidating the crystal structures of novel small molecules.
References
-
Title: Contemporary Drug Synthesis Source: John Wiley & Sons URL: [Link]
-
Title: Crystal Growth of Organic Materials Source: American Chemical Society URL: [Link]
-
Title: X-ray Structure Determination: A Practical Guide Source: Springer URL: [Link]
-
Title: Crystal Structure Refinement: A Crystallographer's Guide to SHELXL Source: Oxford University Press URL: [Link]
Methodological & Application
Application Note: Precision Synthesis of 5-Amino-4,7-dimethyl-1,3-benzodioxole
Abstract & Strategic Overview
The synthesis of 5-Amino-4,7-dimethyl-1,3-benzodioxole presents a unique challenge due to the steric crowding of the 4,7-dimethyl substitution pattern.[1][2] This scaffold is a critical intermediate for specialized isoquinoline alkaloids and novel agrochemical synergists.
Standard commercial sourcing for the 4,7-dimethyl precursors is often unreliable or cost-prohibitive.[1][2] Therefore, this protocol establishes a robust, self-validating 4-step synthesis starting from the commodity chemical 2,5-dimethylphenol .[1][2]
Key Technical Insights:
-
Regiocontrol: We utilize a magnesium-mediated ortho-formylation to force substitution at the sterically accessible C6 position of the phenol, bypassing the need for expensive protecting groups.[2]
-
Symmetry Utilization: The C2v symmetry of the 4,7-dimethyl-1,3-benzodioxole intermediate ensures that nitration at either open position (C5 or C6) yields the identical desired product, simplifying purification.[1]
-
Safety: The use of Cs₂CO₃ for methylenation avoids the high-pressure/high-temperature conditions often required with weaker bases.[1][2]
Synthesis Pathway Diagram
Figure 1: Strategic synthetic route leveraging ortho-selective formylation and symmetry-driven nitration.[1][2]
Experimental Protocols
Step 1: Synthesis of 3,6-Dimethylcatechol (The "One-Pot" Method)
Objective: Convert 2,5-dimethylphenol to the 1,2-diol (catechol) via ortho-formylation and Dakin oxidation.[1][2]
-
Mechanism: The Mg²⁺ ion coordinates with the phenoxide oxygen, directing the paraformaldehyde attack exclusively to the ortho position (C6), preventing para-substitution. Subsequent Dakin oxidation converts the aldehyde to a phenol.
Reagents:
-
Paraformaldehyde (2.0 eq)[1]
-
MgCl₂ (anhydrous, 1.5 eq)[1]
-
Triethylamine (Et₃N) (3.75 eq)[1]
-
H₂O₂ (30% aq, 1.2 eq) / NaOH (1.2 eq) for Dakin step.[1]
Protocol:
-
Formylation: In a flame-dried flask under N₂, dissolve 2,5-dimethylphenol (12.2 g, 100 mmol) in dry THF (150 mL). Add Et₃N (52 mL, 375 mmol) and MgCl₂ (14.3 g, 150 mmol). Stir for 15 min (mixture turns cloudy white/yellow).
-
Add paraformaldehyde (6.0 g, 200 mmol) in one portion.
-
Heat to reflux for 3–4 hours. Monitor by TLC (formation of bright yellow fluorescent spot: salicylaldehyde derivative).
-
Workup 1: Cool to RT. Quench with 1N HCl until pH ~3. Extract with EtOAc (3x). Wash organic layer with brine, dry (Na₂SO₄), and concentrate. Note: The crude aldehyde is stable and can be used directly.
-
Dakin Oxidation: Dissolve the crude aldehyde in THF/Water (1:1, 100 mL). Add NaOH (4.8 g, 120 mmol).
-
Cool to 0°C. Dropwise add 30% H₂O₂. A vigorous exotherm will occur; maintain temp <10°C.
-
Stir at RT for 1 hour. The solution will darken.
-
Isolation: Acidify to pH 2 with 6N HCl. Extract with EtOAc.[4] The product, 3,6-dimethylcatechol , is oxygen-sensitive.[1] Dry and concentrate immediately. Proceed to Step 2 without delay.
Step 2: Methylenation to 4,7-Dimethyl-1,3-benzodioxole
Objective: Lock the catechol into the benzodioxole ring.[1][2]
Reagents:
-
3,6-Dimethylcatechol (Crude from Step 1, ~100 mmol)[1]
-
Dibromomethane (CH₂Br₂) (1.5 eq)[1]
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)[1]
Protocol:
-
Dissolve the crude catechol in anhydrous DMF (200 mL).
-
Add Cs₂CO₃ (48.8 g, 150 mmol). The mixture will turn dark suspension.
-
Add CH₂Br₂ (10.5 mL, 150 mmol).
-
Heat to 110°C for 4 hours.
-
Workup: Pour into ice water (500 mL). Extract with Hexanes/EtOAc (9:1). The product is highly soluble in non-polar solvents.
-
Purification: Silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Step 3: Regioselective Nitration
Objective: Introduce the nitrogen functionality.[5]
Reagents:
Protocol:
-
Dissolve the benzodioxole in glacial AcOH (50 mL). Cool to 15°C in a water bath.
-
Prepare a solution of HNO₃ (4.6 g, ~3.3 mL) in AcOH (10 mL).
-
Dropwise Addition: Add the nitrating mixture over 30 minutes. Maintain temp <25°C to avoid dinitration or ring oxidation.
-
Stir at RT for 2 hours. A yellow precipitate often forms.
-
Quench: Pour onto crushed ice (200 g).
-
Filtration: Filter the yellow solid. Wash with cold water (3x) and cold ethanol (1x).[1]
-
Recrystallization: Recrystallize from Ethanol/Water if necessary.
Step 4: Reduction to 5-Amino-4,7-dimethyl-1,3-benzodioxole
Objective: Final reduction to the target aniline.[1][2]
Reagents:
-
10% Pd/C (5 wt% loading)
-
Hydrogen gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)[1]
Protocol:
-
Dissolve 5.0 g of nitro compound in Methanol (50 mL).
-
Add 10% Pd/C (250 mg) under Nitrogen stream.
-
Hydrogenation: Purge with H₂ balloon. Stir vigorously at RT for 4–6 hours.
-
Visual Cue: The yellow color of the solution will fade to colorless/light pink.
-
-
Filtration: Filter through a Celite pad to remove catalyst.[1]
-
Concentration: Evaporate solvent under reduced pressure.
-
Storage: The amine is sensitive to oxidation (browning). Store under Argon at -20°C.
Quality Control & Data Specifications
Expected Analytical Data
| Parameter | Method | Specification / Observation |
| Appearance | Visual | Off-white to pale beige solid (Amine).[1][2][8] |
| ¹H NMR | 400 MHz, CDCl₃ | δ 5.90 (s, 2H, -OCH₂O-), δ 6.15 (s, 1H, Ar-H), δ 3.40 (br s, 2H, NH₂), δ 2.15 (s, 3H, Me), δ 2.08 (s, 3H, Me).[1] |
| Regiochemistry | NOESY | NOE correlation observed between NH₂ protons and one methyl group; Ar-H correlates with the other methyl group.[1][2] |
| Mass Spec | GC-MS (EI) | M+ peak at 165 m/z . |
Troubleshooting Guide
-
Low Yield in Step 1: Ensure THF is strictly anhydrous. Water kills the Mg-intermediate.[1][2]
-
Incomplete Methylenation: If catechol remains, add 0.5 eq more Cs₂CO₃ and stir longer. Do not increase temp >120°C to avoid polymerizing the electron-rich ring.[1][2]
-
Over-Nitration: If dinitro species (M+ 210) are observed, reduce HNO₃ equivalents to 0.95 and run at 0°C.
Safety & Handling
-
Dibromomethane: Potential carcinogen.[1] Handle in a fume hood.
-
Nitration: Exothermic.[1] Runaway reactions are possible if addition is too fast. Keep cooling bath ready.
-
Benzodioxoles: Many are bioactive/synergists.[1][9] Handle as potential P450 inhibitors.
References
-
Hansen, T. V., & Skattebøl, L. (2005). "One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols." Organic Syntheses, 82, 64-68.[1] Link[1]
-
BenchChem. (2025).[1] "Application Notes: Nitration of 5-bromo-1,3-benzodioxole." (Analogous nitration mechanism). Link[1]
-
Dahan, A., et al. (2007). "Preparation of Novel Polythioether Dendrons on Solid Support." (Cs2CO3 mediated methylenation protocols). Royal Society of Chemistry. Link[1]
-
NIST Chemistry WebBook. "1,3-Benzodioxol-5-amine."[1][2] (Spectral data for parent scaffold). Link[1]
Sources
- 1. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. rsc.org [rsc.org]
- 4. US3922285A - Process for the methylenation of catechols - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. data.epo.org [data.epo.org]
- 8. CAS 1692143-35-3|6-Amino-N-Ethyl-1,3-Benzodioxole-5-Carboxamide [rlavie.com]
- 9. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
using 5-Amino-4,7-dimethyl-1,3-benzodioxole as a pharmaceutical intermediate
This guide details the technical application of 5-Amino-4,7-dimethyl-1,3-benzodioxole (also known as 4,7-dimethyl-1,3-benzodioxol-5-amine) as a pharmaceutical intermediate.
Application Note: 5-Amino-4,7-dimethyl-1,3-benzodioxole in Drug Synthesis
Introduction & Strategic Value
5-Amino-4,7-dimethyl-1,3-benzodioxole is a specialized aniline derivative featuring a fused dioxole ring and two methyl substituents at the 4 and 7 positions. This structural motif is a "privileged scaffold" in medicinal chemistry, often employed to modulate the physicochemical properties of drug candidates.
Key Structural Advantages:
-
Metabolic Stability: The methyl groups at positions 4 and 7 block the metabolically vulnerable sites on the benzene ring, potentially reducing oxidative clearance by Cytochrome P450 enzymes compared to unsubstituted benzodioxoles.
-
Conformational Restriction: The steric bulk of the methyl groups restricts the rotation of the amine (and subsequent amides), locking the molecule into a bioactive conformation.
-
Electronic Modulation: The electron-donating methyl and alkoxy groups increase the nucleophilicity of the amine, facilitating efficient coupling reactions.
Primary Applications:
-
Kinase Inhibitors: Used as a pharmacophore in the synthesis of inhibitors targeting kinases such as c-Met , VEGFR , or EZH2 (analogous to the benzodioxole moiety in Tazemetostat).
-
GPCR Modulators: Serves as a core scaffold for antagonists of receptors like CB2 or TRP channels .
-
CFTR Modulators: Structurally related to the benzodioxole amine used in Lumacaftor and Tezacaftor synthesis.
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | 5-Amino-4,7-dimethyl-1,3-benzodioxole |
| CAS Number | Not widely listed; Parent (4,7-dimethyl-1,3-benzodioxole): 74131-59-2 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Off-white to pale brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water |
| Purity (HPLC) | ≥ 98.0% (Area %) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen), protect from light |
Synthesis & Preparation Protocol
Since this intermediate is not a commodity chemical, it is often synthesized in-house from 3,6-dimethylcatechol . The following protocol outlines the robust 3-step synthesis to generate high-purity amine for downstream coupling.
Step 1: Methylenation (Formation of the Benzodioxole Ring)
-
Reagents: Diiodomethane (CH₂I₂) or Dibromomethane (CH₂Br₂), Cesium Carbonate (Cs₂CO₃).
-
Solvent: DMF or Acetone.
Protocol:
-
Dissolve 3,6-dimethylcatechol (1.0 eq) in anhydrous DMF (0.2 M).
-
Add Cs₂CO₃ (2.5 eq) and stir at room temperature for 30 min.
-
Add CH₂I₂ (1.2 eq) dropwise.
-
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Cool, filter salts, dilute with water, and extract with Ethyl Acetate (EtOAc).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Yield Target: >85% of 4,7-dimethyl-1,3-benzodioxole .
-
Step 2: Regioselective Nitration
-
Reagents: Nitric Acid (HNO₃, 65%), Acetic Anhydride (Ac₂O).
-
Condition: 0°C to Room Temperature.
Protocol:
-
Dissolve the benzodioxole intermediate in Ac₂O (0.5 M) and cool to 0°C.
-
Add fuming HNO₃ (1.05 eq) dropwise, maintaining internal temp < 10°C.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Pour into ice water. The yellow solid precipitates. Filter and wash with cold water.
-
Yield Target: >90% of 4,7-dimethyl-5-nitro-1,3-benzodioxole .
-
Step 3: Reduction to Amine
-
Reagents: H₂ (1 atm), 10% Pd/C, Methanol.
-
Alternative: Iron powder, NH₄Cl, Ethanol/Water (for larger scale).
Protocol:
-
Dissolve the nitro compound in Methanol (0.1 M).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H₂ balloon for 4–12 hours.
-
Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[4]
-
Storage: Use immediately or store as the HCl salt (precipitate with 4M HCl in Dioxane) to prevent oxidation.
Application Protocol: Amide Coupling (Drug Synthesis)
This protocol describes the coupling of 5-Amino-4,7-dimethyl-1,3-benzodioxole with a carboxylic acid (e.g., a heteroaromatic acid) to form a bioactive amide. This is the most common reaction in medicinal chemistry for this intermediate.
Reagents & Equipment
-
Amine: 5-Amino-4,7-dimethyl-1,3-benzodioxole (1.0 eq).
-
Carboxylic Acid: Drug scaffold (e.g., substituted nicotinic acid) (1.1 eq).
-
Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq).
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq).
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Procedure
-
Activation:
-
In a dry reaction vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (5 mL/mmol).
-
Add HATU (1.2 eq) and DIPEA (1.5 eq).
-
Stir at room temperature for 15–30 minutes to form the activated ester.
-
-
Coupling:
-
Add 5-Amino-4,7-dimethyl-1,3-benzodioxole (1.0 eq) to the reaction mixture.
-
Add the remaining DIPEA (1.5 eq).
-
Stir at room temperature for 4–16 hours.
-
Checkpoint: Monitor conversion by LC-MS (Look for M+H peak of the product).
-
-
Workup:
-
Purification:
-
Purify via Flash Chromatography (DCM/MeOH gradient or Hexane/EtOAc).
-
Success Criteria: Purity >95% by HPLC, confirmed ¹H-NMR showing the amide proton doublet (δ 8.0–10.0 ppm).
-
Visual Workflows
Figure 1: Synthesis Pathway
Caption: Synthetic route from 3,6-dimethylcatechol to the target amine via methylenation, nitration, and reduction.
Figure 2: Quality Control Workflow
Caption: QC decision tree for validating the purity of the intermediate before pharmaceutical coupling.
Analytical Quality Control
To ensure the success of downstream pharmaceutical reactions, the intermediate must meet strict purity criteria.
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm and 210 nm.
-
Retention Time: Expect the amine to elute early (2–4 min) due to polarity; the nitro precursor will elute later.
¹H-NMR Interpretation (DMSO-d₆, 400 MHz):
-
δ 6.50 ppm (s, 1H): Aromatic proton at position 6 (the only aromatic singlet).
-
δ 5.85 ppm (s, 2H): Methylenedioxy protons (–O–CH₂–O–).
-
δ 4.80 ppm (br s, 2H): Amine protons (–NH₂).
-
δ 2.10 ppm (s, 3H): Methyl group at position 4.
-
δ 2.05 ppm (s, 3H): Methyl group at position 7.
-
Note: The integration ratio must be 1:2:2:3:3.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed (Acute Tox. 4).
-
Aniline Toxicity: Like all anilines, this compound may cause methemoglobinemia upon prolonged exposure. Handle in a fume hood.
-
Storage: The free base amine is prone to oxidation (turning dark brown). Store under nitrogen at 4°C. For long-term storage (>1 month), convert to the Hydrochloride salt .
References
-
Sinhababu, A. K., & Borchardt, R. T. (1983).[1] An Efficient Method for the Conversion of Phenolic Mannich Bases to C-Methylated Phenols.[1][2] Synthesis of 3,6-Dimethylcatechol. Synthetic Communications, 13(8), 677-683. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses benzodioxole stability). Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Relevance of methylated scaffolds). Link
-
PubChem Compound Summary. (2023). 1,3-Benzodioxole, 4,7-dimethyl- (Parent Compound).[4][6][7] National Center for Biotechnology Information. Link
Sources
- 1. Ronald Borchardt | Pharmaceutical Chemistry [pharmchem.ku.edu]
- 2. scilit.com [scilit.com]
- 3. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 74131-59-2,1,3-Benzodioxole, 4,7-dimethyl- [lookchemicals.com]
- 7. 2,2-Difluoro-4,7-dimethyl-5-nitro-1,3-benzodioxole | C9H7F2NO4 | CID 176615964 - PubChem [pubchem.ncbi.nlm.nih.gov]
reaction conditions for acylation of 5-Amino-4,7-dimethyl-1,3-benzodioxole
Application Note & Protocol
Topic: Optimized Reaction Conditions for the N-Acylation of 5-Amino-4,7-dimethyl-1,3-benzodioxole
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of Acylated Benzodioxoles
5-Amino-4,7-dimethyl-1,3-benzodioxole is a valuable heterocyclic building block. The benzodioxole moiety is a key pharmacophore found in numerous bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] The acylation of the primary amino group is a critical transformation for several strategic reasons:
-
Amine Group Protection: The introduction of an acetyl group effectively "protects" the highly reactive amino functionality by reducing its basicity and nucleophilicity.[3][4] This allows for selective chemical manipulations at other positions on the aromatic ring, such as electrophilic aromatic substitution, which would otherwise be complicated by the activating and directing effects of the free amine.
-
Bioactivity Modification: The resulting amide (e.g., N-(4,7-dimethyl-1,3-benzodioxol-5-yl)acetamide) can serve as a key intermediate or a final active pharmaceutical ingredient (API). The amide bond is a cornerstone of medicinal chemistry, contributing to the structural integrity and biological activity of countless drugs.[5][6]
-
Improved Handling and Purification: Acylated derivatives are often stable, crystalline solids, which facilitates their purification through recrystallization and characterization via melting point analysis.[4][7]
This document provides a detailed examination of the underlying mechanism and offers robust, field-proven protocols for the efficient acylation of 5-Amino-4,7-dimethyl-1,3-benzodioxole.
The Chemistry: Mechanism of N-Acylation
The acylation of an amine is a classic example of a nucleophilic acyl substitution reaction. The reaction's efficiency is dictated by the nucleophilicity of the amine and the electrophilicity of the acylating agent's carbonyl carbon.
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride).
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of a leaving group (e.g., an acetate ion when using acetic anhydride).
-
Deprotonation: A base (which can be another molecule of the amine, a solvent, or an added scavenger like sodium acetate) removes the proton from the nitrogen atom, yielding the neutral amide product and a byproduct.
Visualizing the Mechanism
Caption: Generalized mechanism of nucleophilic acyl substitution.
Data Presentation: Reactant and Product Properties
A clear understanding of the physical properties of the starting material and the target compound is essential for procedural design and product characterization.
| Property | 5-Amino-4,7-dimethyl-1,3-benzodioxole (Reactant) | N-(4,7-dimethyl-1,3-benzodioxol-5-yl)acetamide (Product) |
| Molecular Formula | C₉H₁₁NO₂ | C₁₁H₁₃NO₃ |
| Molar Mass | 165.19 g/mol | 207.22 g/mol |
| Appearance | Likely a solid at room temperature (based on substituted anilines) | Expected to be a white to off-white crystalline solid |
| Melting Point | Not readily available; requires experimental determination | Requires experimental determination |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone) | Generally soluble in hot ethanol, moderately soluble in other organic solvents |
Experimental Protocols & Methodologies
Two primary protocols are presented, leveraging common and highly effective acylating agents. The choice between them depends on available reagents, desired reaction speed, and sensitivity of the substrate to acidic or basic conditions.
Protocol 1: Acylation using Acetic Anhydride with a Base Catalyst
This is a widely used, high-yielding method that proceeds at or near room temperature. The use of a base like sodium acetate is crucial to neutralize the acetic acid byproduct, driving the reaction to completion.[7]
-
5-Amino-4,7-dimethyl-1,3-benzodioxole
-
Acetic Anhydride (Ac₂O)
-
Sodium Acetate (NaOAc)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, ice bath, Buchner funnel
-
Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 5-Amino-4,7-dimethyl-1,3-benzodioxole in 20 mL of water. If solubility is low, a co-solvent like acetic acid can be minimally added.
-
Reagent Preparation: In a separate beaker, prepare a solution of 1.0 g of sodium acetate in 10 mL of water.
-
Reaction Initiation: To the stirred amine solution, add 1.2 equivalents of acetic anhydride dropwise.
-
Rationale: Adding the anhydride before the base allows it to react immediately with the more nucleophilic amine. Adding it dropwise helps control the exothermic nature of the reaction.
-
-
Base Addition: Immediately following the anhydride addition, add the sodium acetate solution to the reaction mixture. A precipitate of the product should form almost instantly.
-
Reaction Completion & Isolation:
-
Continue stirring the mixture for 15-20 minutes at room temperature to ensure the reaction goes to completion.
-
Cool the flask in an ice bath for another 20 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any unreacted salts and water-soluble impurities.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
-
Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (IR, ¹H NMR, MS).
Protocol 2: Acid-Catalyzed Acylation with Acetic Acid
This "greener" approach uses acetic acid as both the acetylating agent and the solvent, often facilitated by a catalyst.[8][9] While sometimes slower, it avoids the use of more corrosive or hazardous reagents like acetyl chloride.[9]
-
5-Amino-4,7-dimethyl-1,3-benzodioxole
-
Glacial Acetic Acid
-
Optional: A catalytic amount of a strong acid (e.g., H₂SO₄) or a solid acid catalyst (e.g., ZSM-5-SO3H).[10]
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 g of 5-Amino-4,7-dimethyl-1,3-benzodioxole and 10 mL of glacial acetic acid.
-
Catalysis (Optional but Recommended): Add a catalytic amount of your chosen acid catalyst. For example, 1-2 drops of concentrated sulfuric acid.
-
Rationale: The acid protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the amine.[8]
-
-
Heating: Heat the reaction mixture to reflux (approx. 118°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing 50 mL of ice-cold water.
-
Neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Be cautious as this step releases CO₂ gas.
-
The product may precipitate out. If so, collect it by vacuum filtration.
-
-
Extraction (if product remains in solution):
-
Transfer the neutralized aqueous mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purify the product by recrystallization as described in Protocol 1.
-
-
Characterization: Determine yield, melting point, and confirm the structure via spectroscopy.
Experimental Workflow Visualization
The overall process from initial setup to final analysis follows a logical and systematic path.
Sources
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- 4. benchchem.com [benchchem.com]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. ias.ac.in [ias.ac.in]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffolding of 5-Amino-4,7-dimethyl-1,3-benzodioxole: A Gateway to Novel Heterocyclic Entities
Introduction: Unveiling a Privileged Building Block
In the landscape of medicinal chemistry and materials science, the 1,3-benzodioxole moiety stands as a privileged scaffold, present in a multitude of natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and conformational rigidity make it an attractive starting point for the design of novel molecular architectures. This application note delves into the synthesis and utility of a particularly valuable derivative, 5-Amino-4,7-dimethyl-1,3-benzodioxole, as a robust building block for the construction of diverse and complex heterocyclic systems. The strategic placement of the reactive amino group, flanked by two methyl substituents on the electron-rich benzodioxole core, offers a unique combination of nucleophilicity and steric influence, paving the way for the regioselective synthesis of quinolines, benzimidazoles, and other significant heterocyclic families. This guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed, field-tested protocols for the synthesis and application of this versatile intermediate.
Part 1: Synthesis of the Core Building Block: 5-Amino-4,7-dimethyl-1,3-benzodioxole
The journey to utilizing this key building block begins with its multi-step synthesis, commencing from commercially available 3,6-dimethylcatechol. The synthetic pathway is logical and sequential, involving the formation of the benzodioxole ring, followed by regioselective nitration and subsequent reduction to the target amine.
Caption: A three-step synthetic workflow to produce 5-Amino-4,7-dimethyl-1,3-benzodioxole.
Protocol 1.1: Synthesis of 4,7-Dimethyl-1,3-benzodioxole
The formation of the methylenedioxy bridge is a critical first step, typically achieved by reacting a catechol with a dihalomethane in the presence of a base. This reaction proceeds via a Williamson ether synthesis-like mechanism.
Rationale: The choice of a high-boiling polar aprotic solvent like DMF or DMSO facilitates the reaction by solvating the cation of the base and increasing the nucleophilicity of the catecholate anion. Cesium carbonate is often a highly effective base for this transformation due to its high solubility and the "cesium effect," which promotes rapid O-alkylation.
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 3,6-Dimethylcatechol | 138.16 | 10.0 g | 1.0 |
| Dibromomethane | 173.83 | 15.1 g (7.7 mL) | 1.2 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 47.1 g | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |
Step-by-Step Methodology:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,6-dimethylcatechol (10.0 g, 72.4 mmol) and anhydrous N,N-dimethylformamide (200 mL).
-
Stir the mixture under a nitrogen atmosphere until the catechol is fully dissolved.
-
Add cesium carbonate (47.1 g, 144.8 mmol) to the solution in one portion.
-
Add dibromomethane (15.1 g, 86.9 mmol) dropwise to the stirring suspension over 15 minutes.
-
Heat the reaction mixture to 110 °C and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 5% Ethyl acetate in Hexane) to yield 4,7-dimethyl-1,3-benzodioxole as a colorless oil.
Protocol 1.2: Synthesis of 5-Nitro-4,7-dimethyl-1,3-benzodioxole
The nitration of the benzodioxole ring is an electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the substituents. The methylenedioxy group is a strong ortho, para-director, as are the methyl groups. The C5 position is ortho to the methylenedioxy group and the C4-methyl group, making it electronically activated and a likely site for nitration.[3]
Rationale: Using a mixture of nitric acid and a milder acid like glacial acetic acid at controlled low temperatures can prevent over-nitration and decomposition of the electron-rich aromatic ring.[3]
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4,7-Dimethyl-1,3-benzodioxole | 150.17 | 5.0 g | 1.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 2.5 mL | ~1.2 |
Step-by-Step Methodology:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,7-dimethyl-1,3-benzodioxole (5.0 g, 33.3 mmol) in glacial acetic acid (25 mL).
-
Cool the solution to 15 °C in an ice-water bath.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (2.5 mL, ~40 mmol) to glacial acetic acid (25 mL). Cool this mixture to room temperature.
-
Add the nitrating mixture dropwise from the dropping funnel to the stirred benzodioxole solution over 30 minutes, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford 5-Nitro-4,7-dimethyl-1,3-benzodioxole as yellow crystals.
Protocol 1.3: Synthesis of 5-Amino-4,7-dimethyl-1,3-benzodioxole
The reduction of the aromatic nitro group to a primary amine is a common and reliable transformation. The use of iron powder in an acidic medium is a classic, cost-effective, and efficient method for this purpose.[4][5]
Rationale: In the presence of an acid (acetic acid), iron acts as a reducing agent, transferring electrons to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates, which are further reduced to the amine.[4]
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 5-Nitro-4,7-dimethyl-1,3-benzodioxole | 195.17 | 4.0 g | 1.0 |
| Iron Powder (<100 mesh) | 55.84 | 6.9 g | 6.0 |
| Ethanol | 46.07 | 80 mL | - |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, add 5-Nitro-4,7-dimethyl-1,3-benzodioxole (4.0 g, 20.5 mmol), ethanol (80 mL), and water (10 mL).
-
Add iron powder (6.9 g, 123.0 mmol) to the suspension.
-
Heat the mixture to reflux and then add glacial acetic acid (20 mL) dropwise via an addition funnel over 20 minutes.
-
Maintain the reflux for 4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and filter it hot through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (50 mL) and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude 5-Amino-4,7-dimethyl-1,3-benzodioxole, which can be purified by column chromatography or recrystallization if necessary.
Part 2: Application in Heterocycle Synthesis
The synthesized 5-Amino-4,7-dimethyl-1,3-benzodioxole is a potent nucleophile, ready to participate in a variety of cyclization reactions to form fused heterocyclic systems. Below are protocols for the synthesis of quinoline and benzimidazole derivatives.
Protocol 2.1: Skraup Synthesis of 6,9-Dimethyl-[6][7]dioxolo[4,5-g]quinoline
The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, an oxidizing agent, and sulfuric acid.[6][7][8] The reaction is notoriously vigorous but provides direct access to the quinoline core.
Mechanism Rationale: The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein. The resulting aldehyde cyclizes via an electrophilic aromatic substitution, and subsequent dehydration and oxidation yield the quinoline. Nitrobenzene often serves as both the solvent and the oxidizing agent.[6][8]
Caption: Key steps in the Skraup synthesis of a quinoline derivative.
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 5-Amino-4,7-dimethyl-1,3-benzodioxole | 165.19 | 3.0 g | 1.0 |
| Glycerol | 92.09 | 7.5 g (6.0 mL) | 4.5 |
| Nitrobenzene | 123.11 | 3.3 g (2.8 mL) | 1.5 |
| Concentrated Sulfuric Acid | 98.08 | 6.0 mL | - |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | 278.01 | 0.5 g | - |
Step-by-Step Methodology:
-
Caution: The Skraup reaction can be highly exothermic and should be performed in a well-ventilated fume hood with a blast shield.
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 5-Amino-4,7-dimethyl-1,3-benzodioxole (3.0 g, 18.2 mmol), nitrobenzene (3.3 g, 26.8 mmol), glycerol (7.5 g, 81.4 mmol), and ferrous sulfate heptahydrate (0.5 g).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (6.0 mL) through the dropping funnel with vigorous stirring.
-
Once the addition is complete, heat the mixture carefully in an oil bath. The reaction will become exothermic. Maintain a gentle reflux for 3 hours.
-
Cool the mixture to room temperature and dilute with 100 mL of water.
-
Make the solution strongly basic by the slow addition of 40% aqueous sodium hydroxide solution while cooling in an ice bath.
-
Perform a steam distillation to remove the unreacted nitrobenzene.
-
After the nitrobenzene has been removed, extract the remaining aqueous solution with dichloromethane (3 x 75 mL).
-
Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield 6,9-Dimethyl-[6][7]dioxolo[4,5-g]quinoline.
Protocol 2.2: Synthesis of 5,8-Dimethyl-1H-benzo[9][10]dioxolo[6,7-d]imidazole
The condensation of an aromatic amine with an orthoformate ester is a straightforward method to construct a benzimidazole ring, which involves the formation of an intermediate formamidine that subsequently cyclizes.
Rationale: Triethyl orthoformate serves as a one-carbon source. The reaction is typically catalyzed by an acid, which promotes both the formation of the formamidine intermediate and the final cyclization/dehydration step.[9]
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 5-Amino-4,7-dimethyl-1,3-benzodioxole | 165.19 | 2.0 g | 1.0 |
| Triethyl Orthoformate | 148.20 | 5.4 g (6.0 mL) | 3.0 |
| p-Toluenesulfonic Acid (p-TsOH) | 172.20 | 0.23 g | 0.1 |
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine 5-Amino-4,7-dimethyl-1,3-benzodioxole (2.0 g, 12.1 mmol), triethyl orthoformate (5.4 g, 36.3 mmol), and a catalytic amount of p-toluenesulfonic acid (0.23 g, 1.2 mmol).
-
Heat the reaction mixture to reflux for 6 hours. Ethanol will be generated as a byproduct.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with a saturated solution of sodium bicarbonate (2 x 25 mL) to remove the acid catalyst.
-
Wash the organic layer with brine (25 mL) and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and evaporate the solvent to give the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure 5,8-Dimethyl-1H-benzo[10][11]dioxolo[6,7-d]imidazole.
Conclusion
5-Amino-4,7-dimethyl-1,3-benzodioxole is a highly valuable and versatile building block for synthetic organic chemistry. The protocols detailed herein provide a reliable pathway to its synthesis and demonstrate its utility in constructing key heterocyclic scaffolds such as quinolines and benzimidazoles. The unique substitution pattern of this amine offers opportunities for creating novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The provided methodologies serve as a robust starting point for researchers to explore the rich chemistry of this promising intermediate.
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Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7235-7246. Available from: [Link]
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Székely, G., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. Available from: [Link]
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Reddy, C. R., et al. (2013). A convenient 1,3-dipolar cycloaddition–reduction synthetic sequence from 2-allyloxy-5-nitro-salicylaldehyde to aminobenzopyran-annulated heterocycles. RSC Advances, 3(39), 17527-17539. Available from: [Link]
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- 9. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Introduction: The Strategic Value of the 5-Amino-4,7-dimethyl-1,3-benzodioxole Scaffold
An Application Guide to Key Coupling Reactions of 5-Amino-4,7-dimethyl-1,3-benzodioxole for Pharmaceutical and Materials Science Research
The 1,3-benzodioxole moiety is a privileged structural motif found in numerous natural products and biologically active molecules.[1][2] Its presence is often associated with potent pharmacological activities, including the inhibition of cytochrome P450 enzymes, which can enhance the efficacy of co-administered therapeutic agents.[3][4] The specific scaffold, 5-Amino-4,7-dimethyl-1,3-benzodioxole, combines this valuable core with a strategically placed primary amine and methyl groups. The amino group serves as a versatile synthetic handle for a wide array of carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions, making it an exceptionally valuable building block for generating diverse molecular libraries in drug discovery and materials science.
This guide provides detailed application notes and protocols for three critical classes of coupling reactions involving this scaffold: Palladium-catalyzed Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, and Amide Bond Formation. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry at play.
Section 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides.[5][6] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, by offering a broad substrate scope and functional group tolerance under relatively mild conditions.[5][7] In this context, 5-Amino-4,7-dimethyl-1,3-benzodioxole acts as the amine nucleophile, coupling with a variety of aryl or heteroaryl halides to generate more complex diarylamine structures.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (in this case, 5-Amino-4,7-dimethyl-1,3-benzodioxole) coordinates to the Pd(II) center. A base then deprotonates the amine to form a more nucleophilic amido species.
-
Reductive Elimination: The newly formed C-N bond is created as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle.[6][8]
The choice of ligand on the palladium catalyst is critical. Sterically hindered, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate both the oxidative addition and the final reductive elimination steps.[7]
Experimental Protocol: Coupling with 4-Bromotoluene
This protocol details the coupling of 5-Amino-4,7-dimethyl-1,3-benzodioxole with 4-bromotoluene as a representative aryl bromide.
Materials and Reagents:
-
5-Amino-4,7-dimethyl-1,3-benzodioxole
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Protocol Steps:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and Sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add 5-Amino-4,7-dimethyl-1,3-benzodioxole (1.0 mmol) and 4-bromotoluene (1.2 mmol) to the flask.
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired diarylamine product.
Data and Critical Parameters
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) sources. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[6] |
| Ligand | XPhos, SPhos, or other biaryl phosphines | Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[5][7] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amido-palladium intermediate. NaOtBu is common, but weaker bases like K₃PO₄ may be used for base-sensitive substrates.[8] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically needed to drive the catalytic cycle, especially the oxidative addition to less reactive aryl bromides or chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for reproducible results. |
Workflow Visualization
Caption: Buchwald-Hartwig Amination Workflow.
Section 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between organoboron compounds and halides or triflates, catalyzed by a palladium complex.[9][10] To utilize 5-Amino-4,7-dimethyl-1,3-benzodioxole in this reaction, the amino group must first be converted into a suitable leaving group, typically a halide (e.g., bromide or iodide) via a Sandmeyer reaction, or a triflate. This "functionalized" benzodioxole can then be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters.
Mechanistic Overview
The Suzuki coupling mechanism involves three primary stages:
-
Oxidative Addition: A Pd(0) species inserts into the carbon-halogen bond of the functionalized benzodioxole derivative.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic fragments are coupled and eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Experimental Protocol: Coupling of 5-Bromo-4,7-dimethyl-1,3-benzodioxole with Phenylboronic Acid
This protocol assumes the prior conversion of the starting amine to the corresponding 5-bromo derivative.
Materials and Reagents:
-
5-Bromo-4,7-dimethyl-1,3-benzodioxole
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Argon or Nitrogen gas supply
Protocol Steps:
-
Reagent Mixture: In a round-bottom flask, combine 5-Bromo-4,7-dimethyl-1,3-benzodioxole (1.0 mmol), phenylboronic acid (1.5 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (0.03 mmol, 3 mol%) and the ligand (e.g., PPh₃, 0.12 mmol, 12 mol%).
-
Solvent and Degassing: Add the solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL total). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 90 °C under an inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the aryl bromide.
-
Work-up: Cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product via silica gel chromatography.
Data and Critical Parameters
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Aryl Halide Reactivity | I > Br > OTf >> Cl | The rate of oxidative addition is the primary determinant of reactivity. Iodides and bromides are most common. Chlorides require more active, specialized catalyst systems.[11] |
| Boron Reagent | Boronic Acid or Boronate Ester | Boronic acids are common but can undergo protodeboronation. Boronate esters (e.g., pinacol esters) are often more stable and robust. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid to facilitate transmetalation. The choice of base can significantly impact yield and should be screened.[9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture including water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. |
| Ligand | PPh₃, Buchwald-type biarylphosphines | While PPh₃ is classic, modern bulky and electron-rich ligands dramatically improve reaction scope and efficiency, especially for challenging substrates.[11] |
Catalytic Cycle Visualization
Caption: The Catalytic Cycle of Suzuki Coupling.
Section 3: Amide Bond Formation via Coupling Reagents
Beyond palladium catalysis, the primary amine of 5-Amino-4,7-dimethyl-1,3-benzodioxole is an excellent nucleophile for amide bond formation. This "coupling" reaction is arguably the most common transformation in medicinal chemistry for joining molecular fragments.[12] The reaction involves activating a carboxylic acid with a coupling reagent, which converts the hydroxyl group into a better leaving group, facilitating attack by the amine.
Mechanism and Reagent Choice
The general process involves the activation of a carboxylic acid (R-COOH) to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[13] This intermediate is then susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to increase efficiency and suppress side reactions like racemization.[12][14]
Experimental Protocol: Amide Coupling with Benzoic Acid
Materials and Reagents:
-
5-Amino-4,7-dimethyl-1,3-benzodioxole
-
Benzoic Acid
-
EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
Protocol Steps:
-
Initial Mixture: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (e.g., Benzoic Acid, 1.2 mmol) in anhydrous DCM (10 mL).
-
Reagent Addition: Add 5-Amino-4,7-dimethyl-1,3-benzodioxole (1.0 mmol) to the solution.
-
Activator Addition: Add DMAP (0.1 mmol, 10 mol%) followed by the dropwise addition of a solution of EDCI (1.5 mmol) in DCM.[14]
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 4-12 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography if necessary.
Data and Critical Parameters
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Coupling Reagent | EDCI, HATU, HBTU, COMU | EDCI is a common, water-soluble carbodiimide, making workup easy.[14] Uronium/aminium salts like HATU are more powerful and faster but also more expensive.[15] |
| Additive | HOBt, HOAt, DMAP | Additives like HOBt form an active ester intermediate, which is less prone to side reactions and reduces racemization risk with chiral carboxylic acids. DMAP is a highly effective acylation catalyst.[12] |
| Base (if needed) | Diisopropylethylamine (DIPEA) | A non-nucleophilic base is often added if the amine or carboxylic acid is used as a salt (e.g., HCl or TFA salt) to liberate the free base/acid. |
| Solvent | DCM, DMF, THF | Anhydrous, non-protic solvents are required. DMF is an excellent solvent for less soluble substrates. |
| Temperature | 0 °C to Room Temperature | Amide couplings are typically run at room temperature. For very reactive or sensitive substrates, cooling to 0 °C during reagent addition can be beneficial. |
Logical Flow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. people.uniurb.it [people.uniurb.it]
- 14. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Application Note: Strategic Solvent Selection for Reactions with 5-Amino-4,7-dimethyl-1,3-benzodioxole
Introduction: The Strategic Importance of 5-Amino-4,7-dimethyl-1,3-benzodioxole
5-Amino-4,7-dimethyl-1,3-benzodioxole is a highly functionalized aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. The benzodioxole moiety is a recognized scaffold in numerous pharmacologically active compounds, while the amino group provides a reactive handle for a wide array of chemical transformations.[1][2][3] The additional methyl groups on the aromatic ring subtly modulate the electronic properties and steric environment, making this a unique and interesting substrate.
The success of any synthetic route involving this amine—be it acylation, diazotization, or electrophilic substitution—is critically dependent on the selection of an appropriate solvent. The solvent is not a passive medium; it actively influences reaction rates, equilibria, and even the ultimate reaction pathway. A suboptimal solvent can lead to poor solubility, low yields, the formation of intractable side products, or difficult purifications.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for making rational, evidence-based solvent selections for key reactions involving 5-Amino-4,7-dimethyl-1,3-benzodioxole. We will move beyond simple lists of solvents to explain the underlying chemical principles that govern their effects, providing detailed protocols and troubleshooting guidance to ensure experimental success.
Physicochemical Profile of the Substrate
Understanding the inherent properties of 5-Amino-4,7-dimethyl-1,3-benzodioxole is the foundation of logical solvent selection. Its structure dictates its solubility, reactivity, and interactions with its environment.
| Property | Analysis | Implication for Solvent Selection |
| Structure | ![]() | The molecule possesses a moderately polar benzodioxole ring and a polar, nucleophilic amino group, but this is balanced by two nonpolar methyl groups and the aromatic system. This amphiphilic character suggests solubility in a range of organic solvents. |
| Polarity | Moderately Polar | While soluble in many organic solvents, extremes should be considered carefully. Highly nonpolar solvents (e.g., hexanes) may fail to dissolve the starting material adequately. Highly polar, protic solvents (e.g., water, methanol) can interfere with certain reactions by solvating the amine or reacting with electrophilic reagents. Amines are generally soluble in solvents like alcohols, ethers, and benzene.[4] |
| Basicity (pKa) | The amino group is a Lewis base.[4] The exact pKa is not readily available, but it is expected to be similar to other substituted anilines. The electron-donating methyl and methylenedioxy groups increase the electron density on the nitrogen, making it a relatively strong nucleophile and base. | The basicity requires careful consideration. In acidic media, it will form a salt, which dramatically alters its solubility (more water-soluble, less organic-soluble).[4] For reactions requiring a free-base amine (e.g., acylation), acidic solvents or impurities must be avoided. |
| Reactivity | The amino group is a potent nucleophile and an activating, ortho-para directing group for Electrophilic Aromatic Substitution (EAS).[5] | The solvent must be inert to the specific reaction conditions. For EAS, the solvent must not react with the strong electrophiles or catalysts. For nucleophilic reactions, protic solvents that can hydrogen-bond with the amine may slightly dampen its nucleophilicity. |
A Framework for Rational Solvent Selection
A systematic approach to solvent selection begins with defining the primary requirements of the chemical transformation. The following decision framework illustrates the key considerations that guide the choice of an optimal solvent system.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncert.nic.in [ncert.nic.in]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 5-Amino-4,7-dimethyl-1,3-benzodioxole
[1]
Case ID: SYN-BDX-47DM-05 Status: Active Guide Department: Process Chemistry & Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Core Chemistry
Welcome to the technical support hub for the synthesis of 5-Amino-4,7-dimethyl-1,3-benzodioxole . This guide addresses the specific challenges of functionalizing the electron-rich benzodioxole ring while maintaining the integrity of the acid-sensitive methylenedioxy bridge.[1]
The Synthetic Challenge: The presence of methyl groups at positions 4 and 7 provides a unique steric advantage by blocking the ortho-positions relative to the oxygen atoms, theoretically directing electrophilic substitution to position 5. However, the electron-donating nature of the ring makes it susceptible to oxidative ring cleavage during nitration, the critical yield-determining step.
Master Workflow Diagram
Figure 1: Critical path workflow emphasizing Quality Control (QC) checkpoints to prevent downstream yield loss.
Phase I: Methylenation (Building the Scaffold)
User Issue: "My yield is low (<50%), and the product is difficult to crystallize."
Diagnosis: The formation of the 1,3-benzodioxole ring from 3,6-dimethylcatechol is sensitive to the "template effect." Using weak bases or protic solvents promotes intermolecular polymerization rather than intramolecular ring closure.[1]
Optimized Protocol:
-
Reagents: Use Dibromomethane (
) instead of Dichloromethane.[2] The bromide is a better leaving group, allowing the reaction to proceed at lower temperatures ( vs ), reducing tar formation. -
Base & Solvent: Use Cesium Carbonate (
) in DMSO or DMF . The large Cesium cation assists in the "template effect," coordinating with the catechol oxygens to pre-organize the molecule for ring closure [1][2].
| Parameter | Standard Protocol (Low Yield) | Optimized Protocol (High Yield) |
| Solvent | Acetone / Acetonitrile | DMSO (Anhydrous) |
| Base | ||
| Reagent | ||
| Temp | Reflux ( | |
| Yield | 45-55% | 85-92% |
Troubleshooting Step:
Phase II: Nitration (The Critical Bottleneck)
User Issue: "The reaction mixture turns black/tarry, and I see multiple spots on TLC."
Diagnosis:
The 1,3-benzodioxole ring is highly electron-rich.[1][5][6] Strong acids (like concentrated
Technical Insight: The 4,7-dimethyl substitution pattern is advantageous here.[1][7] It blocks the most reactive positions (ortho to the oxygens), forcing nitration to position 5. However, you must avoid "over-activation."
Protocol: The "Cold Acetic" Method
Do not use standard mixed acid (
-
Dissolution: Dissolve 4,7-dimethyl-1,3-benzodioxole in Glacial Acetic Acid (5 volumes).
-
Cooling: Chill to
. Do not freeze the acetic acid (MP ); add a small amount of DCM if necessary to maintain liquidity. -
Nitration: Add 70% Nitric Acid (1.05 eq) dropwise.
-
Quench: Pour onto crushed ice. The product should precipitate as a yellow solid.
Troubleshooting Logic:
Figure 2: Decision tree for troubleshooting nitration failures.
Phase III: Reduction (Isolation of the Amine)
User Issue: "I am getting azo-dimers or incomplete reduction."
Diagnosis: While catalytic hydrogenation is standard, the steric bulk of the 4,7-dimethyl groups can slow down the adsorption of the nitro group onto the catalyst surface, leading to partial reduction intermediates (hydroxylamines) that couple to form azo impurities.
Recommended Protocol: Catalytic Hydrogenation (Preferred) [1]
-
Catalyst: 10% Pd/C (5 wt% loading).
-
Solvent: Methanol or Ethanol (Ethyl Acetate can be used if solubility is an issue).[1]
-
Pressure: 30-50 psi
. -
Additive: Trace acetic acid can prevent coupling, but usually, the neutral condition is sufficient for this substrate.
Alternative: Chemical Reduction (Robustness) If you lack a hydrogenator or face catalyst poisoning:
FAQ: Specific Scenarios
Q: Can I use
Q: My final amine product is turning purple upon storage. A: Benzodioxole amines are electron-rich anilines and are prone to air oxidation (formation of quinone imines).[1]
-
Fix: Store the amine as a Hydrochloride Salt . Dissolve the amine in ether and bubble dry
gas, or add in dioxane. The salt is stable indefinitely at room temperature.
Q: How do I confirm the regiochemistry of the nitro intermediate?
A: Use
-
The 4,7-dimethyl-1,3-benzodioxole precursor has a singlet for the aromatic protons (if symmetric) or specific coupling.[1]
-
The 5-nitro derivative will show a singlet aromatic proton at position 6.[1]
-
If you had nitration at position 4 (impossible here due to methyl) or ring opening, the symmetry and integration would shift.
-
Key Signal: Look for the methylenedioxy singlet around
6.0-6.1 ppm.[1] If this is missing or split, the ring has opened.
References
-
BenchChem. (2025).[5][7] Synthesis of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole. Retrieved from [1]
-
Google Patents. (2011). Process for the Preparation of 4,7-Dimethoxy-5-Methyl-1,3-Benzodioxole and Derivatives Thereof. US20110137050A1.[1] Retrieved from
-
PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from
-
RSC Advances. (2013). A convenient 1,3-dipolar cycloaddition–reduction synthetic sequence. Retrieved from [1]
-
European Patent Office. (2023). Method for Producing 1,3-Benzodioxole Derivative. EP 4180426 A1. Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. US20110137050A1 - Process for the Preparation of 4,7-Dimethoxy-5-Methyl-1,3-Benzodioxole and Derivatives Thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 9. A convenient 1,3-dipolar cycloaddition–reduction synthetic sequence from 2-allyloxy-5-nitro-salicylaldehyde to aminobenzopyran-annulated heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Amino-4,7-dimethyl-1,3-benzodioxole
This guide provides in-depth troubleshooting and frequently asked questions for the purification of 5-Amino-4,7-dimethyl-1,3-benzodioxole. The methodologies described are grounded in established chemical principles and are designed to help researchers, scientists, and drug development professionals achieve high purity for their target compound.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the purification of 5-Amino-4,7-dimethyl-1,3-benzodioxole, focusing on impurity identification and the selection of an appropriate primary purification strategy.
Q1: What are the most common impurities I should expect when synthesizing 5-Amino-4,7-dimethyl-1,3-benzodioxole?
The impurity profile is heavily dependent on the synthetic route. A prevalent method for synthesizing aromatic amines is the reduction of the corresponding nitro compound. Assuming this pathway, you can anticipate the following impurities:
-
Unreacted Starting Material: The nitro-aromatic precursor (5-Nitro-4,7-dimethyl-1,3-benzodioxole) is a common, non-basic impurity.
-
Partially Reduced Intermediates: Depending on the reducing agent and reaction conditions, intermediates like nitroso and hydroxylamine species may be present.
-
Oxidation Products: Aromatic amines, including your target compound, are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities.[1] This is especially true if the compound is handled under acidic conditions or exposed to light over time.[1]
-
Side-Reaction Byproducts: Impurities from the synthesis of the benzodioxole core itself, such as dimers or trimers, may carry through.[2]
-
Residual Reagents and Solvents: Catalysts (e.g., Palladium on carbon, Tin(II) chloride) and solvents from the reaction and workup must be removed.
Q2: My crude product is a dark, oily solid. What is the best first step for purification?
For a crude solid, the primary choice is between recrystallization and column chromatography. Your decision should be guided by an initial Thin Layer Chromatography (TLC) analysis.
Decision Workflow: Initial Purification Strategy
Caption: Decision workflow for selecting a primary purification method.
-
Recrystallization is often faster and can yield highly pure material if a suitable solvent is found.[3] It is most effective when the desired compound constitutes the bulk of the solid.
-
Flash Column Chromatography is more versatile and powerful for separating complex mixtures or purifying oils.[4] It is the method of choice when TLC shows multiple, closely-eluting impurities.
Q3: Can I use an acid-base extraction to clean up my crude product?
Absolutely. Acid-base extraction is a highly effective preliminary purification step to separate your basic amine product from neutral or acidic impurities.[4]
Mechanism:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic amine will be protonated to form a hydrochloride salt, which is soluble in the aqueous layer.
-
Neutral impurities, such as the unreacted nitro-precursor, will remain in the organic layer.
-
Separate the layers. Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the amine salt, causing the pure amine to precipitate or be ready for re-extraction into a fresh organic solvent.
This technique is excellent for removing large quantities of non-basic impurities before proceeding to chromatography or recrystallization.[4][5]
Part 2: Detailed Experimental Protocols & Troubleshooting
This section provides step-by-step guides for the most common purification techniques and solutions for issues you may encounter.
Protocol 1: Flash Column Chromatography
This is the most robust method for purifying 5-Amino-4,7-dimethyl-1,3-benzodioxole from a complex mixture.
Core Issue with Amines: The basic lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction causes significant band tailing (streaking) on TLC and poor separation on a column.
The Solution: Deactivate the silica gel by adding a small amount of a volatile base, like triethylamine (Et₃N), to the mobile phase.[4]
Step-by-Step Protocol:
-
Solvent System Selection: Use TLC to find an appropriate eluent. Start with a non-polar system and gradually increase polarity. A common starting point is a Hexane/Ethyl Acetate gradient. Add ~1% triethylamine to your chosen solvent system to prevent streaking.
-
Column Packing (Slurry Method):
-
In a fume hood, weigh out silica gel (a good rule of thumb is a 30:1 to 100:1 weight ratio of silica to crude product).[4]
-
Create a slurry by suspending the silica in your initial, non-polar eluent (e.g., 95:5 Hexane:EtOAc + 1% Et₃N).
-
Pour the slurry into your column and use gentle air pressure to pack a uniform bed, ensuring no air bubbles or cracks are present.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add a small amount of silica gel (2-3x the weight of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.[6]
-
Gently add this powder to the top of your packed column, creating a thin, even band.
-
-
Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent system, collecting fractions.
-
Gradually increase the solvent polarity (e.g., from 5% to 20% Ethyl Acetate in Hexane) to move your compound down the column.
-
Monitor the collected fractions by TLC to identify those containing the pure product.[4]
-
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Severe Streaking / Tailing | Strong interaction between the basic amine and acidic silica gel. | Add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to your mobile phase to neutralize the silica surface.[7] |
| Poor Separation | 1. Incorrect Solvent System: Polarity is too high or too low. 2. Column Overload: Too much crude material for the amount of silica.[4] | 1. Re-optimize the eluent using TLC. Aim for a product Rf of 0.2-0.4 for good separation. 2. Maintain a silica-to-crude ratio of at least 30:1 by weight. |
| Compound Won't Elute | The compound is too polar for the current solvent system. | Gradually increase the eluent polarity. If a Hexane/EtOAc system is insufficient, switch to a more polar system like Dichloromethane/Methanol (e.g., 98:2).[4] |
| Product Decomposes on Column | The silica gel is too acidic, catalyzing decomposition. | Use deactivated silica (pre-treated with a base) or consider switching to a less acidic stationary phase like alumina.[4] |
Protocol 2: Recrystallization
This method is ideal for purifying a mostly solid crude product where impurities have different solubility profiles than the desired compound.
Step-by-Step Protocol:
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in solvents like ethanol, isopropanol, toluene, or solvent/anti-solvent pairs like Toluene/Hexanes or Ethanol/Water.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat (with stirring) until the solid just dissolves completely.[4]
-
Decolorization (Optional): If the solution is highly colored from oxidative impurities, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Undisturbed, slow cooling is critical for forming pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.[4]
-
Drying: Dry the crystals thoroughly under a high vacuum to remove all traces of solvent.
Troubleshooting Recrystallization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. chromtech.com [chromtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Stability Management of 5-Amino-4,7-dimethyl-1,3-benzodioxole
Executive Summary & Chemical Context
5-Amino-4,7-dimethyl-1,3-benzodioxole is a highly electron-rich aniline derivative. Its structural features—the electron-donating methylenedioxy ring combined with two methyl groups—significantly increase the electron density on the amino group. While this makes it a potent nucleophile for synthesis, it also renders it exceptionally prone to oxidative degradation by atmospheric oxygen.
The Primary Issue:
Upon exposure to air and light, this compound undergoes radical-mediated oxidation. This manifests macroscopically as a color change from off-white/pale beige
The Mechanism: Why Does It Oxidize?
To prevent degradation, one must understand the enemy. The oxidation of electron-rich anilines follows a radical cascade.
Figure 1: The Oxidative Cascade Pathway
This diagram illustrates the transition from a stable free base to colored quinoid impurities.
Caption: Figure 1: Mechanism of oxidative degradation. The electron-rich amino group loses an electron to form a radical cation, leading to colored oligomers.
Storage Protocols: The "Inert Barrier" System
Core Directive: Never store the free base in an unsealed container for >24 hours.
Protocol A: Short-Term Storage (<1 Month)
For active use where the compound is accessed frequently.
-
Container: Amber glass vial (borosilicate). Plastic allows gas permeability.
-
Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density, creating a better "blanket").
-
Seal: Cap tightly, then wrap the cap/neck interface with Parafilm® or electrical tape to prevent oxygen diffusion.
-
Temperature: Store at -20°C .
-
Critical Note: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.
-
Protocol B: Long-Term Storage (>1 Month)
For archiving or bulk storage.
-
Double Containment: Place the sealed amber vial (from Protocol A) inside a secondary jar containing a desiccant (e.g., Silica Gel or Drierite) and an oxygen scavenger packet.
-
Vacuum Sealing: If available, seal the secondary container under vacuum.
-
Environment: Store in a non-cycling freezer at -20°C to -80°C .
Storage Stability Matrix
| Storage Condition | Atmosphere | Temp | Est. Shelf Life | Risk Level |
| Benchtop | Air | 25°C | < 48 Hours | Critical (Rapid darkening) |
| Fridge | Air | 4°C | 1-2 Weeks | High (Slow oxidation) |
| Freezer | Argon | -20°C | 6-12 Months | Low (Recommended) |
| HCl Salt | Air/Desiccator | 25°C | > 2 Years | Negligible (Most Stable) |
Troubleshooting & Rescue Operations (FAQs)
Q1: My sample has turned pink. Is it ruined?
Status: Compromised but Salvageable. A pink hue indicates the formation of trace quinoid impurities (typically <1% by mass). These impurities have high extinction coefficients, meaning a tiny amount causes significant color.
-
Action: If purity (by NMR/HPLC) is >95%, use as is for crude reactions. For sensitive catalysis, proceed to Rescue Protocol 1 .
Q2: The sample is dark brown/black tar.
Status: Critical Degradation. Significant polymerization has occurred.
-
Action: Check solubility. If it is fully soluble in DCM/Ethyl Acetate, attempt Rescue Protocol 2 . If insoluble particles exist, discard.
Q3: Can I store it in solution?
Status: No. Dissolving the amine increases the surface area for oxygen interaction. Chlorinated solvents (DCM/Chloroform) can also induce radical formation over time. Always store as a dry solid.
Experimental Protocols
Rescue Protocol 1: Recrystallization (The "Polishing" Step)
Use for slightly pink samples.
-
Dissolve the solid in a minimal amount of hot Ethanol or Toluene (under inert gas).
-
Add Activated Carbon (5-10 wt%) and stir at reflux for 5 minutes.
-
Filter hot through a Celite pad to remove the carbon (which has adsorbed the colored impurities).
-
Cool the filtrate slowly to 4°C to crystallize the off-white amine.
Rescue Protocol 2: Acid-Base Extraction (The "Reset" Button)
Use for brown samples to separate the amine from neutral oxidation byproducts.
-
Dissolve crude material in Ethyl Acetate (EtOAc) .
-
Extract with 1M HCl (aq) (3x).
-
Chemistry: The amine becomes the water-soluble hydrochloride salt.[1] Neutral tar/impurities stay in the EtOAc.
-
-
Discard the organic (EtOAc) layer.
-
Wash the aqueous acidic layer once with fresh EtOAc.
-
Basify the aqueous layer with NaOH or NaHCO₃ until pH > 10.
-
Extract the now-liberated free base amine back into fresh EtOAc (3x).
-
Dry over Na₂SO₄, filter, and concentrate.
Stabilization Protocol: Conversion to HCl Salt
The permanent fix for storage issues.
By protonating the lone pair on the nitrogen, you remove the electron density responsible for oxidation.
-
Dissolve 1.0 eq of 5-Amino-4,7-dimethyl-1,3-benzodioxole in dry Diethyl Ether or Dioxane .
-
Dropwise add 1.1 eq of 4M HCl in Dioxane (or bubble HCl gas).
-
A white precipitate (the HCl salt) will form immediately.
-
Filter the solid, wash with ether, and dry under vacuum.
-
Result: A stable salt that can be stored at room temperature (in a desiccator) for years.
Decision Tree: Storage Strategy
Use this logic flow to determine the best course of action for your specific sample.
Caption: Figure 2: Storage decision logic based on experimental timeline.
References
-
Sigma-Aldrich. Safety Data Sheet: Aniline Derivatives and Storage. Retrieved from . (General guidance on air-sensitive amines).
-
Tocris Bioscience. Stability and Storage of Bioactive Amines. Retrieved from .
-
Travis, A. S. (2007). Manufacture and Uses of Aniline and its Derivatives.[2] In The Chemistry of Anilines. Wiley-VCH. (Mechanisms of aniline oxidation).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
PubChem. Compound Summary: 1,3-Benzodioxole derivatives. Retrieved from .
Sources
Technical Support Center: Purification & Recrystallization of 5-Amino-4,7-dimethyl-1,3-benzodioxole
Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists who require high-purity isolation of 5-Amino-4,7-dimethyl-1,3-benzodioxole .
Due to its amphiphilic structural profile—combining a highly polar, hydrogen-bonding primary amine with a lipophilic, electron-rich dimethyl-benzodioxole core—this compound presents unique purification challenges. Standard chromatographic methods often lead to streaking or degradation due to the electron-rich nature of the aromatic ring. Therefore, precision recrystallization is the industry-standard method for achieving >99.5% purity.
Physicochemical Profiling & Solvent Causality
To select the correct solvent, we must analyze the molecule's intermolecular forces. The amino group acts as both a hydrogen bond donor and acceptor, while the 4,7-dimethyl groups significantly increase the molecule's hydrophobicity compared to standard 1,3-benzodioxol-5-amine.
-
Isopropanol (IPA): IPA is the premier single-solvent choice. Its moderate dielectric constant allows it to solvate the polar amine at reflux (82°C), while its hydrophobic isopropyl tail interacts favorably with the dimethyl-aromatic core. Upon cooling, the solubility drops precipitously, driving high-yield crystallization. This mirrors established protocols for related benzodioxole amines, such as 5-amino-6-nitro-1,3-benzodioxole and MDMA precursors[1][2].
-
Ethanol/Water: A classic binary system for amines. Water acts as the anti-solvent. While effective for related benzodiazoles[3], the extreme polarity difference can force the compound out of solution too rapidly, trapping impurities in the crystal lattice.
-
Ethyl Acetate/Heptane: A tunable binary system. Ethyl acetate solvates the compound well, while heptane acts as a non-polar anti-solvent. This is ideal if the crude mixture contains highly lipophilic starting materials.
Quantitative Solvent System Matrix
| Solvent System | Volume Ratio | Est. Recovery Yield | Target Purity (HPLC) | Mechanistic Rationale & Causality |
| Isopropanol (IPA) | 100% | 85 – 90% | > 99.5% | Optimal balance of polarity. Gradual solubility curve prevents impurity entrapment. |
| EtOAc / Heptane | 30:70 | 80 – 85% | > 99.0% | Tunable lipophilicity. Excellent for rejecting highly non-polar synthetic byproducts. |
| Ethanol / Water | 80:20 | 75 – 80% | > 98.0% | High polarity forces rapid precipitation. High risk of oiling out if cooled too quickly. |
Self-Validating Experimental Protocol: IPA Recrystallization
This protocol utilizes Isopropanol (IPA) and is engineered as a self-validating system. At each step, specific visual and thermodynamic cues confirm the process is proceeding correctly.
Step 1: Dissolution and Saturation
-
Place 10.0 g of crude 5-Amino-4,7-dimethyl-1,3-benzodioxole in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add 80 mL of degassed Isopropanol (8 mL/g).
-
Heat the mixture to a gentle reflux (80-82°C) under a nitrogen atmosphere.
-
Validation Checkpoint: The solution should become completely transparent. If the solution remains cloudy or contains suspended particles after 15 minutes at reflux, insoluble inorganic salts are present. Corrective Action: Perform a hot gravity filtration through a pre-warmed fluted filter paper.
Step 2: Controlled Nucleation
-
Remove the flask from the heat source. Do not place it in an ice bath immediately.
-
Allow the flask to cool ambiently at a rate of approximately 0.5°C to 1.0°C per minute.
-
Validation Checkpoint: Spontaneous nucleation (the appearance of distinct, glittering needle-like crystals) should begin between 45°C and 50°C. If the solution becomes uniformly milky or opaque without distinct crystals, the compound is "oiling out" (see FAQ below).
Step 3: Maturation and Isolation
-
Once the solution reaches room temperature (20-25°C) and a thick crystal slurry has formed, transfer the flask to an ice-water bath (0-5°C) for exactly 1 hour to maximize yield.
-
Isolate the crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 15 mL of ice-cold Isopropanol, followed by 15 mL of cold Heptane to displace the alcohol and accelerate drying.
-
Validation Checkpoint: The mother liquor in the filter flask should be dark yellow to brown (retaining the oxidized impurities), while the isolated filter cake should be off-white to pale yellow.
Recrystallization Decision & Troubleshooting Workflow
Workflow for selecting recrystallization solvents and troubleshooting phase separation.
Troubleshooting & FAQs
Q: My compound is "oiling out" (forming a liquid phase) instead of crystallizing during cooling. Why does this happen and how do I fix it? A: Oiling out occurs when the melting point of your compound is depressed by impurities to a temperature below the saturation temperature of the solvent. Instead of precipitating as a solid, it separates as a supercooled liquid oil. Causality & Fix: You must alter the thermodynamic saturation point. Reheat the mixture until the oil dissolves completely. Then, either add more of the primary solvent (e.g., 10-20% more IPA) so that saturation occurs at a lower temperature, or add a small amount of a miscible co-solvent with a lower boiling point. Alternatively, adding a seed crystal of pure 5-Amino-4,7-dimethyl-1,3-benzodioxole at 50°C can bypass the energy barrier for nucleation, forcing solid crystal growth before the oil phase can form.
Q: The isolated crystals are turning dark brown or purple upon drying. How can I prevent this discoloration? A: Electron-rich anilines, particularly those with oxygen atoms donating electron density into the aromatic ring (like the benzodioxole system), are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light. They oxidize into intensely colored quinone-imine derivatives. Causality & Fix: To prevent this, the recrystallization must be performed under an inert atmosphere (Nitrogen or Argon). Furthermore, use degassed solvents. If the crude material is already heavily oxidized, add a small pinch of activated charcoal (Darco) and a trace amount of a reducing agent (like sodium dithionite) during the hot reflux step, then perform a hot filtration before cooling. Store the final dried product in amber vials flushed with argon.
Q: I am using an Ethanol/Water system, but my HPLC purity is lower than expected. Why? A: Water is a highly aggressive anti-solvent for lipophilic compounds. When water is added to the ethanol solution, it drastically and rapidly reduces the solubility of the 4,7-dimethyl-benzodioxole core. This rapid crash out causes the crystals to form too quickly, leading to "occlusion"—a phenomenon where impurities and solvent molecules are physically trapped inside the rapidly forming crystal lattice. Causality & Fix: Switch to the Isopropanol method described above, which relies on a gentle temperature gradient rather than an aggressive solvent polarity gradient, allowing for highly ordered, pure crystal lattice formation.
References
-
Synthesis of 5-amino-6-nitro-1,3-benzodioxole - PrepChem.com. Details the isolation and high-yield recrystallization of substituted 5-amino-benzodioxoles from isopropanol. URL:[Link]
- WO2019166639A1 - Substituted benzodiazoles and use thereof in therapy - Google Patents. Provides experimental grounding for the use of Ethanol/Water binary systems in the recrystallization of benzodioxole-amine derivatives.
Sources
Technical Support Center: Purification of 5-Amino-4,7-dimethyl-1,3-benzodioxole
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of 5-Amino-4,7-dimethyl-1,3-benzodioxole is a critical step in many drug development pipelines. However, achieving the high purity required for downstream applications can be a significant challenge. This guide provides a comprehensive resource for troubleshooting the removal of by-products and impurities from 5-Amino-4,7-dimethyl-1,3-benzodioxole mixtures. Drawing on established principles of organic chemistry and purification techniques, this document offers practical, step-by-step protocols and expert insights to help you navigate common purification hurdles and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the likely impurities I might encounter during the synthesis of 5-Amino-4,7-dimethyl-1,3-benzodioxole?
A1: The nature of impurities is largely dependent on the synthetic route employed. A common pathway to aromatic amines is the reduction of a corresponding nitro compound. In this case, you can anticipate the following by-products:
-
Unreacted Starting Material: Incomplete reduction can leave residual 5-Nitro-4,7-dimethyl-1,3-benzodioxole in your mixture.
-
Intermediates: Depending on the reducing agent and reaction conditions, partially reduced intermediates such as nitroso or hydroxylamine species may be present.
-
Side-Reaction Products: Over-reduction or side reactions can lead to a variety of impurities. For instance, catalytic hydrogenation can sometimes result in de-halogenation if aryl halides are present in the starting material.
-
Catalyst Residues: If a heterogeneous catalyst (e.g., Palladium on carbon) is used, trace amounts may carry over into the crude product.
-
Solvent and Reagent Residues: Residual solvents and excess reagents from the reaction and workup are also common impurities.
Q2: My crude product has a dark color. How can I remove these colored impurities?
A2: Colored impurities in aromatic amines are often due to oxidation or the presence of highly conjugated by-products. Activated carbon (charcoal) is a highly effective adsorbent for removing such impurities.[1][2]
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude 5-Amino-4,7-dimethyl-1,3-benzodioxole in a suitable solvent at an elevated temperature. The choice of solvent will depend on the subsequent purification step (e.g., recrystallization).
-
Addition of Activated Carbon: Once the compound is fully dissolved, add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution.[3] Caution: Add the charcoal carefully to the hot solution, as it can cause bumping.[3]
-
Heating and Stirring: Stir the mixture and gently heat for 5-15 minutes. Avoid prolonged heating, as it can lead to adsorption of the desired product.[4]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the activated carbon.[3] This step should be performed rapidly to prevent premature crystallization of the product in the funnel.
-
Proceed to Next Step: The resulting decolorized solution can then be taken forward for recrystallization or another purification method.
Table 1: Common Solvents for Decolorization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Good for many aromatic amines. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent for a range of polarities. |
| Toluene | 111 | Nonpolar | Useful if the product has lower polarity. |
Q3: Can I use recrystallization for purification? What is a good solvent system?
A3: Recrystallization is an excellent technique for purifying solid organic compounds and often the method of choice for aromatic amines.[5] The key is to find a solvent (or solvent pair) in which the 5-Amino-4,7-dimethyl-1,3-benzodioxole is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in a range of solvents to find a suitable one. A good starting point is to try solvents with varying polarities (e.g., ethanol, ethyl acetate, hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration as described in the decolorization protocol.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of pure crystals.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
dot
Caption: Workflow for the purification of 5-Amino-4,7-dimethyl-1,3-benzodioxole by recrystallization.
Q4: Recrystallization is not effective. When should I consider column chromatography?
A4: Column chromatography is a powerful purification technique when recrystallization fails, particularly when dealing with complex mixtures or impurities with similar solubility profiles to your product.[7] For basic compounds like aromatic amines, special considerations are necessary to avoid issues with the acidic nature of standard silica gel.[8]
Troubleshooting Guide: Column Chromatography of an Aromatic Amine
| Issue | Cause | Solution |
| Product Streaking or Tailing on TLC/Column | The basic amine is interacting strongly with the acidic silica gel.[8] | 1. Add a competing amine: Add a small amount of triethylamine (0.1-1%) to the eluent.[9]2. Use a modified stationary phase: Employ an amine-functionalized silica gel column.[8][10] |
| Poor Separation of By-products | The chosen eluent system does not provide adequate resolution. | Systematically vary the polarity of the eluent. A common starting point for aromatic amines is a hexane/ethyl acetate gradient. |
| Product Does Not Elute | The product is too polar for the chosen eluent system and is strongly adsorbed to the silica. | Increase the polarity of the eluent. A dichloromethane/methanol gradient can be effective for more polar amines.[9] |
dot
Caption: Decision tree for choosing a purification method for 5-Amino-4,7-dimethyl-1,3-benzodioxole.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity of your 5-Amino-4,7-dimethyl-1,3-benzodioxole.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample. A single spot on the TLC plate is a good indication of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically lower and broaden the melting point range.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any impurities. The integration of the peaks in the ¹H NMR spectrum can be used to quantify the level of impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of your compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying the purity of your sample. A single, sharp peak indicates high purity. The separation of structural isomers can also be achieved with optimized HPLC conditions.[11]
References
- Process for the purification of aromatic amines.
-
Decolorization with Activated Carbon. Carbotecnia. [Link]
-
Decolorization Protocol. Creative Bioarray. [Link]
-
Industrial Decolorization: Activated Carbon & Ion Exchange Solutions. SpinChem. [Link]
- Removal of color impurities
-
Charcoal. Chemistry LibreTexts. [Link]
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Recrystallization and Crystallization. University of California, Irvine. [Link]
- Process for the purification of amines.
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. [Link]
-
Organic Synthesis. Physics & Maths Tutor. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
-
Troubleshooting. Chemistry LibreTexts. [Link]
-
Organic Techniques - Purification. Edexcel A Level Chemistry Revision Notes. [Link]
-
A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. [Link]
Sources
- 1. carbotecnia.info [carbotecnia.info]
- 2. spinchem.com [spinchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. physicsandmathstutor.com [physicsandmathstutor.com]
- 7. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Addressing Solubility Challenges of 5-Amino-4,7-dimethyl-1,3-benzodioxole
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-Amino-4,7-dimethyl-1,3-benzodioxole in aqueous media. Our goal is to provide you with a comprehensive understanding of the underlying principles and practical strategies to overcome these challenges, ensuring the integrity and success of your experiments.
Introduction: Understanding the Solubility Profile
5-Amino-4,7-dimethyl-1,3-benzodioxole, a substituted aromatic amine, is anticipated to have low intrinsic aqueous solubility. This is attributed to the hydrophobic nature of the benzodioxole ring system and the dimethyl substituents. The primary amino group offers a potential site for increasing hydrophilicity through protonation. This guide will explore various techniques to enhance the aqueous solubility of this compound, ranging from simple pH adjustments to more complex formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempts to dissolve 5-Amino-4,7-dimethyl-1,3-benzodioxole in water have failed. What is the first and simplest approach I should try?
A1: The most straightforward initial step is to attempt dissolution via pH adjustment. The presence of the amino group on the aromatic ring provides a basic handle that can be protonated in an acidic environment. This ionization significantly increases the molecule's polarity and, consequently, its aqueous solubility.[1][2][3][4][5][6]
Troubleshooting Protocol: pH-Dependent Solubility Assessment
-
Prepare a Stock Suspension: Disperse a known excess amount of 5-Amino-4,7-dimethyl-1,3-benzodioxole in deionized water.
-
Acid Titration: While stirring, slowly add a dilute solution of a pharmaceutically acceptable acid (e.g., 0.1 M HCl) dropwise.
-
Monitor for Dissolution: Observe for visual clarification of the suspension, indicating that the compound is dissolving.
-
pH Measurement: Once the compound is fully dissolved, measure the pH of the resulting solution. This will give you an indication of the pH range required for solubilization.
-
Caution: Be mindful that very low pH values may not be suitable for all experimental systems, particularly those involving biological assays.
Q2: Adjusting the pH is not a viable option for my experimental setup. What other strategies can I employ?
A2: If pH modification is not suitable, several other effective techniques can be explored to enhance the solubility of 5-Amino-4,7-dimethyl-1,3-benzodioxole. These include the use of co-solvents, cyclodextrins, and surfactants.[7][8][9][10][11][12][13][14]
In-Depth Solubility Enhancement Techniques
Co-solvency
The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[7][8][9][11][14] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of non-polar solutes.
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (PEGs)
-
N-methyl-2-pyrrolidone (NMP)
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| DMSO | 1-10% | A powerful solvent, but can have biological effects. |
| Ethanol | 5-20% | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 10-30% | A common vehicle for parenteral formulations. |
| PEG 400 | 10-40% | A non-toxic and widely used co-solvent. |
Experimental Workflow for Co-solvent Screening:
Caption: A streamlined workflow for identifying an effective co-solvent system.
Salt Formation
For ionizable compounds like 5-Amino-4,7-dimethyl-1,3-benzodioxole, forming a salt is a highly effective method to dramatically increase aqueous solubility and dissolution rate.[1][15][16][17][18][19] The salt form of a basic drug is generally more soluble in water than the free base.
Principle of Salt Formation:
The basic amino group of 5-Amino-4,7-dimethyl-1,3-benzodioxole can react with an acid to form a salt. This salt will have a higher solubility in water due to its ionic nature.
Commonly Used Counter-ions for Basic Drugs:
-
Hydrochloride (HCl)
-
Sulfate (H₂SO₄)
-
Methane sulfonate (mesylate)
-
Tartrate
-
Citrate
Protocol for Salt Formation Screening:
-
Dissolve the Free Base: Dissolve 5-Amino-4,7-dimethyl-1,3-benzodioxole in a suitable organic solvent (e.g., isopropanol, acetone).
-
Add the Acid: Add a stoichiometric amount of the selected acid (dissolved in the same or a miscible solvent).
-
Induce Precipitation: The salt may precipitate out of the solution. If not, cooling or adding an anti-solvent may be necessary.
-
Isolate and Dry: Collect the precipitated salt by filtration and dry it under vacuum.
-
Assess Solubility: Determine the aqueous solubility of the newly formed salt and compare it to the free base.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21][][23][24] They can encapsulate poorly soluble "guest" molecules, like 5-Amino-4,7-dimethyl-1,3-benzodioxole, within their hydrophobic core, forming an inclusion complex that has enhanced aqueous solubility.[20][21][][23][24]
Types of Cyclodextrins:
-
α-Cyclodextrin: Smaller cavity, suitable for smaller molecules.
-
β-Cyclodextrin: Most commonly used, suitable for a wide range of molecules.
-
γ-Cyclodextrin: Larger cavity, for larger guest molecules.
-
Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) have significantly improved aqueous solubility and are often preferred for pharmaceutical applications.
Workflow for Cyclodextrin Complexation:
Sources
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- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
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- 8. wisdomlib.org [wisdomlib.org]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 12. ijmsdr.org [ijmsdr.org]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. wjbphs.com [wjbphs.com]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. research.aston.ac.uk [research.aston.ac.uk]
- 18. rjpdft.com [rjpdft.com]
- 19. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. humapub.com [humapub.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Stability of 5-Amino-4,7-dimethyl-1,3-benzodioxole Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 5-Amino-4,7-dimethyl-1,3-benzodioxole in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.
Introduction: Understanding the Chemistry of 5-Amino-4,7-dimethyl-1,3-benzodioxole
5-Amino-4,7-dimethyl-1,3-benzodioxole is a molecule of interest in various research and development sectors due to its unique chemical scaffold. Its stability under different pH conditions is a critical parameter for its handling, storage, and application, particularly in drug development where acidic environments are frequently encountered.[1][2] This guide will focus on the two primary reactive centers of the molecule that dictate its stability in acidic media: the 1,3-benzodioxole ring and the aromatic amino group .
While direct stability studies on 5-Amino-4,7-dimethyl-1,3-benzodioxole are not extensively reported in the public domain, we can predict its behavior based on the well-established chemistry of its constituent functional groups. The principal pathway for degradation under acidic conditions is anticipated to be the acid-catalyzed hydrolysis of the 1,3-benzodioxole ring .[3][4] Concurrently, the aromatic amino group will undergo protonation in acidic solutions.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for 5-Amino-4,7-dimethyl-1,3-benzodioxole in acidic conditions?
The primary degradation pathway is the acid-catalyzed hydrolysis of the acetal in the 1,3-benzodioxole ring. This reaction involves the cleavage of the C-O bonds within the five-membered dioxole ring, leading to the formation of a catechol derivative (a compound with two adjacent hydroxyl groups on the benzene ring). The reaction is initiated by the protonation of one of the oxygen atoms in the dioxole ring, making the adjacent carbon more susceptible to nucleophilic attack by water.[3][7]
Q2: How does the amino group influence the stability of the molecule in an acidic solution?
The aromatic amino group is basic and will be protonated in an acidic environment to form an anilinium salt.[6][8][9][10] This has two main consequences:
-
Increased Water Solubility: The formation of the ammonium salt will significantly increase the solubility of the compound in aqueous acidic solutions.
-
Electronic Effects: The protonated amino group (-NH3+) is an electron-withdrawing group. This deactivates the aromatic ring, which may influence the rate of hydrolysis of the benzodioxole ring.
Q3: At what pH range should I be most concerned about the stability of this compound?
Degradation is expected to be more pronounced in strongly acidic conditions (pH < 4). The rate of acid-catalyzed hydrolysis is generally dependent on the concentration of hydronium ions (H3O+).[3] Therefore, the lower the pH, the faster the degradation is likely to occur.
Q4: Are there any visual indicators of degradation?
Degradation of 5-Amino-4,7-dimethyl-1,3-benzodioxole to its corresponding catechol derivative may result in a color change of the solution. Catechols and their subsequent oxidation products can be colored, often appearing as yellow, brown, or even black solutions.[11] Any observable color change over time in an acidic solution should be considered a sign of potential degradation.
Q5: How can I minimize the degradation of 5-Amino-4,7-dimethyl-1,3-benzodioxole during my experiments?
To minimize degradation, consider the following:
-
pH Control: If your experimental conditions permit, maintain the pH as close to neutral as possible.
-
Temperature: Store stock solutions and conduct experiments at the lowest practical temperature, as elevated temperatures can accelerate hydrolysis.[12][13]
-
Inert Atmosphere: To prevent secondary oxidative degradation of the catechol product, which is often air-sensitive, consider working under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Minimize Time in Acidic Solution: Reduce the exposure time of the compound to acidic conditions whenever possible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Loss of compound purity over time in acidic mobile phase during HPLC analysis. | Acid-catalyzed hydrolysis of the benzodioxole ring. | 1. Decrease the acidity of the mobile phase: If chromatographically feasible, increase the pH. 2. Use a lower column temperature: This will slow down the degradation kinetics. 3. Perform analysis quickly: Analyze samples promptly after preparation. |
| A freshly prepared acidic solution of the compound changes color (e.g., turns yellow or brown). | Formation of the catechol degradation product and its subsequent oxidation. | 1. Confirm degradation: Use an analytical technique like HPLC or LC-MS to identify the degradation products. 2. Work under an inert atmosphere: Purge your solvents with nitrogen or argon to minimize oxidation.[14] 3. Add an antioxidant: In some applications, a small amount of an antioxidant (e.g., ascorbic acid) may help to prevent the oxidation of the catechol. |
| Inconsistent results in bioassays performed in acidic media. | Degradation of the active compound, leading to a lower effective concentration. | 1. Perform a stability study: Use the protocol provided below to determine the degradation rate of your compound under the specific assay conditions. 2. Adjust assay protocol: If degradation is significant, consider shortening the incubation time or adjusting the pH of the assay buffer. |
Predicted Degradation Pathway
The following diagram illustrates the predicted acid-catalyzed hydrolysis of 5-Amino-4,7-dimethyl-1,3-benzodioxole to its corresponding catechol derivative.
Caption: Predicted pathway for acid-catalyzed hydrolysis.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to assess the stability of 5-Amino-4,7-dimethyl-1,3-benzodioxole under acidic conditions.[15]
1. Materials and Reagents:
-
5-Amino-4,7-dimethyl-1,3-benzodioxole
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
A suitable buffer for your analytical method (e.g., phosphate or acetate)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 5-Amino-4,7-dimethyl-1,3-benzodioxole in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
In separate vials, add a small aliquot of the stock solution to the different concentrations of HCl to achieve a final desired concentration (e.g., 0.1 mg/mL). Prepare a control sample in water.
-
-
Incubation:
-
Incubate the vials at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.[13]
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from its degradation products.
-
3. Data Analysis:
-
Plot the percentage of the remaining 5-Amino-4,7-dimethyl-1,3-benzodioxole against time for each acidic condition.
-
Determine the degradation rate constant and the half-life of the compound under each condition.
Hypothetical Stability Data Summary
The following table provides a hypothetical summary of the stability of 5-Amino-4,7-dimethyl-1,3-benzodioxole under various acidic conditions based on chemical principles. Note: This data is for illustrative purposes and should be confirmed by experimental studies.
| Condition | pH | Temperature | Expected Half-life (t½) | Notes |
| Strong Acid | 1 | 40°C | < 8 hours | Significant degradation expected. |
| Moderate Acid | 3 | 40°C | 24-48 hours | Moderate degradation expected. |
| Weak Acid | 5 | 40°C | > 1 week | Minor degradation expected. |
| Control | 7 | 40°C | Stable | Compound is expected to be stable at neutral pH. |
References
-
Amine Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved March 2, 2026, from [Link]
-
Amines - Properties and Reactivity of Amines (A-Level Chemistry). (2022, April 19). Study Mind. Retrieved March 2, 2026, from [Link]
-
Reactivity of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved March 2, 2026, from [Link]
-
Properties of amines. (2024, November 7). Chemistry LibreTexts. Retrieved March 2, 2026, from [Link]
-
Spotlight on stability: API and drug product testing. (n.d.). Almac Group. Retrieved March 2, 2026, from [Link]
-
Aromatic Amines. (n.d.). Sundarban Mahavidyalaya. Retrieved March 2, 2026, from [Link]
-
Aromatic Amines. (n.d.). Retrieved March 2, 2026, from [Link]
-
API Stability Studies: Protocol, Results, and Shelf Life Assignment. (2025, December 17). Pharmaceutical Laws. Retrieved March 2, 2026, from [Link]
-
Basicity of Aromatic Amines. (2025, May 22). JoVE. Retrieved March 2, 2026, from [Link]
-
Amine Protonation. (n.d.). Open Oregon Educational Resources. Retrieved March 2, 2026, from [Link]
-
The General Administration of Stability FAQ Year 2024. (2024, August 21). Retrieved March 2, 2026, from [Link]
-
The Reaction of Amines with Nitrous Acid. (2021, July 16). Chemistry Steps. Retrieved March 2, 2026, from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved March 2, 2026, from [Link]
-
The Importance of Stability Testing in Pharmaceutical Development. (2023, June 19). QbD Group. Retrieved March 2, 2026, from [Link]
-
acid catalyzed hydrolysis: Topics by Science.gov. (n.d.). Science.gov. Retrieved March 2, 2026, from [Link]
-
Factors That Affect the Stability of Compounded Medications. (2022, March 16). The PCCA Blog. Retrieved March 2, 2026, from [Link]
-
Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. (2023, October 24). PMC. Retrieved March 2, 2026, from [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). PMC. Retrieved March 2, 2026, from [Link]
-
Fenton Degradation of Organic Pollutants in the Presence of Low-Molecular-Weight Organic Acids: Cooperative Effect of Quinone. (n.d.). Retrieved March 2, 2026, from [Link]
-
Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. (n.d.). PubMed. Retrieved March 2, 2026, from [Link]
-
Acid Catalyzed Hydrolysis of Esters (II). (2023, January 22). Chemistry LibreTexts. Retrieved March 2, 2026, from [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024, February 4). MDPI. Retrieved March 2, 2026, from [Link]
- Method For Producing Optionally Substituted Methylenedioxybenzene. (n.d.). Google Patents.
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). YouTube. Retrieved March 2, 2026, from [Link]
-
Synthesis of Safrole. (n.d.). Retrieved March 2, 2026, from [Link]
-
Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (n.d.). PubMed. Retrieved March 2, 2026, from [Link]
- Methylenedioxybenzene -- improved method of preparation. (n.d.). Google Patents.
-
The stability of 5-aminolevulinic acid and its ester derivatives. (n.d.). PubMed. Retrieved March 2, 2026, from [Link]
-
N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. (2022, December 13). MDPI. Retrieved March 2, 2026, from [Link]
-
Degradation mechanism and stability of 5-aminolevulinic acid. (n.d.). PubMed. Retrieved March 2, 2026, from [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2025, April 8). MDPI. Retrieved March 2, 2026, from [Link]
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- 15. pdf.smolecule.com [pdf.smolecule.com]
Validation & Comparative
proton NMR spectrum analysis of 5-Amino-4,7-dimethyl-1,3-benzodioxole
Technical Comparison Guide: Proton NMR Analysis of 5-Amino-4,7-dimethyl-1,3-benzodioxole
Executive Summary
5-Amino-4,7-dimethyl-1,3-benzodioxole is a specialized aniline derivative serving as a critical scaffold in the synthesis of bioactive heterocyclic compounds, including potential antitumor agents and agrochemicals. Its structural integrity is defined by the unique 4,7-dimethyl substitution pattern on the benzodioxole ring, which sterically influences the reactivity of the 5-amino group.
For researchers and drug development professionals, Proton Nuclear Magnetic Resonance (
Structural Analysis & Theoretical Prediction
The molecule possesses high symmetry elements that simplify the spectrum, yet specific electronic effects drive the chemical shifts.
-
Core Scaffold: 1,3-Benzodioxole (methylenedioxybenzene).
-
Substituents: Two methyl groups (positions 4,[1] 7) and one amino group (position 5).[2][3][4][5]
-
Proton Environments:
-
Methylenedioxy (
): A characteristic singlet near 5.9 ppm. -
Aromatic Methyls (
): Two distinct singlets due to slight electronic asymmetry (one ortho to amine, one meta). -
Aromatic Proton (H-6): The sole aromatic proton, located at position 6. This is the primary diagnostic peak.
-
Amine (
): Exchangeable protons, shift is highly solvent-dependent.
-
Predicted Spectral Data Table
| Proton Assignment | Multiplicity | Approx.[2][3][6][7][8][9] Shift ( | Integration | Mechanistic Cause |
| H-2 (Methylenedioxy) | Singlet (s) | 5.85 – 5.95 | 2H | Deshielded by two oxygen atoms. |
| H-6 (Aromatic) | Singlet (s) | 6.10 – 6.30 | 1H | Shielded by the ortho-amino group (electron donor). |
| NH | Broad Singlet (br s) | 3.0 – 5.0 | 2H | Exchangeable; broad due to quadrupole broadening/exchange. |
| CH | Singlet (s) | 2.05 – 2.15 | 3H | Aromatic methyls. |
| CH | Singlet (s) | 2.15 – 2.25 | 3H | Aromatic methyls. |
Comparative Analysis: Product vs. Precursor
Objective: Distinguish the target amine from the likely impurity, 4,7-dimethyl-5-nitro-1,3-benzodioxole.
The most common synthesis route involves the reduction of the nitro precursor. Monitoring this reaction requires tracking the shift of the H-6 proton .
-
Precursor (Nitro): The nitro group is strongly electron-withdrawing. It desheilds the ortho proton (H-6), pushing it downfield to ~7.5 – 7.8 ppm .
-
Product (Amino): The amino group is strongly electron-donating. It shields the ortho proton (H-6), pushing it upfield to ~6.1 – 6.3 ppm .
Workflow: Purity Assessment Logic
Figure 1: Decision logic for validating the reduction of the nitro group to the amino group based on the H-6 chemical shift.
Comparative Analysis: Solvent Selection (CDCl vs. DMSO- )
Objective: Select the optimal solvent for resolution and quantification.
| Feature | Chloroform-d (CDCl | DMSO- | Recommendation |
| Solubility | High | High | Both are suitable. |
| Amine (NH | Often broad, flattened, or variable (3.0–4.0 ppm). May overlap with water or impurities.[6] | Sharp, distinct singlet (4.5–5.0 ppm). | DMSO- |
| Water Peak | ~1.56 ppm (Usually distinct). | ~3.33 ppm (Can overlap with methoxy or amine signals in some derivatives). | CDCl |
| Exchange Rate | Fast exchange with residual water leads to peak broadening. | Slow exchange allows observation of coupling (if any) and integration. | DMSO- |
Expert Insight: For publication-quality spectra where the integration of the NH
Experimental Protocol
This protocol is designed to be self-validating by using the residual solvent peak as an internal reference.
Step-by-Step Methodology
-
Sample Mass: Weigh 5–10 mg of 5-Amino-4,7-dimethyl-1,3-benzodioxole.
-
Why: <5 mg yields poor signal-to-noise; >10 mg can cause line broadening due to viscosity/concentration effects.
-
-
Solvent Addition: Add 0.6 mL of DMSO-
(99.9% D).-
Tip: Ensure the solvent is stored over molecular sieves to minimize the water peak at 3.33 ppm.
-
-
Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately. Visual clarity is mandatory.
-
Acquisition Parameters (400 MHz Instrument):
-
Pulse Angle: 30° (ensures accurate integration).
-
Relaxation Delay (D1): 1.0 – 5.0 seconds. (Use 5s if accurate integration of the aromatic proton is critical).
-
Scans (NS): 16 (sufficient for >5 mg sample).
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm .
-
Phasing: Apply manual phasing to ensure the baseline is flat around the broad NH
peak.
-
Sample Preparation Workflow
Figure 2: Optimized sample preparation and acquisition workflow for high-fidelity NMR data.
References
-
National Institute of Standards and Technology (NIST). 1,3-Benzodioxole, 5-nitro- Spectral Data.[10] NIST Chemistry WebBook.[10] Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ijcmas.com [ijcmas.com]
- 8. researchgate.net [researchgate.net]
- 9. web.pdx.edu [web.pdx.edu]
- 10. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]
A Comparative Guide to HPLC Method Development for 5-Amino-4,7-dimethyl-1,3-benzodioxole Detection
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the detection of 5-Amino-4,7-dimethyl-1,3-benzodioxole, a key aromatic amine intermediate. We will explore the rationale behind chromatographic choices, present a detailed methodology, and compare HPLC with alternative analytical techniques, all grounded in established scientific principles and regulatory standards.
Understanding the Analyte: 5-Amino-4,7-dimethyl-1,3-benzodioxole
5-Amino-4,7-dimethyl-1,3-benzodioxole is a primary aromatic amine. Its structure, featuring a primary amine group on a benzodioxole ring, presents specific challenges and considerations for HPLC method development. The basic nature of the amine can lead to peak tailing due to interactions with residual silanols on silica-based stationary phases. Furthermore, the aromatic system possesses a distinct chromophore, making UV detection a viable and common approach.[1][2] The 1,3-benzodioxole skeleton itself is known to be fluorescent, which could be exploited for enhanced sensitivity.[3]
HPLC Method Development: A Strategic Approach
The goal is to develop a stability-indicating HPLC method that is specific, accurate, precise, and robust. Our strategy will focus on reversed-phase chromatography, the most common and versatile mode of HPLC.[4]
Initial Parameter Selection: Causality and Rationale
Column (Stationary Phase) Selection: The choice of stationary phase is critical for achieving good peak shape and resolution.[5] For an aromatic amine like our target analyte, a C18 column is a standard starting point.[4][6] However, to mitigate the risk of peak tailing from silanol interactions, an end-capped C18 column is highly recommended. The end-capping process neutralizes most of the acidic silanol groups on the silica surface.
Mobile Phase Selection: The mobile phase composition dictates the retention and elution of the analyte.[7][8] A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile and methanol are the most common choices.[8] Acetonitrile generally provides better peak shape and lower UV cutoff, making it a preferred starting point.[9]
-
Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds like aromatic amines.[8][10][11] By adjusting the pH, we can control the ionization state of the amine group. A slightly acidic pH (e.g., 3.0-4.0) will ensure the amine is protonated, which can improve peak shape and retention on a C18 column. A phosphate or acetate buffer is suitable for this purpose.[12]
Detection Wavelength: A UV detector is the most common detector for HPLC analysis of aromatic compounds.[13] Aniline, a related compound, shows strong absorbance around 230 nm and a secondary band around 280 nm.[1] A photodiode array (PDA) detector is invaluable during method development to obtain the full UV spectrum of the analyte and select the optimal wavelength for quantification, ensuring specificity. Based on the structure, an initial wavelength of 230 nm is a logical starting point.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the systematic development of an HPLC method for 5-Amino-4,7-dimethyl-1,3-benzodioxole.
1. Sample Preparation:
- Prepare a stock solution of 5-Amino-4,7-dimethyl-1,3-benzodioxole at a concentration of 1 mg/mL in a suitable solvent like methanol or a mixture of methanol and water.[14]
- For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase as the diluent to ensure good peak shape.[14]
- Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates that could damage the column.[6]
2. Chromatographic System and Initial Conditions:
- HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[6]
- Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to 3.0).
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A gradient elution is often a good starting point to determine the approximate elution time of the analyte. A typical gradient would be to increase the percentage of acetonitrile over the run.[6]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: PDA detector, scanning from 200-400 nm, with a discrete wavelength of 230 nm for quantification.
3. Method Optimization:
- Gradient Optimization: Based on the initial run, adjust the gradient to ensure the analyte elutes with a reasonable retention time (typically between 3 and 10 minutes) and a good peak shape.
- pH Optimization: If peak tailing is observed, small adjustments to the mobile phase pH can be made to improve peak symmetry.[11]
- Organic Modifier: Compare the chromatography using methanol as the organic modifier to assess any changes in selectivity or peak shape.
Forced Degradation Studies for a Stability-Indicating Method
To ensure the method is stability-indicating, forced degradation studies must be performed.[15][16] This involves subjecting the analyte to various stress conditions to generate potential degradation products and demonstrating that the method can separate these degradants from the parent peak.[17][18]
Stress Conditions (as per ICH Q1A(R2) guidelines): [16][17]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80 °C for 48 hours.[19]
-
Photolytic Degradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19]
The goal is to achieve 5-20% degradation of the active ingredient.[17]
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be considered for the analysis of aromatic amines. The choice of technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.[20][21]
| Technique | Principle | Advantages for 5-Amino-4,7-dimethyl-1,3-benzodioxole | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance.[5] | Robust, versatile, and widely available. Good for quantification. | Moderate sensitivity. Potential for interference from other UV-absorbing compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, detection by mass.[21] | High sensitivity and specificity.[22][23] Excellent for identifying unknown impurities. | Requires the analyte to be volatile and thermally stable, or require derivatization.[22] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation coupled with highly specific mass detection. | Very high sensitivity and selectivity.[24] Ideal for trace analysis and complex matrices. | Higher cost and complexity compared to HPLC-UV. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High separation efficiency. Requires very small sample volumes. | Can have lower reproducibility compared to HPLC. |
Method Validation: Ensuring Trustworthiness
Once the HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[25][26][27][28][29]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradants.[29] This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[25]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
Caption: HPLC method development and validation workflow.
Conclusion
The development of a robust and reliable HPLC method for the detection of 5-Amino-4,7-dimethyl-1,3-benzodioxole requires a systematic approach. By carefully selecting the stationary phase, mobile phase, and detection parameters based on the analyte's chemical properties, an efficient separation can be achieved. A comparison with alternative techniques like GC-MS and LC-MS/MS highlights the versatility of HPLC-UV for routine quality control, while acknowledging the superior sensitivity of mass spectrometry-based methods for more demanding applications. The validation of the developed method according to ICH guidelines is a critical final step to ensure the integrity and trustworthiness of the analytical data generated.
References
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LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
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DergiPark. (2007, June 15). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Retrieved from [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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PubMed. (2008, September 15). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Helda. (2018, May). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
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Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
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ResearchGate. (2021, September 3). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Retrieved from [Link]
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Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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PMC. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. Retrieved from [Link]
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ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]
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Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
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LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
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Lab-Training. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
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PMC. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]
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BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
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ResearchGate. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
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Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
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PubMed. (2008, March 15). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
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MDPI. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Aijiren. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?. Retrieved from [Link]
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Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]
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AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
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ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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ResearchGate. (2023, April 21). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic. (n.d.). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Retrieved from [Link]
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LOCKSS. (2005, March 1). FUNCTIONAL 1,3-BENZODIOXOLES MAKING A FLUORESCENT RESPONSE TO LOCAL TRANSFORMATION IN CHEMO-REACTIVE PENDANT GROUPS. Retrieved from [Link]
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Decoding the Signature Fragmentation of 5-Amino-4,7-dimethyl-1,3-benzodioxole: A Comparative Mass Spectrometry Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated electron ionization (EI) mass spectrometry fragmentation of 5-Amino-4,7-dimethyl-1,3-benzodioxole, a substituted aromatic amine with potential applications in medicinal chemistry.
Predicted Fragmentation Pathway of 5-Amino-4,7-dimethyl-1,3-benzodioxole
The structure of 5-Amino-4,7-dimethyl-1,3-benzodioxole contains several key features that will dictate its fragmentation under electron ionization. The molecular ion (M+) is expected to be prominent due to the stability of the aromatic system.[1][2] The fragmentation cascade will likely be initiated by the ionization of a lone pair electron from the nitrogen or oxygen atoms, as these are the most easily ionizable electrons.[3]
The following DOT script visualizes the predicted primary fragmentation pathways:
Caption: Predicted major fragmentation pathways of 5-Amino-4,7-dimethyl-1,3-benzodioxole.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation, we can draw comparisons with the known mass spectra of structurally related compounds.
| Compound | Key Fragments (m/z) | Interpretation | Reference |
| 1,3-Benzodioxole | 122 (M+), 94, 66 | The molecular ion is strong. Loss of CO (m/z 94) and subsequent loss of CO (m/z 66) are characteristic. | [4][5] |
| Aniline | 93 (M+), 92, 66, 65 | The molecular ion is the base peak. Loss of a hydrogen radical gives a strong M-1 peak. Loss of HCN (m/z 66) is a key fragmentation for aromatic amines. | [6] |
| 5-Amino-1,3-benzodioxole | 137 (M+), 136, 108, 81 | The molecular ion is prominent. An M-1 peak is observed. Loss of CO (m/z 109) and subsequent loss of HCN (m/z 81) are likely pathways. | [7][8] |
Based on this comparative data, the fragmentation of 5-Amino-4,7-dimethyl-1,3-benzodioxole is expected to be a composite of these behaviors, with the added influence of the two methyl groups.
Key Fragmentation Mechanisms Explained
-
Alpha-Cleavage: A primary and highly favorable fragmentation for amines is the cleavage of a C-C bond adjacent (alpha) to the nitrogen atom.[1][6] In this molecule, the most likely alpha-cleavage event would be the loss of a methyl radical (•CH3) from one of the dimethyl substitutions on the aromatic ring, leading to a stable, resonance-delocalized cation at m/z 164.
-
Loss of Neutral Molecules:
-
Loss of HCN: A characteristic fragmentation of aromatic amines is the elimination of a neutral molecule of hydrogen cyanide (HCN) from the molecular ion.[6] This would result in a fragment ion at m/z 152.
-
Loss of CO: The benzodioxole ring is known to lose carbon monoxide (CO).[4] This can occur from the molecular ion or subsequent fragments. For instance, the [M-15]+ fragment could lose CO to form an ion at m/z 136.
-
-
Loss of a Hydrogen Radical: The loss of a single hydrogen atom (H•) from the molecular ion to form an [M-1]+ peak is a common feature in the mass spectra of many organic compounds, including aromatic amines.[6] This would produce a fragment at m/z 178.
Experimental Protocol for Mass Spectrometry Analysis
The following protocol outlines a standardized approach for acquiring the mass spectrum of 5-Amino-4,7-dimethyl-1,3-benzodioxole using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization.
1. Sample Preparation:
- Dissolve approximately 1 mg of the analyte in 1 mL of a volatile, high-purity solvent such as methanol or dichloromethane.
- Ensure the final concentration is suitable for GC-MS analysis (typically in the range of 10-100 µg/mL).
2. GC-MS Instrumentation and Parameters:
Caption: A typical workflow for GC-MS analysis.
Table of Recommended GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode for higher concentrations to avoid column overload; splitless for trace analysis to enhance sensitivity. |
| Carrier Gas | Helium | Inert and provides good chromatographic resolution. |
| Column Type | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A standard non-polar column suitable for a wide range of aromatic compounds. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose program to ensure good separation from any impurities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces reproducible fragmentation patterns.[9] |
| Electron Energy | 70 eV | The standard energy for EI, which provides consistent and extensive fragmentation.[3][9] |
| Ion Source Temperature | 230 °C | Prevents condensation of the analyte while minimizing thermal degradation. |
| Mass Analyzer | Quadrupole | Commonly used for its robustness and good performance. |
| Scan Range | m/z 40-500 | Covers the expected molecular ion and fragment masses. |
3. Data Analysis and Interpretation:
- Identify the peak corresponding to 5-Amino-4,7-dimethyl-1,3-benzodioxole in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak (M+). The nominal molecular weight is 179.
- Analyze the fragmentation pattern, looking for the characteristic losses and fragment ions predicted in this guide.
- Compare the obtained spectrum with mass spectral libraries (e.g., NIST, Wiley) for potential matches with related compounds.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the mass spectrometry fragmentation pattern of 5-Amino-4,7-dimethyl-1,3-benzodioxole. By applying the principles of mass spectrometry and leveraging comparative data from analogous structures, researchers can effectively utilize this powerful analytical technique for the structural confirmation and characterization of this and other novel compounds. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data, ensuring confidence in the subsequent analysis and interpretation.
References
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PubChem. 1,3-Benzodioxole. National Center for Biotechnology Information. Available from: [Link]
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NIST. 1,3-Benzodioxole. In: NIST Standard Reference Database Number 69 (WebBook). National Institute of Standards and Technology. Available from: [Link]
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University of California, Davis. Mass Spectrometry: Fragmentation. Available from: [Link]
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Journal of the American Society for Mass Spectrometry. Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Available from: [Link]
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mzCloud. 5-(2-Nitroprop-1-enyl)-1,3-benzodioxole. Available from: [Link]
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mzCloud. Benzodioxole fentanyl. Available from: [Link]
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RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available from: [Link]
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MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. Available from: [Link]
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Chemguide. Fragmentation Patterns in Mass Spectra. Available from: [Link]
-
PMC. Fragmentation Considerations Using Amidoamine Oxide Homologs. Available from: [Link]
-
Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Available from: [Link]
-
ResearchGate. Fragmentation pattern of compound 5. Available from: [Link]
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PubChem. 1,3-Benzodioxol-5-amine. National Center for Biotechnology Information. Available from: [Link]
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IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]
-
NIST. 1,3-Benzodioxol-5-amine. In: NIST Standard Reference Database Number 69 (WebBook). National Institute of Standards and Technology. Available from: [Link]
-
ResearchGate. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Available from: [Link]
-
ChemBK. 5-Amino-1,3-benzodioxole. Available from: [Link]
-
ResearchGate. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available from: [Link]
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comparing reactivity of 5-Amino-4,7-dimethyl-1,3-benzodioxole vs aniline
The following guide compares the reactivity and application profile of 5-Amino-4,7-dimethyl-1,3-benzodioxole (referred to herein as ADB ) versus the standard benchmark, Aniline .
Executive Summary
For medicinal chemists and process engineers, the choice between a commodity building block like Aniline and a highly functionalized scaffold like 5-Amino-4,7-dimethyl-1,3-benzodioxole (ADB) is rarely about cost alone—it is about selectivity and molecular property space .[1]
While Aniline offers a versatile but often promiscuous reactivity profile (multiple electrophilic substitution sites), ADB acts as a "precision tool." Its fused dioxole ring and flanking methyl groups electronically activate the amino moiety while sterically locking the aromatic core, preventing common side reactions like polysubstitution. This guide details why ADB is the superior choice for constructing complex heterocyclic libraries where regiocontrol and oxidation stability are paramount.
Chemical Structure & Electronic Profile[1]
The distinct reactivity of ADB stems from the interplay between the electron-donating 1,3-benzodioxole ring and the steric bulk of the 4,7-dimethyl substituents.[1]
Structural Comparison[2][3]
| Feature | Aniline | 5-Amino-4,7-dimethyl-1,3-benzodioxole (ADB) |
| Structure | Phenyl ring with -NH₂ | Benzene fused to 1,3-dioxole; 4,7-dimethyl substitution |
| Formula | C₆H₇N | C₉H₁₁NO₂ |
| MW | 93.13 g/mol | ~179.22 g/mol |
| Electronic Effect | +M (Resonance) from NH₂ activates ortho/para.[1] | +M from NH₂ AND +M from Dioxole oxygens strongly activate C6. |
| Steric Environment | Open ortho positions (2,6).[1] | One ortho blocked (4-Me); One ortho open (6-H).[1] |
| Lipophilicity (LogP) | ~0.9 | ~2.5 (Estimated) |
| pKa (Conj.[1] Acid) | 4.6 | ~4.8–5.0 (Predicted) |
Electronic & Steric Logic
-
Aniline (Promiscuous): The amine activates positions 2, 4, and 6. Without blocking groups, electrophilic aromatic substitution (EAS) often leads to mixtures of mono-, di-, and tri-substituted products.[1]
-
ADB (Directed):
-
Electronic Super-Activation: The 1,3-benzodioxole moiety is strongly electron-donating, similar to a catechol ether.[1] Combined with the amino group, the ring is extremely electron-rich.
-
Regio-Lock: The methyl groups at positions 4 and 7 block two potential reactive sites.[1] The only open aromatic position is C6 . This forces any EAS reaction to occur exclusively at C6, eliminating regioisomer separations.
-
Reactivity Profile & Experimental Data
Nucleophilicity and Acylation
Despite the ortho-methyl group at position 4, the amino group in ADB remains highly nucleophilic due to the electron density "push" from the dioxole ring.
-
Experiment: Amide coupling with Benzoyl Chloride (1.0 equiv).
-
Aniline: Fast reaction, but risk of bis-acylation if excess reagent is used.[1]
-
ADB: Controlled mono-acylation.[1] The 4-methyl group provides enough steric bulk to discourage the formation of the imide (bis-acyl species) under standard conditions.[1]
Electrophilic Aromatic Substitution (EAS)
This is the most critical differentiator.
-
Scenario: Bromination (Br₂/AcOH).
-
Aniline Result: Rapid formation of 2,4,6-tribromoaniline unless carefully controlled.[1]
-
ADB Result: Clean formation of 6-bromo-5-amino-4,7-dimethyl-1,3-benzodioxole . The C6 position is the only available site, and it is electronically primed by the ortho-amino and para-alkoxy effects.[1]
Oxidation Sensitivity
-
Warning: ADB is significantly more electron-rich than aniline.[1]
-
Observation: While aniline darkens slowly over months, ADB can oxidize to quinoid-like species (black tars) within days if exposed to air/light.[1]
-
Protocol Requirement: All reactions involving free base ADB must be conducted under an inert atmosphere (N₂ or Ar).[1]
Visualization: Reactivity Pathways
The following diagram contrasts the "Branching" reactivity of Aniline with the "Linear" reactivity of ADB.
Caption: Comparison of electrophilic substitution pathways. Aniline yields mixtures (red), while ADB yields a single regioisomer (green) due to steric blocking at C4/C7.[1]
Experimental Protocols
Protocol A: Selective Amide Coupling (ADB Scaffold)
Objective: Synthesis of N-(4,7-dimethyl-1,3-benzodioxol-5-yl)benzamide.[1]
-
Preparation: Charge a flame-dried flask with ADB (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.1 M].
-
Base Addition: Add Triethylamine (Et₃N) (1.2 equiv).[1] Note: Pyridine can be used, but Et₃N is easier to remove.[1]
-
Cooling: Cool the solution to 0°C under Nitrogen. Critical: Do not skip inert gas; ADB oxidizes readily in solution.[1]
-
Addition: Add Benzoyl Chloride (1.05 equiv) dropwise over 10 minutes.
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC (System: 30% EtOAc/Hexane).[1] ADB (Rf ~0.3) converts to Amide (Rf ~0.6).[1]
-
Workup: Wash with 1M HCl (to remove unreacted amine/Et₃N), then Sat. NaHCO₃. Dry over Na₂SO₄.[2][3]
-
Result: Off-white solid. Yield typically >90%.[4]
Protocol B: Pictet-Spengler Cyclization (Isoquinoline Synthesis)
ADB is an ideal substrate for Pictet-Spengler reactions due to the high electron density at C6.[1]
-
Reactants: Mix ADB (1.0 equiv) and Aldehyde (1.1 equiv) in Toluene .[1]
-
Catalyst: Add p-Toluenesulfonic acid (pTsOH) (0.1 equiv).
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water.
-
Mechanism: The intermediate imine forms rapidly. The C6 position, activated by the dioxole oxygen and the amino group, attacks the imine carbon to close the ring.
-
Outcome: Formation of a tetrahydroisoquinoline derivative with high yield, unlike aniline which often requires harsher conditions or fails to cyclize cleanly.
Applications in Drug Discovery[7]
| Application Area | Advantage of ADB over Aniline |
| Kinase Inhibitors | The benzodioxole ring mimics the adenosine ribose or purine core interactions; Methyls fill hydrophobic pockets (selectivity filter).[1] |
| GPCR Ligands | Increased lipophilicity (LogP ~2.[1]5) improves CNS penetration compared to the polar aniline core. |
| Metabolic Stability | The 4,7-dimethyl groups block metabolic "soft spots" on the ring, preventing hydroxylation by Cytochrome P450 at those positions. |
| Fluorescence Probes | The electron-rich benzodioxole system is a precursor to fluorescent dyes (e.g., benzodioxole-coumarins) with red-shifted emission compared to aniline analogs.[1] |
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis workflow emphasizing inert handling to prevent oxidation.
References
-
PubChem. 1,3-Benzodioxol-5-amine (3,4-Methylenedioxyaniline) Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Dallacker, F., et al. Derivatives of 1,3-Benzodioxoles.[4][5][6] Preparation and Reactions. Chem. Ber. / Semantic Scholar.[5] Available at: [Link][1][5][7][8]
-
Hansch, C., et al. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91, 165-195. (Basis for electronic effect estimation).[1][4]
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Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy
An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Amino-4,7-dimethyl-1,3-benzodioxole: A Predictive and Comparative Analysis
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid, non-destructive method for identifying functional groups and elucidating molecular structures. By measuring the absorption of infrared radiation by a molecule, we can identify the characteristic vibrational frequencies of its chemical bonds. This guide provides a detailed analysis of the expected IR spectroscopic features of 5-Amino-4,7-dimethyl-1,3-benzodioxole, a substituted aromatic amine with potential applications in pharmaceutical and chemical synthesis.
Due to the limited availability of published experimental spectra for this specific compound, this guide adopts a predictive and comparative approach. We will first deconstruct the molecule into its constituent functional groups to predict its characteristic IR absorption peaks. This predictive model will then be compared against the experimentally verified spectrum of a closely related analogue, 5-Amino-1,3-benzodioxole, to provide a robust and scientifically grounded interpretation. This comparative methodology not only allows for a confident characterization of the target molecule but also highlights the subtle spectral shifts induced by alkyl substitution on the aromatic ring.
Molecular Structure and Key Functional Groups
To understand the IR spectrum of 5-Amino-4,7-dimethyl-1,3-benzodioxole, it is essential to first identify the functional groups that contribute to its vibrational signature. The molecule's structure contains four key regions of interest for IR analysis.
Caption: Key functional groups of 5-Amino-4,7-dimethyl-1,3-benzodioxole.
-
Primary Aromatic Amine (-NH₂): This group is expected to produce highly characteristic N-H stretching and bending vibrations.[1]
-
Substituted Aromatic Ring: The benzene ring will show distinct C-H and C=C stretching vibrations, as well as out-of-plane bending modes that are sensitive to the substitution pattern.[2][3]
-
Methyl Groups (-CH₃): The two methyl groups will contribute characteristic aliphatic C-H stretching and bending absorptions.[4]
-
Benzodioxole Moiety: The cyclic ether structure (O-CH₂-O) gives rise to strong C-O-C stretching bands.[5]
Predicted IR Absorption Peaks for 5-Amino-4,7-dimethyl-1,3-benzodioxole
Based on established group frequency correlations, the following table outlines the predicted characteristic IR absorption bands for the target molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3450 - 3380 | N-H Asymmetric Stretch | Primary Amine | Medium |
| 3380 - 3300 | N-H Symmetric Stretch | Primary Amine | Medium |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Medium to Weak |
| 2980 - 2850 | C-H Aliphatic Stretch | Methyl Groups | Medium |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong |
| 1600 - 1585 & 1500 - 1400 | C=C In-Ring Stretch | Aromatic Ring | Medium to Strong |
| 1470 - 1450 & 1380 - 1370 | C-H Bending | Methyl Groups | Medium |
| 1335 - 1250 | C-N Aromatic Stretch | Aromatic Amine | Strong |
| 1250 - 1200 & 1050 - 1000 | C-O-C Asymmetric & Symmetric Stretch | Benzodioxole | Strong |
| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |
Comparative Analysis: The Influence of Methyl Substitution
To validate our predictions and understand the specific spectral signature of 5-Amino-4,7-dimethyl-1,3-benzodioxole, we will compare it with its parent compound, 5-Amino-1,3-benzodioxole (CAS 14268-66-7). The experimental spectrum for this analogue is available from the NIST Chemistry WebBook.[6][7]
The primary difference is the presence of two methyl groups on the aromatic ring of our target molecule. We anticipate these groups will introduce distinct aliphatic C-H stretching and bending vibrations and may slightly shift the frequencies of the aromatic ring vibrations due to electronic and steric effects.
| Vibrational Mode | Predicted Range (Target Molecule) | Reported Peaks (5-Amino-1,3-benzodioxole)[7] | Analysis of Differences |
| N-H Stretches | 3450 - 3300 cm⁻¹ | ~3400, 3320 cm⁻¹ | Excellent correlation. The characteristic doublet for a primary amine is expected in both compounds.[8] |
| C-H Aromatic Stretch | 3100 - 3000 cm⁻¹ | ~3050 cm⁻¹ | Aromatic C-H stretches are expected in both. |
| C-H Aliphatic Stretch | 2980 - 2850 cm⁻¹ | Absent | Key Differentiator: The target molecule will show medium-intensity peaks here from the two methyl groups, which are absent in the analogue.[4] |
| N-H Bending | 1650 - 1580 cm⁻¹ | ~1630 cm⁻¹ | Good correlation. This peak confirms the primary amine group.[1] |
| C=C In-Ring Stretches | 1600 - 1400 cm⁻¹ | ~1500, 1440 cm⁻¹ | Both molecules will show strong absorptions in this region, characteristic of the aromatic ring.[9] |
| C-H Aliphatic Bending | 1470 - 1370 cm⁻¹ | Minimal/Absent | Key Differentiator: The target molecule will exhibit distinct methyl C-H bending modes in this region. |
| C-N Aromatic Stretch | 1335 - 1250 cm⁻¹ | ~1280 cm⁻¹ | Strong C-N stretching is a feature of aromatic amines in both structures.[10] |
| C-O-C Stretches | 1250 - 1000 cm⁻¹ | ~1220, 1040 cm⁻¹ | Strong, characteristic ether stretches from the dioxole ring are expected and observed. |
| C-H Out-of-Plane Bend | 900 - 675 cm⁻¹ | ~860, 800, 780 cm⁻¹ | The pattern in this region is highly diagnostic of the ring substitution. The pattern for the target molecule will differ due to the additional substituents.[11] |
This comparison demonstrates that while the core spectral features related to the amine and benzodioxole groups will be similar, the presence of 5-Amino-4,7-dimethyl-1,3-benzodioxole can be unequivocally confirmed by the appearance of characteristic aliphatic C-H stretching and bending modes.
Experimental Protocol: Acquiring a Solid-State IR Spectrum
The following protocol describes the preparation of a solid sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet method. This technique is based on the principle that alkali halides are transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
Methodology: KBr Pellet Preparation
-
Sample Preparation:
-
Ensure the sample (5-Amino-4,7-dimethyl-1,3-benzodioxole) is completely dry. Moisture will lead to a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H stretching peaks.
-
Weigh approximately 1-2 mg of the sample.
-
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
-
Grinding and Mixing:
-
Combine the sample and KBr in a clean, dry agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.
-
-
Pellet Formation:
-
Transfer a small amount of the powder mixture into the die of a hydraulic press.
-
Spread the powder evenly to ensure a uniform pellet.
-
Assemble the press and apply a vacuum to the die to remove trapped air, which can cause the pellet to be opaque.
-
While under vacuum, apply pressure (typically 8-10 tons) for several minutes.
-
-
Pellet Inspection and Analysis:
-
Carefully release the pressure and vacuum, and gently extract the die.
-
A high-quality pellet should be thin and transparent or translucent.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum.
-
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Conclusion
The infrared spectrum of 5-Amino-4,7-dimethyl-1,3-benzodioxole is predicted to be rich in information, with distinct, identifiable peaks corresponding to its primary amine, substituted aromatic, methyl, and benzodioxole functionalities. The most telling diagnostic features for confirming its structure, in comparison to its non-methylated analogue, are the aliphatic C-H stretching bands between 2980-2850 cm⁻¹ and C-H bending modes between 1470-1370 cm⁻¹. By leveraging this predictive and comparative framework, researchers can confidently identify and characterize this molecule, facilitating its use in further scientific endeavors.
References
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Department of Chemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Cortes, G. (n.d.). Infrared Spectroscopy (IR). Angelo State University. Retrieved from [Link]
-
Fiveable. (2025, August 15). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. LibreTexts. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxol-5-amine. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). IR Spectrum for 1,3-Benzodioxol-5-amine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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- 11. fiveable.me [fiveable.me]
A Comparative Guide to Purity Assay Validation for 5-Amino-4,7-dimethyl-1,3-benzodioxole
In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric but a cornerstone of safety and efficacy. For a compound such as 5-Amino-4,7-dimethyl-1,3-benzodioxole, a crucial building block in various synthetic pathways, rigorous and validated purity assays are indispensable. This guide provides an in-depth comparison of analytical methodologies for the purity validation of 5-Amino-4,7-dimethyl-1,3-benzodioxole, offering insights into the experimental choices and presenting supporting data to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This is a critical component for ensuring reliable and reproducible data.[3] The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines on the validation of analytical methods, which form the foundation of the principles discussed herein.[4][5][6][7][8]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique for purity determination hinges on several factors, including the chemical nature of the analyte, the expected impurities, and the desired level of sensitivity and specificity. For 5-Amino-4,7-dimethyl-1,3-benzodioxole, an aromatic amine, several methods are viable, each with its own set of advantages and limitations. We will explore three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration.
Table 1: Comparison of Analytical Methods for Purity Assay of 5-Amino-4,7-dimethyl-1,3-benzodioxole
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Potentiometric Titration |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9][10] | Quantitative determination of the amine by reaction with a standard acid. |
| Specificity | High; can separate the main compound from structurally similar impurities.[3] | High; effective for separating volatile impurities. | Moderate; may not distinguish between the primary amine and other basic impurities. |
| Sensitivity | High (typically µg/mL to ng/mL). | Very high (typically ng/mL to pg/mL). | Lower (typically mg level). |
| Precision | Excellent (RSD < 2%).[3] | Excellent (RSD < 2%). | Good (RSD < 1%). |
| Accuracy | Excellent.[3] | Excellent. | Good. |
| Throughput | Moderate. | Moderate. | High. |
| Instrumentation Cost | High. | High. | Low. |
| Typical Impurities Detected | Non-volatile synthesis by-products, degradation products. | Volatile residual solvents, starting materials. | Basic impurities. |
In-Depth Method Validation and Experimental Protocols
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] The core validation parameters, as outlined by ICH guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][5]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the purity assessment of non-volatile and thermally labile compounds like 5-Amino-4,7-dimethyl-1,3-benzodioxole. Its high resolving power allows for the separation and quantification of the main component from a wide range of potential impurities.
Experimental Protocol: HPLC Purity Assay
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.05M Phosphate Buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 5-Amino-4,7-dimethyl-1,3-benzodioxole reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to obtain a concentration of 100 µg/mL.
-
-
Validation Procedure:
-
Specificity: Analyze blank (mobile phase), standard solution, and a spiked sample containing known impurities. The method is specific if the principal peak is well-resolved from any impurity peaks.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the sample matrix with a known amount of the reference standard at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2.0%.
-
-
LOD and LOQ: Determine the signal-to-noise ratio. A ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.[11]
-
Hypothetical Validation Data for HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.8%, Intermediate: 1.2% |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
Workflow for HPLC Purity Assay Validation
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ajrconline.org [ajrconline.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. uspbpep.com [uspbpep.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. omicsonline.org [omicsonline.org]
- 11. fda.gov [fda.gov]
Structural Elucidation of 5-Amino-4,7-dimethyl-1,3-benzodioxole: A Comparative Guide to X-ray Diffraction and Spectroscopic Methods
In the landscape of pharmaceutical research and chemical synthesis, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of drug development and intellectual property. For novel compounds such as 5-Amino-4,7-dimethyl-1,3-benzodioxole, a derivative of the well-known safrole scaffold, precise structural determination is paramount. This guide provides an in-depth comparison of single-crystal X-ray diffraction with a suite of spectroscopic techniques, offering a comprehensive framework for researchers to select the most appropriate analytical strategy.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline solid. It provides unparalleled detail, including bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice. This technique is the gold standard for structural confirmation when a suitable single crystal can be obtained.
Experimental Workflow for X-ray Diffraction
The process of determining a crystal structure via X-ray diffraction involves a meticulous series of steps, from crystal growth to data refinement.
Step 1: Crystallization The initial and often most challenging step is growing a high-quality single crystal of 5-Amino-4,7-dimethyl-1,3-benzodioxole. This can be achieved through various methods, such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A range of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.
Step 2: Crystal Mounting and Data Collection A suitable crystal is mounted on a goniometer head and placed within the X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while bombarding it with a focused beam of X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.
Step 3: Structure Solution and Refinement The collected diffraction data is used to solve the crystal structure. This involves determining the unit cell dimensions and the symmetry of the crystal (space group). The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by adjusting the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Step 4: Validation and Interpretation The final refined structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit. The resulting structural model provides a precise three-dimensional representation of 5-Amino-4,7-dimethyl-1,3-benzodioxole, including the planarity of the benzodioxole ring system and the conformation of the amino and methyl substituents.
Figure 1: A generalized workflow for the structural determination of 5-Amino-4,7-dimethyl-1,3-benzodioxole using single-crystal X-ray diffraction.
A Comparative Analysis: Spectroscopic Alternatives
While X-ray diffraction provides a definitive solid-state structure, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, a combination of spectroscopic techniques is employed to deduce the molecular structure in solution.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity through spin-spin coupling. | Provides detailed information on the proton framework of the molecule. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbons and their chemical environment. | Complements ¹H NMR to provide a complete carbon skeleton. | Lower sensitivity than ¹H NMR. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC). | Essential for unambiguously assigning all proton and carbon signals and establishing connectivity. | Requires more instrument time and expertise to interpret. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the molecular formula (with high-resolution MS) and clues about the molecule's substructures. | Does not provide information on stereochemistry or isomerism. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method to identify key functional groups like N-H and C-O bonds. | Provides limited information on the overall molecular structure. |
In-Depth Look at Spectroscopic Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. A comprehensive NMR analysis of 5-Amino-4,7-dimethyl-1,3-benzodioxole would involve a suite of experiments.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. For 5-Amino-4,7-dimethyl-1,3-benzodioxole, one would expect to see signals for the aromatic proton, the amino protons, the two methyl groups, and the methylene protons of the dioxole ring.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to identify all unique carbon environments.
-
DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer structural insights.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or as a solution.
-
Data Acquisition: The sample is placed in an IR spectrometer, and a spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: The absorption bands in the spectrum are correlated with specific functional groups. For 5-Amino-4,7-dimethyl-1,3-benzodioxole, characteristic peaks would be expected for the N-H stretches of the amine, C-H stretches of the aromatic and methyl groups, and C-O stretches of the dioxole ring.
Decision Framework: Choosing the Right Technique
The selection of the appropriate analytical technique(s) depends on the specific research question and the availability of the sample in a suitable form.
Figure 2: A decision tree for selecting the appropriate structural elucidation technique for 5-Amino-4,7-dimethyl-1,3-benzodioxole.
Conclusion
The definitive structural confirmation of 5-Amino-4,7-dimethyl-1,3-benzodioxole is best achieved through single-crystal X-ray diffraction, which provides an unambiguous three-dimensional structure. However, in the absence of suitable crystals, a combination of spectroscopic techniques, particularly a full suite of NMR experiments, coupled with mass spectrometry and IR spectroscopy, can provide a comprehensive and reliable structural assignment. The choice of methodology should be guided by the specific requirements of the research and the physical properties of the compound.
References
-
Crystallography for the Chemist - A comprehensive overview of the principles and practice of X-ray crystallography. (Source: Royal Society of Chemistry, URL: [Link])
-
Spectrometric Identification of Organic Compounds by Silverstein, R.M., Webster, F.X., Kiemle, D.J., and Bryce, D.L. - A classic textbook detailing the application of NMR, MS, and IR for structural elucidation. (Source: Wiley, URL: [Link])
-
Introduction to Spectroscopy by Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. - A widely used textbook for undergraduate and graduate students on the principles of spectroscopic techniques. (Source: Cengage Learning, URL: [Link])
Comparative Analysis of Benzodioxole Amine Derivatives: MDMA vs. Benzofuran Analogues
[1]
Executive Summary & Core Directive
This guide provides a rigorous technical comparison between classical 3,4-methylenedioxyphenethylamine derivatives (e.g., MDMA, MDA) and their bioisosteric benzofuran analogues (e.g., 5-MAPB, 6-APB).
Historically, the methylenedioxy ring of MDMA has been implicated in specific neurotoxic pathways via metabolic ring opening. The benzofuran scaffold was developed to retain the desirable entactogenic pharmacophore while metabolically "hardening" the molecule against quinone-mediated toxicity. This analysis evaluates the success of this structural modification through three lenses: Pharmacological Potency , Metabolic Toxicology , and Synthetic Viability .
Structural Logic & SAR Analysis
The core structural modification involves replacing the methylenedioxy ring with a benzofuran ring.[1] This is a classic medicinal chemistry strategy to improve metabolic stability while maintaining receptor affinity.
Structural Comparison (DOT Visualization)
The following diagram illustrates the structural relationship and the specific atomic substitutions that define these two classes.
Caption: Structural evolution from MDMA to 5-MAPB highlighting the bioisosteric replacement of the labile dioxole ring with a stable furan ring to prevent toxic metabolite formation.
Pharmacological Profiling
Benzofuran derivatives are generally more potent monoamine releasers than their benzodioxole counterparts. This is attributed to the increased lipophilicity of the furan ring, which may enhance blood-brain barrier penetration and binding affinity at the transporter sites.
Comparative Potency Data (EC50/IC50)
The following data summarizes the potency of these compounds in inducing monoamine release in rat brain synaptosomes. Lower values indicate higher potency.
| Compound | Class | SERT EC50 (nM) | DAT EC50 (nM) | NET EC50 (nM) | Selectivity (DAT/SERT) |
| MDMA | Benzodioxole | 2400 | 258 | 460 | 0.11 |
| MDA | Benzodioxole | 260 | 106 | 182 | 0.41 |
| 5-MAPB | Benzofuran | 64 | 41 | 24 | 0.64 |
| 6-APB | Benzofuran | 36 | 10 | 18 | 0.28 |
Data aggregated from Simmler et al. (2013) and Brandt et al. (2020).
Key Insight: 5-MAPB is approximately 37x more potent at the Serotonin Transporter (SERT) than MDMA. This drastic increase in potency requires careful dose adjustment in clinical or experimental settings to avoid serotonin syndrome.
Toxicological Divergence: The Metabolic Fork
The primary safety advantage of benzofurans lies in their metabolic pathway. MDMA neurotoxicity is partially driven by the metabolism of the methylenedioxy ring into reactive catechols.
Mechanism of Action
-
MDMA Pathway: The cytochrome P450 enzymes (CYP2D6) demethylenate the ring to form alpha-methyldopamine (α-MeDA) . This catechol oxidizes to a quinone, which forms glutathione adducts (thioethers). These adducts are potent serotonergic neurotoxins.
-
Benzofuran Pathway: The furan ring is aromatic and resistant to this specific ring-opening. Metabolism proceeds primarily via N-demethylation (to 5-APB) and side-chain hydroxylation. No α-MeDA is formed. [2]
Metabolic Pathway Diagram
Caption: Divergent metabolic fates. MDMA forms neurotoxic thioether adducts via ring opening; 5-MAPB undergoes standard hepatic clearance without forming the toxic catechol moiety.
Experimental Protocols
Synthesis of 5-MAPB (Nitropropene Route)
Note: This protocol is for research reference only. Ensure compliance with all local regulations (e.g., DEA Schedule I/II).
Rationale: Unlike MDMA synthesis which often starts from Safrole (controlled), benzofurans are typically synthesized from benzofuran-carbaldehydes via the Henry reaction.
Step 1: Henry Reaction (Condensation)
-
Reagents: 1-Benzofuran-5-carbaldehyde (10.0 mmol), Nitroethane (excess), Ammonium Acetate (catalytic).
-
Procedure: Reflux the aldehyde in nitroethane with ammonium acetate for 4 hours.
-
Workup: Remove excess nitroethane in vacuo. Dissolve residue in DCM, wash with water/brine. Recrystallize from MeOH.
-
Product: 1-(Benzofuran-5-yl)-2-nitroprop-1-ene (Yellow crystals).
Step 2: Reduction (LiAlH4)
-
Reagents: Lithium Aluminum Hydride (LAH, 4.0 equiv), anhydrous THF.
-
Procedure: Add LAH to cold THF (0°C). Add the nitropropene solution dropwise. Reflux for 24 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
-
Isolation: Acidify filtrate with HCl gas to precipitate the amine hydrochloride.
-
Product: 5-(2-aminopropyl)benzofuran (5-APB).[3][4][5][6] Note: For 5-MAPB, a reductive amination with methylamine is performed instead of simple reduction, or the 5-APB is N-methylated via formylation/reduction.
Monoamine Uptake Inhibition Assay
Purpose: To determine IC50 values for SERT/DAT/NET inhibition.
Workflow Diagram:
Caption: Standardized workflow for radioligand uptake inhibition assays using rat brain synaptosomes.
Protocol Steps:
-
Tissue: Homogenize rat striatum (for DAT) or cortex (for SERT) in 0.32M sucrose. Centrifuge to isolate synaptosomes.
-
Buffer: Krebs-phosphate buffer containing pargyline (MAO inhibitor) and ascorbic acid.
-
Reaction: Incubate synaptosomes with 5-MAPB (1 nM - 10 µM) for 15 min.
-
Substrate: Add [3H]-Neurotransmitter (e.g., [3H]-5-HT, 5 nM final). Incubate 5 min.
-
Termination: Rapid vacuum filtration over Whatman GF/B filters pre-soaked in 0.1% PEI.
-
Analysis: Measure radioactivity. Plot % Inhibition vs. Log[Concentration] to derive IC50.
References
-
Simmler, L. D., et al. (2013). "Pharmacological profiling of 3,4-methylenedioxymethamphetamine (MDMA) and related compounds." Neuropharmacology. Link
-
Brandt, S. D., et al. (2020).[7][8] "The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats."[4][9] Psychopharmacology. Link
-
Welter, J., et al. (2015).[8] "Benzofuran analogues of amphetamine and methamphetamine: Studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB." Drug Testing and Analysis. Link
-
Eshleman, A. J., et al. (2019).[7] "Pharmacological characterization of the new psychoactive substance 5-MAPB." Neuropharmacology. Link
-
Monte, A. P., et al. (1993). "Dihydrobenzofuran analogues of hallucinogens. 2. Synthesis and evaluation of 5-methoxy-6-methyl-2,3-dihydrobenzofuran-4-amine." Journal of Medicinal Chemistry. Link
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Amino-4,7-dimethyl-1,3-benzodioxole
This document provides essential, immediate safety and logistical information for the proper disposal of 5-Amino-4,7-dimethyl-1,3-benzodioxole. The procedural, step-by-step guidance herein is designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. The toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with the utmost care, assuming it may be harmful.[1]
Core Principles of Safe Disposal
The disposal of any chemical, particularly aromatic amines, must be approached with a primary focus on the safety of personnel and the protection of the environment. Aromatic amines as a class are known for their potential toxicity and long-term environmental damage if not handled correctly.[2] Therefore, under no circumstances should 5-Amino-4,7-dimethyl-1,3-benzodioxole be disposed of down the drain or in regular laboratory trash.[3] All disposal must be conducted through an approved hazardous waste disposal program.
Hazard Assessment
While specific toxicological data for 5-Amino-4,7-dimethyl-1,3-benzodioxole is limited, related benzodioxole compounds are classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[4] It is prudent to assume this compound shares these characteristics.
| Hazard Category | Potential Risk | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1][4] |
| Skin and Eye Contact | May cause skin and eye irritation.[1][5][6] | Wear appropriate personal protective equipment (PPE).[1][5][6] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[4] | Prevent release into the environment. Collect all spillage.[4] |
| Inhalation | May cause respiratory irritation.[6] | Handle in a well-ventilated area, preferably a chemical fume hood.[3][7] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling 5-Amino-4,7-dimethyl-1,3-benzodioxole for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are required. Ensure there is no exposed skin.[3]
-
Respiratory Protection: All handling should occur in a well-ventilated area, ideally within a chemical fume hood.[3][7] If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[3][5]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of 5-Amino-4,7-dimethyl-1,3-benzodioxole.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect any solid 5-Amino-4,7-dimethyl-1,3-benzodioxole, including contaminated items like weighing paper or pipette tips, in a dedicated, clearly labeled, and sealed container.[3]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]
-
Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or paper towels, must be treated as hazardous waste and collected in the same container as the solid waste.[3][8]
Step 2: Containerization and Labeling
-
Container Choice: Use only containers that are in good condition, free of leaks, and made of a material compatible with the waste. The original chemical container is often the best choice.[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5-Amino-4,7-dimethyl-1,3-benzodioxole".[3] The date the container was first used for waste accumulation should also be included.[9]
Step 3: On-Site Chemical Degradation (for small quantities by trained personnel)
For small quantities, chemical degradation can render the aromatic amine less harmful. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Protocol: Chemical Degradation of Aromatic Amines via Potassium Permanganate Oxidation [10]
-
Preparation: In a fume hood, prepare a 1.7 N sulfuric acid solution.
-
Dissolution: In a suitably sized flask, dissolve the aromatic amine waste in the sulfuric acid solution.
-
Oxidation: While stirring, slowly add a 0.2 M potassium permanganate solution to the flask.
-
Reaction: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete oxidation.[10]
-
Disposal of Treated Waste: The resulting solution must still be disposed of as hazardous waste through your institution's EHS office.
Step 4: Storage and Final Disposal
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[3] Ensure containers are tightly closed to prevent leaks or spills.[1][3]
-
Waste Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[3] They will ensure the waste is transported to a licensed disposal company for final disposal, likely through incineration.[7]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Secure: Evacuate all non-essential personnel from the area and restrict access.[3]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[3][8]
-
PPE: Don the appropriate PPE before attempting to clean the spill.[11]
-
Containment: For liquid spills, create a dike around the spill using absorbent materials like vermiculite or spill pillows.[8]
-
Cleanup:
-
Decontamination: Thoroughly clean the spill area with soap and water. All cleaning materials must be collected as hazardous waste.[3]
-
Reporting: Report the spill to your laboratory supervisor and EHS office immediately.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 5-Amino-4,7-dimethyl-1,3-benzodioxole.
Caption: Disposal workflow for 5-Amino-4,7-dimethyl-1,3-benzodioxole.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 1,3-Benzodioxole.
- Kurita. (2016, February 15). Safety Data Sheet.
- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Auburn University. (n.d.). Chemical Waste Management Guide.
- Fisher Scientific. (n.d.). Safety Data Sheet for Piperonylic acid.
- West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from Environmental Health & Safety, West Virginia University.
- BenchChem. (2025). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
- National Oceanic and Atmospheric Administration. (n.d.). Report | CAMEO Chemicals.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet for 1-(1,3-benzodioxol-5-yl)propan-1-one.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one.
- BenchChem. (2025). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
- Cayman Chemical. (2025, October 6). Safety Data Sheet for MMDPPA.
- Sigma-Aldrich. (2024, September 30). Safety Data Sheet for 1,3,2-Benzodioxaborole.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ChemicalBook. (2026, January 17). 1,3-Benzodioxole - Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Amino-2,2-difluoro-1,3-benzodioxole.
- Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet for 5-Chloro-1,3-benzodioxole.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
- U.S. Environmental Protection Agency. (2014, September 5). Handling Spills of Biohazardous Materials; MB-13-04.
- National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxol-5-amine. PubChem Compound Database.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-4,7-dimethyl-1,3-benzodioxole
Author's Note: As a Senior Application Scientist, my primary goal is to ensure that your work is not only successful but also conducted with the highest degree of safety. The following guide addresses the safe handling of 5-Amino-4,7-dimethyl-1,3-benzodioxole. At the time of writing, a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available. Therefore, this document is built upon a robust read-across approach, synthesizing data from structurally related and more broadly studied chemical classes: primary aromatic amines and substituted benzodioxoles. This methodology allows us to infer potential hazards and establish a comprehensive safety protocol grounded in established chemical principles.
Hazard Assessment: Understanding the Inherent Risks
5-Amino-4,7-dimethyl-1,3-benzodioxole belongs to the class of primary aromatic amines (PAAs). This chemical family is associated with significant health and environmental hazards. PAAs are recognized for their potential toxicity, with many being lipid-soluble, allowing for ready absorption through the skin.[1][2] This dermal absorption pathway represents a critical, and often underestimated, route of exposure. Furthermore, aromatic amines as a class can be harmful if inhaled or ingested and may cause serious eye irritation.[3][4][5]
The benzodioxole moiety, while common in natural and synthetic compounds, also warrants caution. Derivatives can be toxic to aquatic life with long-lasting effects. Given that the toxicological properties of many novel compounds have not been fully investigated, a conservative approach prioritizing the minimization of all potential exposure routes is scientifically prudent and essential for personal safety.[6]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a static choice but is dictated by the specific experimental context. The following table outlines the minimum required PPE for various laboratory operations involving 5-Amino-4,7-dimethyl-1,3-benzodioxole.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Tightly fitting safety goggles conforming to ANSI Z87.1 or EN 166 standards.[7][8][9] | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended.[10] | Full-length lab coat. Closed-toe shoes and long pants are mandatory.[7] | Mandatory use of a certified chemical fume hood.[10][11] |
| Preparing Solutions/Transfers | Safety goggles and a full-face shield to protect against splashes.[10][12][13] | Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use.[10] | Chemical-resistant apron over a lab coat.[12] | Mandatory use of a certified chemical fume hood.[14] |
| Post-Experiment Cleanup | Safety goggles and a full-face shield.[10][12][13] | Heavy-duty or double-layered nitrile gloves. | Chemical-resistant apron over a lab coat. | Mandatory use of a certified chemical fume hood. |
Procedural Workflow for Safe Handling
A systematic workflow is critical to ensuring safety from the moment a chemical is handled until its final disposal. The following diagram and procedural steps provide a self-validating system for minimizing exposure.
Caption: A workflow for handling 5-Amino-4,7-dimethyl-1,3-benzodioxole.
Step-by-Step Handling Protocol
Preparation:
-
Hazard Review: Before beginning work, review this guide and any available data for analogous compounds. Acknowledge the potential for skin absorption, toxicity, and irritation.
-
Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Ensure the sash is positioned at the lowest practical height during all manipulations.
-
Emergency Readiness: Verify the location and functionality of the nearest safety shower and eyewash station.[10]
-
PPE Donning: Put on all required PPE as detailed in the table above. Always inspect gloves for tears or holes before use.[9][10]
Handling: 5. Location: All manipulations of 5-Amino-4,7-dimethyl-1,3-benzodioxole, including weighing, transfers, and solution preparation, must occur within a certified chemical fume hood.[11][14] This is the most critical engineering control for preventing inhalation exposure. 6. Containment: Keep all containers holding the chemical tightly sealed when not in immediate use.[15][16] 7. Technique: Use techniques that minimize the generation of dust or aerosols.[8][10] For solids, use a micro-spatula and weigh onto creased weigh paper or directly into a tared vessel. For liquids, pour slowly to avoid splashing.
Post-Handling: 8. Decontamination: Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste. 9. PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, using a proper technique where the outer surface is not touched with bare hands.[9] 10. Disposal of PPE: Dispose of all contaminated disposable PPE (gloves, bench paper, etc.) in a dedicated hazardous waste container.[9] 11. Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[6][17]
Spill Management and Decontamination
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.
-
Assess and Equip: For small spills, personnel with appropriate training and PPE may proceed. This includes double gloves, safety goggles, a face shield, and a lab coat.
-
Contain and Clean: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6][9] Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[5][17]
-
Decontaminate: Clean the spill area thoroughly with soap and water, and collect all cleaning materials as hazardous waste.[14]
-
Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.[14]
Waste Disposal Protocol
Improper disposal can lead to environmental contamination and pose a risk to others. All waste generated from handling 5-Amino-4,7-dimethyl-1,3-benzodioxole must be treated as hazardous.
-
Solid Waste: Collect all solid waste, including residual chemical and contaminated items (e.g., weigh paper, gloves, absorbent pads), in a dedicated, sealed, and clearly labeled hazardous waste container.[14] The label must include "Hazardous Waste" and the full chemical name.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[14] Do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS guidelines.
-
Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste.[18] Only after proper rinsing can the container be disposed of or recycled according to institutional policy.
-
Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials like strong oxidizing agents.[14][16]
-
Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[14]
References
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Arom
- SAFETY DATA SHEET for (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one. Sigma-Aldrich.
- Flame Resistant PPE.
- 1,3-Benzodioxole, 5-(Methylthio)
- Safety D
- SAFETY DATA SHEET for 1,3-Benzodioxole. Fisher Scientific.
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- Toxicological Profile of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole: A Technical Guide. Benchchem.
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Personal protective equipment for handling 1-(Benzo[d][1][11]dioxol-5-yl)butan-1-one. Benchchem.
- SDS for Aromatic Amine Cleaning Developing Solution. SKC Inc.
- SAFETY DATA SHEET for 1,3,2-Benzodioxaborole. Sigma-Aldrich.
- SAFETY DATA SHEET for 5-Chloro-1,3-benzodioxole. Thermo Fisher Scientific.
- SAFETY DATA SHEET for 4-Amino-2,2-difluoro-1,3-benzodioxole. Fisher Scientific. 1_Personal_Protective_Equipment_(PPE)Matrix_Guidelines_for_Biosafety&_Chemical_PPE.pdf). William & Mary.
- SAFETY DATA SHEET for 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde. Fisher Scientific.
- Guidance on Safe Storage of Chemicals in Labor
- Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council.
- SAFETY DATA SHEET for 1,3-Benzodioxole. Fisher Scientific.
- Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.
- Chemical Waste Disposal Guidelines. University of Pennsylvania.
- 1,3-Benzodioxole Safety D
- 1,3-Benzodioxole - Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

